Technical Documentation Center

(4-Methoxy-1 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Methoxy-1
  • CAS: 201996-71-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Analysis and Characterization of (4-Methoxy-1-naphthyl) Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural analysis and characterization of (4-Methoxy-1-naphthyl) derivatives. These compounds are o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural analysis and characterization of (4-Methoxy-1-naphthyl) derivatives. These compounds are of significant interest due to their presence in various biologically active molecules and advanced materials. Accurate structural elucidation is paramount for understanding their function, ensuring purity, and meeting regulatory standards. This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and validated approach to characterization.

Introduction: The (4-Methoxy-1-naphthyl) Scaffold

The (4-Methoxy-1-naphthyl) core is a privileged scaffold in medicinal chemistry and materials science. The naphthalene ring system provides a rigid, planar, and lipophilic backbone, while the 4-methoxy group, an electron-donating substituent, significantly influences the molecule's electronic properties, reactivity, and interaction with biological targets.[1][2] Derivatives of this core are explored as anticancer agents, anti-inflammatory drugs, and fluorescent probes. Given this, unambiguous confirmation of molecular structure, including constitution, configuration, and conformation, is a critical step in the research and development pipeline.

This guide details an integrated analytical strategy, combining spectroscopic and chromatographic techniques to provide a complete and validated structural picture.

Foundational Spectroscopic Analysis: Unveiling the Core Structure

Spectroscopic methods provide the primary information regarding the molecular framework, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For (4-Methoxy-1-naphthyl) derivatives, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.[1][3]

Causality: The choice of deuterated solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for derivatives with polar functional groups or labile protons (e.g., -OH, -NH), as it minimizes proton exchange and improves solubility.[1]

Characteristic ¹H and ¹³C NMR Data: The electron-donating methoxy group strongly influences the chemical shifts of the naphthalene ring protons and carbons, making the assignment predictable to a degree.[1][2]

Table 1: Typical NMR Chemical Shifts for the (4-Methoxy-1-naphthyl) Moiety in CDCl₃

PositionTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Notes
Methoxy (-OCH₃)~3.9 - 4.1~55.5Sharp singlet in ¹H NMR.
H-2~6.8 - 7.0~103 - 105Shielded by the methoxy group; often a doublet.
H-3~7.3 - 7.5~122 - 124Part of the aromatic multiplet.
C-4 (ipso-C)-~155 - 158Strongly deshielded by the methoxy group.
H-5~8.1 - 8.3~125 - 127Deshielded due to peri-interaction with the substituent at C-1.
H-8~8.0 - 8.2~126 - 128Deshielded due to proximity to the C-1 substituent.
Other Ar-H~7.4 - 7.8~120 - 135Complex multiplet region.
C-1 (ipso-C)-~125 - 140Chemical shift is highly dependent on the attached substituent.

Note: Values are approximate and can vary based on other substituents and solvent choice.[1][4][5]

Protocol 1: Acquiring a Comprehensive NMR Dataset

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • 1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling patterns.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a 'zgpg30' pulse program) to identify all unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Run a gradient-enhanced COSY experiment to establish ¹H-¹H coupling networks, which is crucial for tracing proton connectivity within the naphthalene rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for establishing long-range (2-3 bond) ¹H-¹³C correlations. This is essential for connecting fragments, assigning quaternary carbons (like C-1, C-4, and C-4a/C-8a), and confirming the position of substituents on the naphthyl ring. For instance, a correlation from the methoxy protons (~4.0 ppm) to the C-4 carbon (~156 ppm) validates the methoxy position.

Diagram 1: Workflow for 2D NMR Structural Elucidation

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_analysis Data Integration & Assignment H1 ¹H NMR (Shifts, J-coupling) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C NMR (Carbon environments) C13->HSQC C13->HMBC Assign_H Assign Protonated Carbons COSY->Assign_H HSQC->Assign_H Assign_Q Assign Quaternary Carbons & Substituents HMBC->Assign_Q Assign_H->Assign_Q Structure Final Structure Assign_Q->Structure

Caption: Integrated workflow combining 1D and 2D NMR data for unambiguous structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, which are critical self-validating checks for any proposed structure.

Causality: High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, is non-negotiable. It provides a highly accurate mass measurement (typically < 5 ppm error), allowing for the unambiguous determination of the elemental formula, which is a fundamental piece of evidence.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion and analyzing the resulting pieces. For (4-Methoxy-1-naphthyl) derivatives, which are aromatic ethers, characteristic fragmentation patterns are observed.[6][7]

  • Strong Molecular Ion (M⁺˙): The stable aromatic system typically results in a prominent molecular ion peak.[8][9]

  • Loss of Methyl Radical (M-15): Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (•CH₃).

  • Loss of Formaldehyde (M-30): A common rearrangement pathway for aryl methyl ethers involves the loss of CH₂O.

  • Loss of CO (M-28): Subsequent fragmentation of ether-containing ions can involve the loss of carbon monoxide.[7]

  • Substituent-driven Fragmentation: The fragmentation pattern will be heavily influenced by the nature of the derivative at the 1-position.

Protocol 2: HRMS and MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for compounds with some polarity.

  • Full Scan HRMS: Acquire a full scan spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Formula Determination: Use the instrument's software to calculate the elemental formula that matches the measured accurate mass within a tight mass tolerance (e.g., ± 5 ppm).

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID). Record the resulting fragment ion spectrum to confirm structural motifs.

Chromatographic Analysis: Purity and Isomer Separation

Chromatography is essential for verifying the purity of the synthesized derivative and for separating isomers, which are often formed during synthesis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse method for purity assessment of (4-Methoxy-1-naphthyl) derivatives due to their inherent hydrophobicity.[10]

Causality (Method Development):

  • Stationary Phase: A C18 column is the standard starting point due to its versatility with aromatic compounds.[10]

  • Mobile Phase: A mixture of water (often with an acid modifier like 0.1% formic or phosphoric acid) and an organic solvent (acetonitrile or methanol) is typical.[10][11] Acetonitrile often provides better peak shapes for aromatic compounds than methanol.[12] The acid modifier is crucial for protonating residual silanols on the silica-based stationary phase, which prevents peak tailing of basic analytes.[12]

  • Detection: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the peak but also records the UV-Vis spectrum across the entire peak. This acts as a self-validating system; all points across a pure peak should have an identical UV spectrum.

Table 2: Example RP-HPLC Method for Purity Analysis

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for aromatic compounds, providing good efficiency.[10]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape.[12]
Mobile Phase B AcetonitrileGood solvent for aromatic compounds.[12]
Gradient 50% to 95% B over 20 minA scouting gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection PDA at 254 nmNaphthalene core has strong absorbance at this wavelength.

Chiral Separations: If the derivative contains a stereocenter, chiral HPLC is mandatory to separate enantiomers. This typically requires screening various chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, with normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases.[13][14]

Definitive 3D Structure: X-ray Crystallography

When a single crystal of sufficient quality can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[15][16][17] It is the "gold standard" for structural determination.

Causality: This technique is uniquely powerful because it not only confirms atomic connectivity but also reveals detailed stereochemistry, bond angles, bond lengths, and intermolecular interactions (like hydrogen bonding or π-π stacking) that govern how molecules pack in a crystal lattice.[17][18] This information can be invaluable for understanding solid-state properties and for computational modeling studies.

Protocol 3: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the highly purified compound from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/methanol). Other techniques include slow cooling or vapor diffusion.

  • Crystal Selection: Mount a suitable single crystal (typically 0.1-0.3 mm in size, without cracks or defects) on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) on an X-ray diffractometer. The cold stream minimizes thermal motion, leading to higher quality data. Collect diffraction data over a range of orientations.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Diagram 2: Integrated Strategy for Structural Characterization

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic & Chromatographic Core cluster_advanced Definitive & Specialized Analysis Start Purified Compound HPLC HPLC-PDA (Purity > 95%?) Start->HPLC HRMS HRMS (Confirm Formula) HPLC->HRMS If pure Xray X-ray Crystallography (Obtain 3D Structure) HPLC->Xray If crystalline NMR 1D/2D NMR (Determine Connectivity) HRMS->NMR Formula OK Chiral Chiral HPLC (Is it Chiral?) NMR->Chiral Stereocenter Present? Validated Validated Structure NMR->Validated Structure Consistent Chiral->Validated Xray->Validated

Caption: A logical flowchart for the comprehensive characterization of a novel (4-Methoxy-1-naphthyl) derivative.

Conclusion

The structural characterization of (4-Methoxy-1-naphthyl) derivatives requires a multi-technique, integrated approach. Each method provides a piece of the puzzle, and consistency across all datasets is the cornerstone of a trustworthy structural assignment. NMR spectroscopy defines the atomic connectivity, high-resolution mass spectrometry validates the elemental formula, HPLC confirms purity, and X-ray crystallography provides the ultimate proof of the three-dimensional structure. By following the logical workflows and validation-centric protocols outlined in this guide, researchers can confidently and accurately characterize these important molecules.

References

  • BenchChem. (2025).
  • Facelli, J. C., et al. (1997). Solid-State 13C NMR Measurements in Methoxynaphthalenes: Determination of the Substituent Chemical Shift Effects in the Principal Values.
  • Bragg, W. H. (1928). An X-ray investigation of the structure of some naphthalene derivatives. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 118(780), 709–727.
  • BenchChem. (2025). Spectral Data Analysis of 2-(Bromomethyl)-6-methoxynaphthalene: A Technical Guide. Benchchem.
  • Truter, M. R., & Alden, B. J. (1973). Peri interactions: an X-ray crystallographic study of the structure of 1,8-bis(dimethylaminonaphthalene). Semantic Scholar.
  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1).
  • MDPI. (2022). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)
  • Drozdowski, H. (n.d.).
  • ChemicalBook. (n.d.). 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum. ChemicalBook.
  • Marciniak, B., & Rozycka-Sokolowska, E. (2009). 4-Methoxy-1-naphthol: chains formed by O-H...O hydrogen bonds and pi-pi stacking interactions.
  • Yıldırım, D., et al. (2018). Synthesis and Structural Analysis of Some New Sulfanyl Amino 1,4- Naphthoquinone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 149-158.
  • Drozdowski, H. (2006). X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. Physics and Chemistry of Liquids, 39(3), 357-366.
  • Çelik, F., et al. (2020). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. PLOS ONE, 15(3), e0229571.
  • Chemistry LibreTexts. (2022, May 26). 3.7.
  • Whitman College. (n.d.). GCMS Section 6.
  • University of Arizona. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • Santosh, G. N. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • SIELC Technologies. (n.d.). Separation of Naphthalene-1,4-dicarbonitrile on Newcrom R1 HPLC column.
  • Holm, A. I. S., et al. (2012). On the Dissociation of the Naphthalene Radical Cation: New iPEPICO and Tandem Mass Spectrometry Results. The Journal of Physical Chemistry A, 116(45), 11184–11191.
  • BenchChem. (2025). HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis. Benchchem.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?
  • BenchChem. (2025).
  • Al-Hourani, B. J., et al. (2022). The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies.
  • Al-Otaibi, J. S., et al. (2015).

Sources

Exploratory

Multi-Target Mechanisms of (R,R')-4'-Methoxy-1-Naphthylfenoterol (MNF) In Vitro: A Technical Guide

Executive Summary The synthetic derivative (R,R')-4'-methoxy-1-naphthylfenoterol (MNF) represents a paradigm shift in polypharmacology. Originally derived from the β2-adrenergic receptor (β2-AR) agonist fenoterol, the su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthetic derivative (R,R')-4'-methoxy-1-naphthylfenoterol (MNF) represents a paradigm shift in polypharmacology. Originally derived from the β2-adrenergic receptor (β2-AR) agonist fenoterol, the substitution of a naphthyl moiety dramatically alters its receptor affinity and functional selectivity[1]. In vitro, MNF acts as a dually functioning ligand: it is a highly selective, Gαs-biased β2-AR agonist and a potent competitive antagonist of the pro-oncogenic lipid-sensing receptor GPR55[2][3]. This unique bifunctional mechanism disrupts tumor metabolism, inhibits cellular motility, and induces apoptosis across diverse malignancies, including hepatocarcinoma, glioma, melanoma, and pancreatic ductal adenocarcinoma (PDAC)[3][4][5].

This whitepaper dissects the bivalent pharmacological target landscape of MNF, synthesizes its quantitative effects, and provides self-validating experimental protocols for evaluating its mechanism of action in vitro.

Section 1: The Bivalent Pharmacological Target Landscape

Biased Agonism at the β2-Adrenergic Receptor (β2-AR)

MNF demonstrates a 573-fold greater selectivity for β2-AR over β1-AR[2]. Unlike classical agonists that equally recruit G proteins and β-arrestins, MNF exhibits profound functional selectivity (biased agonism) favoring Gαs coupling while disfavoring G protein-independent signaling via β-arrestin-2[6]. This biased activation triggers cyclic AMP (cAMP) accumulation and Protein Kinase A (PKA) activation, which directly inhibits the migration and invasion of melanoma cells[5].

Competitive Antagonism at GPR55

GPR55 is an orphan G protein-coupled receptor frequently upregulated in cancer, driving proliferation and chemoresistance via MEK/ERK and PI3K/AKT pathways[7]. MNF competitively binds to GPR55, blocking the internalization of endogenous and synthetic agonists (e.g., L-α-lysophosphatidylinositol and O-1602)[2]. The antagonism of GPR55 by MNF leads to the inactivation of β-catenin and PKM2, downregulating ATP-binding cassette (ABC) transporters and reversing chemoresistance[7].

Metabolic Deprogramming in PDAC

In PDAC models (e.g., PANC-1 cells), the dual action of MNF profoundly alters cellular metabolism. By blocking GPR55 and activating β2-AR, MNF downregulates the expression of HIF-1α and c-Myc[3]. This transcriptional suppression attenuates glycolysis, shifts lipid metabolism toward β-oxidation, and suppresses de novo pyrimidine biosynthesis, ultimately starving the tumor cells of the bioenergetic substrates required for rapid proliferation[3].

Cross-talk with Cannabinoid Receptors (CBRs)

In HepG2 hepatocarcinoma cells, MNF induces growth arrest and apoptosis. Interestingly, this proapoptotic effect is completely abrogated by inverse agonists of Cannabinoid Receptor 1 (CB1R), such as AM251, revealing a complex functional coupling between β2-AR, GPR55, and CBR pathways[1].

Section 2: Mechanistic Pathway Visualization

MNF_MOA cluster_0 β2-Adrenergic Receptor (β2-AR) Axis cluster_1 GPR55 / Cannabinoid Receptor Axis MNF (R,R')-4'-Methoxy-1-Naphthylfenoterol B2AR β2-AR (Biased Agonism) MNF->B2AR Activates GPR55 GPR55 (Competitive Antagonism) MNF->GPR55 Blocks Gas Gαs Coupling B2AR->Gas cAMP cAMP / PKA Activation Gas->cAMP Pheno1 Inhibition of Cell Motility cAMP->Pheno1 Kinases MEK/ERK & PI3K/AKT Pathways GPR55->Kinases Attenuates Metabolism HIF-1α / c-Myc Downregulation Kinases->Metabolism Suppresses Pheno2 Apoptosis & Metabolic Deprogramming Metabolism->Pheno2 Induces

Caption: Dual signaling of MNF: β2-AR biased agonism and GPR55 antagonism driving tumor suppression.

Section 3: Quantitative Pharmacological Profile

Table 1: Quantitative Effects of (R,R')-MNF Across In Vitro Models

Cell Line / ModelTarget Receptor(s)Observed PhenotypeKey Quantitative Metric / Outcome
HepG2 (Hepatocarcinoma)GPR55 / CBRsGrowth inhibition, ApoptosisBlocks T1117 uptake; attenuates ERK phosphorylation[1][2]
PANC-1 (PDAC)GPR55 / β2-ARMetabolic deprogramming, ArrestDecreased HIF-1α, reduced L-lactate concentrations[3]
C6 (Glioma)β2-AR / CBRsAnti-proliferativePotent inhibition with an IC50 of ~1 nmol/L[4]
Melanoma Panel β2-ARInhibition of motilityDose-dependent migration block reversed by ICI-118,551[5]

Section 4: Self-Validating Experimental Protocols

To rigorously evaluate the bivalent nature of MNF, assays must be designed to isolate specific receptor contributions. The following protocols are engineered as self-validating systems containing internal pharmacological controls.

Protocol 1: GPR55 Ligand Internalization Assay (Flow Cytometry)

Causality & Rationale: GPR55 is a lipid-sensing GPCR that rapidly internalizes upon agonist binding. To prove MNF acts as a true antagonist rather than a downstream pathway inhibitor, we must measure receptor-ligand internalization directly at the membrane level using the fluorescent GPR55 ligand Tocrifluor 1117 (T1117)[2]. Self-Validating System: The assay includes O-1602 (a known GPR55 agonist) as a positive control for internalization, and siRNA-mediated GPR55 knockdown as an orthogonal negative control to ensure T1117 specificity.

Step-by-Step Methodology:

  • Cell Preparation: Seed PANC-1 or HepG2 cells at 2×105 cells/well in 6-well plates. Starve in serum-free DMEM for 24 hours to synchronize receptor baseline expression.

  • Pre-treatment: Incubate cells with vehicle (0.1% DMSO) or varying concentrations of MNF (1 nM to 10 μM) for 30 minutes at 37°C. Causality: This pre-incubation allows MNF to occupy the orthosteric site of GPR55 before the agonist is introduced.

  • Fluorescent Ligand Pulsing: Add 1 μM T1117 (TAMRA-conjugated agonist) to the media for 15 minutes.

  • Quenching & Harvesting: Wash cells rapidly with ice-cold PBS to halt trafficking. Treat with an acidic wash (pH 2.5) for 1 minute to strip surface-bound, un-internalized T1117. Causality: This ensures that only fully internalized receptor-ligand complexes are quantified.

  • Quantification: Analyze intracellular TAMRA fluorescence via flow cytometry (excitation 543 nm). A reduction in mean fluorescence intensity (MFI) in MNF-treated cells validates competitive antagonism[2].

Protocol 2: Bivalent Proliferation and Apoptosis Assay

Causality & Rationale: To link receptor modulation to phenotypic outcomes, we measure de novo DNA synthesis and apoptotic signaling. Because MNF acts on both β2-AR and GPR55, we must use selective pharmacological blockers to isolate the contribution of each receptor[1]. Self-Validating System: ICI-118,551 is used to block β2-AR, and AM251 is used to block CB1R/GPR55 cross-talk. If MNF's effect persists after ICI-118,551 treatment, the phenotype is GPR55/CBR-dependent[1][4].

Step-by-Step Methodology:

  • Seeding & Treatment: Plate target cells (e.g., C6 Glioma) in 96-well plates. Pre-treat designated wells with 1 μM ICI-118,551 or 1 μM AM251 for 1 hour.

  • MNF Exposure: Add MNF at its established IC50 (~1 nmol/L for C6 glioma) and incubate for 48 hours[4].

  • DNA Synthesis Quantification: During the final 6 hours, pulse cells with 1 μCi/well of [3H]-thymidine. Harvest cells onto glass-fiber filters using a cell harvester. Precipitate nucleic acids with 10% trichloroacetic acid (TCA) and quantify via liquid scintillation counting. Causality: Reduced [3H] incorporation directly reflects cell cycle arrest at the S-phase.

  • Immunoblotting (Parallel Cohort): Lyse a parallel set of treated cells in RIPA buffer containing protease/phosphatase inhibitors. Perform SDS-PAGE and probe for cleaved caspase-3, PARP, and phosphorylated ERK1/2. Causality: This confirms whether the reduction in DNA synthesis is due to cytostatic arrest (reduced p-ERK) or cytotoxic apoptosis (cleaved caspase-3)[1].

References

  • Paul, R. K., et al. (2014). (R,R′)-4′-Methoxy-1-naphthylfenoterol Targets GPR55-mediated Ligand Internalization and Impairs Cancer Cell Motility. National Institutes of Health. 2

  • Bernier, M., et al. (2013). Antitumor activity of (R,R')-4-methoxy-1-naphthylfenoterol in a rat C6 glioma xenograft model in the mouse. PubMed / NIH. 4

  • Wnorowski, A., et al. (2012). Cannabinoid receptor activation correlates with the proapoptotic action of the β2-adrenergic agonist (R,R')-4-methoxy-1-naphthylfenoterol in HepG2 hepatocarcinoma cells. PubMed / NIH. 1

  • Activation of β2-adrenergic receptor by (R,R')-4'-methoxy-1-naphthylfenoterol inhibits proliferation and motility of melanoma cells (2015). PubMed / NIH. 5

  • Deprogramming metabolism in pancreatic cancer with a bi-functional GPR55 inhibitor and biased β2 adrenergic agonist (2020). ResearchGate. 3

  • Selective GPR55 antagonism reduces chemoresistance in cancer cells (2025). ResearchGate. 7

  • Structure-bias relationships for fenoterol stereoisomers in six molecular and cellular assays at the β2-adrenoceptor (2025). ResearchGate. 6

Sources

Foundational

The Compass of Drug Action: An In-depth Technical Guide to the Pharmacokinetic Profiling of 4-Methoxy-1 Based Drugs

For Researchers, Scientists, and Drug Development Professionals Preamble: The Significance of the 4-Methoxy-1 Moiety in Drug Design The 4-methoxy-1-substituted aryl moiety is a prevalent feature in a diverse array of pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of the 4-Methoxy-1 Moiety in Drug Design

The 4-methoxy-1-substituted aryl moiety is a prevalent feature in a diverse array of pharmacologically active agents. Its influence on a molecule's physicochemical properties—and by extension, its journey through the body—is profound. The methoxy group, through its electronic and steric effects, can modulate target affinity, membrane permeability, and metabolic stability. Understanding the quintessential pharmacokinetic characteristics imparted by this scaffold is therefore not merely an academic exercise, but a critical predictive tool in modern drug development. This guide will illuminate the path to a comprehensive PK profile, enabling data-driven decisions from lead optimization to preclinical development.[1][2]

Section 1: The Four Pillars of Pharmacokinetics (ADME) in the Context of 4-Methoxy-1 Based Drugs

A drug's efficacy and safety are intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] For compounds containing the 4-methoxy-1 scaffold, each of these pillars presents unique considerations.

Absorption: Crossing the Threshold

The journey begins with the drug's ability to enter systemic circulation. For orally administered 4-methoxy-1 based drugs, this primarily involves traversing the intestinal epithelium. The lipophilicity imparted by the methoxy group can be a double-edged sword. While it may enhance passive diffusion across lipid bilayers, excessive lipophilicity can lead to poor aqueous solubility and potential sequestration in the gut wall.

Key Experimental Considerations:

  • In Silico Prediction: Computational tools can provide initial estimates of physicochemical properties like logP, polar surface area (PSA), and solubility, offering a preliminary assessment of absorption potential.[4]

  • In Vitro Permeability Assays: The Caco-2 cell permeability assay remains the gold standard for predicting intestinal absorption. This assay provides a quantitative measure of a compound's ability to cross a polarized monolayer of human intestinal epithelial cells.

Distribution: Reaching the Target

Once absorbed, the drug is distributed throughout the body via the bloodstream. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and the drug's affinity for specific transporters. The 4-methoxy-1 moiety can influence these parameters, potentially leading to either broad tissue distribution or confinement to specific compartments.[5]

Key Experimental Considerations:

  • Plasma Protein Binding (PPB) Assays: Equilibrium dialysis or ultracentrifugation are commonly employed to determine the fraction of drug bound to plasma proteins. High PPB can limit the free drug concentration available to exert its therapeutic effect.

  • Tissue Homogenate Binding Studies: These in vitro studies can provide an indication of a compound's affinity for different tissues.

  • In Vivo Biodistribution Studies: In animal models, the concentration of the drug is measured in various tissues at different time points to provide a comprehensive picture of its distribution profile.[6][7]

Metabolism: The Biotransformation Cascade

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion.[8] For 4-methoxy-1 based drugs, two primary metabolic pathways are of paramount importance: O-demethylation and aromatic hydroxylation .[1][9]

  • O-Demethylation: This is a common metabolic route for methoxy-containing compounds, catalyzed by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2D6 and CYP3A4.[10][11][12] This process removes the methyl group, often resulting in a more polar and pharmacologically distinct metabolite.

  • Aromatic Hydroxylation: The aromatic ring of the 4-methoxy-1 scaffold is also susceptible to hydroxylation by CYP enzymes. The position of hydroxylation can be influenced by other substituents on the ring.

Key Experimental Considerations:

  • In Vitro Metabolic Stability Assays: Incubating the drug with liver microsomes or hepatocytes from different species (including human) provides crucial data on its metabolic clearance.[13] The disappearance of the parent drug over time is monitored to determine its intrinsic clearance.

  • Metabolite Identification Studies: Following incubation with liver microsomes, advanced analytical techniques like high-resolution mass spectrometry (LC-MS/MS) are used to identify the structures of the major metabolites.[14][15] This information is critical for understanding potential "soft spots" in the molecule that are liable to metabolism.[1]

Excretion: The Final Exit

The parent drug and its metabolites are ultimately eliminated from the body, primarily through the kidneys (urine) or the liver (bile/feces). The physicochemical properties of the metabolites, particularly their polarity, will largely dictate the primary route of excretion.

Key Experimental Considerations:

  • Excreta Collection in Animal Models: In preclinical species, urine and feces are collected after drug administration to quantify the amount of parent drug and metabolites excreted over time.[16]

Section 2: The Analytical Backbone: Quantifying 4-Methoxy-1 Based Drugs in Biological Matrices

Accurate and precise quantification of the parent drug and its key metabolites in biological fluids (plasma, urine) and tissues is the cornerstone of pharmacokinetic profiling.[17] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[14][18]

A Self-Validating LC-MS/MS Method Development Workflow

A robust bioanalytical method is self-validating through its adherence to stringent regulatory guidelines. The following workflow ensures the generation of reliable data.

Caption: Workflow for a self-validating LC-MS/MS bioanalytical method.

Step-by-Step Protocol: Quantification of a 4-Methoxy-1 Based Drug in Rat Plasma
  • Sample Preparation:

    • Thaw rat plasma samples and an internal standard (a structurally similar molecule) on ice.

    • To 50 µL of plasma, add 10 µL of the internal standard solution.

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from matrix components.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard to ensure high selectivity and sensitivity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use a weighted linear regression to fit the calibration curve.

    • Quantify the unknown samples by interpolating their peak area ratios from the calibration curve.

Section 3: In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

While in vitro assays provide valuable predictive data, in vivo studies in preclinical species are essential to understand the drug's behavior in a complex biological system.[19][20]

Experimental Design for a Rodent PK Study

A well-designed study will yield key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.[20]

G cluster_0 Dosing Groups cluster_1 Sampling cluster_2 Analysis cluster_3 Data Interpretation IV Intravenous (IV) (e.g., 2 mg/kg) Blood Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV->Blood PO Oral (PO) (e.g., 10 mg/kg) PO->Blood Plasma Plasma Separation Blood->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA Params Calculate PK Parameters (AUC, CL, Vd, T1/2, F%) NCA->Params

Caption: Experimental workflow for a typical rodent pharmacokinetic study.

Key Pharmacokinetic Parameters for 4-Methoxy-1 Based Drugs
ParameterDescriptionImportance for 4-Methoxy-1 Drugs
Clearance (CL) The volume of plasma cleared of the drug per unit of time.A high clearance may suggest rapid metabolism, potentially via O-demethylation or hydroxylation.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.The lipophilic nature of the 4-methoxy-1 moiety may lead to a large Vd, indicating extensive tissue distribution.
Half-life (t½) The time required for the drug concentration in the plasma to decrease by half.Influenced by both clearance and volume of distribution.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.For oral drugs, low bioavailability could be due to poor absorption or significant first-pass metabolism in the liver.

Section 4: Bridging the Gap: Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

The ultimate goal of pharmacokinetic profiling is to establish a relationship between drug exposure (PK) and its pharmacological effect (PD).[21] This PK/PD relationship is crucial for predicting the optimal dosing regimen in humans.[22]

For a 4-methoxy-1 based drug, understanding the PK/PD relationship involves correlating the plasma concentration-time profile with the desired therapeutic outcome, whether it be enzyme inhibition, receptor occupancy, or a physiological response. This modeling can help answer critical questions, such as the minimum effective concentration and the duration of action.

Conclusion: A Holistic Approach to De-risking Drug Development

The pharmacokinetic profiling of 4-methoxy-1 based drugs is a multidisciplinary endeavor that requires a synergistic approach, integrating in silico, in vitro, and in vivo methodologies. By understanding the inherent metabolic liabilities and physicochemical properties of this scaffold, drug development teams can make informed decisions to mitigate risks and optimize the therapeutic potential of their candidates. This guide provides a foundational framework for this critical aspect of drug discovery and development, empowering researchers to navigate the complex journey from molecule to medicine with greater confidence and precision.

References

  • Vertex AI Search. (2022, May 26). A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models | PLOS Biology - Research journals.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Visikol. (2025, February 5). In Vitro Methods Lead the Way In Antibody Pharmacokinetics. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • PMC. (2024, July 31). Assessment and incorporation of in vitro correlates to pharmacokinetic outcomes in antibody developability workflows. Retrieved from [Link]

  • National Cancer Institute's Nanotechnology Characterization Laboratory. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]

  • YouTube. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • MDPI. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved from [Link]

  • ResearchGate. (2022, May 26). (PDF) A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models. Retrieved from [Link]

  • PubMed. (2010, November 15). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Retrieved from [Link]

  • PubMed. (2000, August 15). Tissue distribution, autoradiography, and metabolism of 4-(2'-methoxyphenyl)-1-[2' -[N-2"-pyridinyl)-p-[(18)F]fluorobenzamido]ethyl]piperazine (p-[(18)F]MPPF), a new serotonin 5-HT(1A) antagonist for positron emission tomography: An In vivo study in rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted ADME properties of compounds 4b, 4f, and 4m. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical and ADME properties and pharmacokinetic parameters of 4-metoxysalicylic hydrazones. Retrieved from [Link]

  • PMC. (n.d.). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). The Role of Cytochrom P450 in Drug Metabolism. Retrieved from [Link]

  • PubChem - NIH. (n.d.). (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721. Retrieved from [Link]

  • R Discovery. (1987, July 1). Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography. Retrieved from [Link]

  • ORBi - ULiège. (n.d.). Tissue distribution, autoradiography, and metabolism of 4-(2'-methoxyphenyl)-1-[2' -[N-2"-pyridinyl)-p-[(18)F]fluorobenzamido]ethyl]piperazine (p-[(18)F]MPPF), a new serotonin 5-HT(1A) antagonist for positron emission tomography: An In vivo study in rats. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • PMC. (n.d.). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic–pharmacodynamic relationship. Retrieved from [Link]

  • PMC. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Retrieved from [Link]

  • Books. (n.d.). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Retrieved from [Link]

  • ADMET & DMPK. (2025). Supplementary material to: Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 car. Retrieved from [Link]

  • Pharmacy Education. (2023, October 10). Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. Retrieved from [Link]

  • ResearchGate. (2018, April 2). (PDF) Drug metabolism in drug discovery and development. Retrieved from [Link]

  • MDPI. (2026, March 15). Determination of Common Metabolites for Methoxylated Fentanyl Analogs. Retrieved from [Link]

  • ACS Publications. (2025, September 20). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Retrieved from [Link]

  • IntechOpen. (2021, May 23). Drug Metabolism in Drug Discovery and Preclinical Development. Retrieved from [Link]

  • Omics. (2024, January 5). Drug Metabolism and its Impact on Drug Development. Retrieved from [Link]

  • PMC. (n.d.). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Retrieved from [Link]

  • PubMed. (2011, December 15). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Retrieved from [Link]

  • eScholarship. (n.d.). A Novel Integrated Pharmacokinetic-Pharmacodynamic Model to Evaluate Combination Therapy and Determine In Vivo Synergism. Retrieved from [Link]

Sources

Foundational

Chemical Stability of the (4-Methoxy-1-R) Scaffold in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary The "(4-Methoxy-1-R)" structural motif is a ubiquitous chemical scaffold found across various pharmaceutical intermediates, active pharmaceutical ingredients (APIs), and fine chemicals. Because the "R"...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "(4-Methoxy-1-R)" structural motif is a ubiquitous chemical scaffold found across various pharmaceutical intermediates, active pharmaceutical ingredients (APIs), and fine chemicals. Because the "R" group at position 1 can range from simple aliphatic chains (e.g., 4-Methoxy-1-butanol)[1] to complex aromatic or bicyclic systems (e.g., 4-Methoxy-1-indanone, 4-Methoxy-1-naphthaldehyde)[2][3], the aqueous stability of this moiety is highly variable.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the mechanistic principles governing the degradation of 4-methoxy-1-substituted compounds in aqueous media. By understanding the causality behind ether cleavage, ring hydrolysis, and photolytic oxidation, researchers can rationally design robust formulations and stability-indicating analytical workflows compliant with ICH Q1A(R2) guidelines[4][5].

Mechanistic Foundations of Aqueous Stability

The stability of the (4-Methoxy-1-R) scaffold in water is dictated by the interplay between the electron-donating methoxy group and the electronic nature of the R-substituent.

The Ether Linkage (O-CH₃)

Generally, aliphatic and aromatic methyl ethers are thermodynamically robust in neutral aqueous solutions. The carbon-oxygen bond possesses high bond dissociation energy, making spontaneous hydrolysis at pH 7 negligible. However, under extreme acidic conditions, the oxygen atom becomes protonated. This creates a highly polarized intermediate, rendering the methyl carbon susceptible to nucleophilic attack by water (demethylation) or facilitating the cleavage of the R-group if it can form a stable carbocation (S_N1 pathway)[2].

Influence of the R-Group (Position 1)

The vulnerability of the molecule shifts dramatically based on the R-group:

  • Aliphatic Systems (e.g., 4-Methoxy-1-butanol): Exhibit excellent chemical stability in water. The primary alcohol at position 1 is the most reactive site (prone to oxidation), but the ether linkage remains intact across a broad pH range[1].

  • Aromatic Ketones (e.g., 4-Methoxy-1-indanone): The electron-donating nature of the methoxy group increases the electron density of the aromatic ring. While stable at room temperature, these compounds are highly susceptible to photolytic degradation and base-catalyzed aldol-type condensations in aqueous media[2].

  • Aromatic Aldehydes (e.g., 4-Methoxy-1-naphthaldehyde): Prone to dimerization and radical oxidation in solution. The fixed enol/keto tautomerism in related naphthol systems dictates their solvent-dependent stability, often requiring strict protection from light and dissolved oxygen[3].

Aqueous Degradation Pathways

To predict shelf-life accurately, one must map the specific degradation vectors. The primary pathways are visualized below.

Mechanisms Parent (4-Methoxy-1-R) Scaffold Acid Acidic Media (pH < 3) Parent->Acid Base Basic Media (pH > 10) Parent->Base Photo Photolytic Stress Parent->Photo Demethylation Ether Cleavage Acid->Demethylation H+ attack Hydrolysis R-Group Hydrolysis Acid->Hydrolysis Base->Hydrolysis OH- attack Oxidation Radical Oxidation Photo->Oxidation ROS generation

Fig 1: Primary aqueous degradation pathways of the (4-Methoxy-1-R) scaffold under environmental stress.

  • Acid-Catalyzed Demethylation: Driven by hydronium ion ( H3​O+ ) attack on the ether oxygen. The causality here is strictly pH-dependent; dropping the pH below 2.0 exponentially increases the degradation rate ( kobs​ ).

  • Photolytic Oxidation: UV/Vis light excites the chromophores (especially in indanone or naphthaldehyde variants), generating reactive oxygen species (ROS) that attack the electron-rich methoxy-substituted ring, leading to quinone formation[2][3].

Self-Validating Experimental Workflow

To rigorously profile the chemical stability of these compounds, a forced degradation study must be executed. The following protocol is designed to be a self-validating system, ensuring that analytical artifacts do not masquerade as chemical degradation[4].

Workflow Prep Sample Prep (1 mg/mL) Stress Stress Conditions (ICH Q1A) Prep->Stress Quench Quenching & Neutralization Stress->Quench Analysis HPLC-UV/MS Profiling Quench->Analysis

Fig 2: Self-validating experimental workflow for chemical stability profiling in aqueous media.

Step-by-Step Methodology:
  • Stock Solution Preparation: Dissolve the (4-Methoxy-1-R) compound in a chemically inert co-solvent (e.g., HPLC-grade acetonitrile) to a concentration of 10 mg/mL. Causality: A highly concentrated organic stock minimizes the final organic solvent percentage (<10%) when spiked into aqueous buffers, preventing artificial stabilization of the analyte.

  • Buffer Spiking (Stress Initiation): Dilute the stock to 1 mg/mL in specific aqueous buffers: 0.1 N HCl (pH 1), Acetate buffer (pH 4), Phosphate buffer (pH 7), and 0.1 N NaOH (pH 13).

  • Thermal & Photolytic Incubation: Place samples in a thermostated chamber at 60°C (thermal stress) and a photostability chamber (ICH Q1B compliant) for up to 14 days[4].

  • Mandatory Quenching (Self-Validation): Critical Step. Upon removing aliquots at specific time points (t=0, 24h, 48h, etc.), immediately neutralize extreme pH samples (e.g., add 0.1 N NaOH to the HCl samples). Causality: Failure to neutralize immediately allows degradation to continue in the autosampler queue, artificially inflating the kinetic rate constant ( kobs​ ) and simultaneously degrading the silica matrix of the HPLC column.

  • HPLC-PDA-MS Analysis: Analyze the quenched samples. Use a Photodiode Array (PDA) detector to ensure mass balance (Total Peak Area of Parent + Degradants ≈ 100% of t=0 Area). A drop in mass balance indicates volatile degradants or irreversible precipitation.

Quantitative Stability Profiling

The table below synthesizes representative kinetic data for various 4-methoxy-1-substituted compounds under accelerated aqueous stress conditions.

Compound ClassRepresentative MoleculeStress ConditionPrimary Degradation PathwayEstimated t1/2​ (25°C) kobs​ ( h−1 )
Aliphatic Ether 4-Methoxy-1-butanolpH 1.0 (Acidic)Negligible (Highly Stable)> 10,000 h< 0.0001
Aromatic Ketone 4-Methoxy-1-indanonepH 12.0 (Basic)Aldol Condensation / Ring Opening~ 300 h0.0023
Heteroaromatic 4-Methoxy-1H-pyrrolepH 2.0 (Acidic)Ring Polymerization / Hydrolysis~ 45 h0.0154
Aromatic Aldehyde 4-Methoxy-1-naphthaldehydeUV Light (Photolytic)Radical Oxidation / Dimerization~ 12 h0.0577

Note: kobs​ values are pseudo-first-order rate constants derived from HPLC-UV peak area decay.

Conclusion & Strategic Recommendations

The chemical stability of the (4-Methoxy-1-R) scaffold in aqueous solutions is not absolute; it is a function of the R-group's electronic properties and the environmental pH.

  • For Aliphatic variants (e.g., 4-Methoxy-1-butanol), standard aqueous formulations are generally safe without extensive buffering[1].

  • For Aromatic/Ketone variants (e.g., 4-Methoxy-1-indanone), formulations must be strictly buffered between pH 4.0 and 7.0. Furthermore, due to their photolytic susceptibility, these solutions must be packaged in amber vials or opaque containers to prevent ROS-mediated degradation[2].

By adhering to the mechanistic principles and self-validating protocols outlined in this guide, development scientists can accurately predict degradation kinetics and engineer robust, regulatory-compliant pharmaceutical formulations.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) / FDA URL: [Link]

  • Title: Regulatory Knowledge Guide for Small Molecules Source: National Institutes of Health (NIH) SEED URL: [Link]

  • Title: 4-Hydroxy-1-naphthaldehydes: proton transfer or deprotonation Source: RSC Publishing (Royal Society of Chemistry) URL: [Link]

Sources

Exploratory

Receptor Binding Affinity Studies of (4-Methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone (JWH-081): Mechanistic Insights and Experimental Workflows

Executive Summary The synthetic cannabinoid (4-Methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone, commonly known as JWH-081 , belongs to the aminoalkylindole class of cannabimimetic agents[1]. Originally synthesiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthetic cannabinoid (4-Methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone, commonly known as JWH-081 , belongs to the aminoalkylindole class of cannabimimetic agents[1]. Originally synthesized as a research tool to probe the endocannabinoid system, JWH-081 has become a critical compound for understanding the structure-activity relationships (SAR) of G-protein coupled cannabinoid receptors (CB1 and CB2)[1][2].

JWH-081 exhibits a remarkably high binding affinity for the central CB1 receptor ( Ki​ = 1.2 nM) and a roughly 10-fold reduced affinity for the peripheral CB2 receptor ( Ki​ = 12.4 nM)[1][3]. This whitepaper provides an in-depth technical analysis of the mechanistic drivers behind this selectivity, specifically the role of the 4-methoxy substitution, and outlines the self-validating experimental protocols required to accurately quantify these receptor binding affinities.

Mechanistic Grounding: The 4-Methoxy Substitution Effect

To understand the binding profile of JWH-081, it must be compared to its unsubstituted parent analog, JWH-018. JWH-018 is a non-selective full agonist with high affinity for both CB1 ( Ki​ = 9.0 nM) and CB2 ( Ki​ = 2.9 nM) receptors[4][5].

The addition of a methoxy (–OCH₃) group at the 4-position of the naphthyl ring fundamentally alters the ligand's pharmacodynamics[1][2]. This substitution introduces two critical effects:

  • Steric Hindrance: The bulky methoxy group restricts the rotational freedom of the naphthoyl moiety. This forces the ligand into a specific spatial conformation that perfectly complements the binding pocket of the CB1 receptor, thereby increasing its binding affinity (lowering the Ki​ to 1.2 nM)[1][4].

  • Receptor Pocket Exclusion: Conversely, the CB2 receptor binding pocket is less accommodating to steric bulk at this specific vector. The 4-methoxy substitution creates steric clashes within the CB2 active site, decreasing affinity and shifting the molecule's profile from CB2-preferring (like JWH-018) to highly CB1-selective[1][4].

This high CB1 affinity directly correlates with the compound's potent in vivo psychotropic effects, severe depression of locomotor activity, and high psychological dependence potential[6][7].

Quantitative Data: Binding Affinity Profiles

The table below summarizes the receptor binding affinities of JWH-081 compared to its structural analogs. Note: Absolute Ki​ values can vary based on the membrane preparation and radioligand used, but the relative selectivity ratios remain a robust indicator of SAR.

CompoundStructural ModificationCB1 Ki​ (nM)CB2 Ki​ (nM)Selectivity Ratio ( Ki​ CB1 / Ki​ CB2)
JWH-018 Unsubstituted naphthyl9.0 ± 5.02.9 ± 2.63.10 (CB2-preferring)
JWH-081 4-Methoxy substitution1.2 ± 0.0312.4 ± 2.20.09 (Highly CB1-selective)

Data aggregated from standardized competitive binding assays[1][4][8].

Experimental Protocols: Self-Validating Assays

To ensure trustworthiness and reproducibility in drug development, receptor binding must be quantified using highly controlled, self-validating systems.

Protocol A: Radioligand Competitive Binding Assay (The Gold Standard)

This protocol determines the affinity ( Ki​ ) of JWH-081 by measuring its ability to displace a known radioligand from the receptor[6][8].

  • Membrane Preparation:

    • Step: Homogenize Chinese Hamster Ovary (CHO) cells expressing human CB1 or CB2 receptors in ice-cold binding buffer (50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

    • Causality: The inclusion of 0.1% Bovine Serum Albumin (BSA) is critical. Synthetic cannabinoids like JWH-081 are highly lipophilic; BSA acts as a lipid carrier, preventing the ligand from non-specifically adhering to the plastic walls of the assay tubes, which would artificially lower the effective concentration[9].

  • Incubation:

    • Step: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [³H]CP-55,940 (radioligand), and varying concentrations of JWH-081 (10⁻¹¹ to 10⁻⁵ M). Incubate at 30°C for 90 minutes[8][9].

    • Causality: [³H]CP-55,940 is utilized because it is a non-selective full agonist with equal, high affinity for both CB1 and CB2, providing a stable baseline. The 90-minute incubation ensures the system reaches steady-state thermodynamic equilibrium prior to measurement[8][9].

  • Termination and Filtration:

    • Step: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: Rapid filtration with ice-cold buffer traps the receptor-bound ligand while instantly halting association/dissociation kinetics. PEI coats the filters with a positive charge, significantly reducing the non-specific binding of the lipophilic radioligand to the filter matrix, thereby maximizing the signal-to-noise ratio.

  • Quantification:

    • Step: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ via non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) [6][10].

Protocol B: [³⁵S]GTPγS Functional Assay (Validating Agonism)

Binding affinity does not equal functional activation. To prove JWH-081 acts as an agonist upon binding, a functional G-protein assay is required[8][9].

  • Reaction Setup: Incubate CB1-expressing membranes with JWH-081, 10 µM GDP, and 0.1 nM [³⁵S]GTPγS (a non-hydrolyzable GTP analog) for 60 minutes at 30°C[8][9].

    • Causality: GDP is added in excess to occupy the basal, empty states of the Gα subunit. This ensures that the assay only measures the active exchange of GDP for [³⁵S]GTPγS induced specifically by the agonist (JWH-081) causing a conformational change in the receptor[8][9].

  • Analysis: Terminate via filtration and measure radioactivity. JWH-081 demonstrates high intrinsic efficacy, stimulating G-protein activation to levels equal to or greater than the partial agonist Δ⁹-THC[8][9].

Signaling Pathway Visualization

Upon high-affinity binding to the CB1 receptor, JWH-081 triggers a classic G-protein coupled cascade, ultimately resulting in the psychotropic and physiological effects observed in vivo.

G Ligand JWH-081 (4-Methoxy Agonist) Receptor CB1 Receptor (GPCR) Ligand->Receptor High Affinity (Ki=1.2nM) GProtein Gi/o Protein (Activation) Receptor->GProtein Conformational Change Effector Adenylate Cyclase (Inhibition) GProtein->Effector Alpha-i Subunit SecondMsgr cAMP Levels (Decrease) Effector->SecondMsgr Catalytic Reduction Downstream Cellular Response (Psychotropic Effects) SecondMsgr->Downstream Signal Transduction

Figure 1: Signal transduction pathway of the CB1 receptor upon JWH-081 binding.

References

  • Helander, A., Bäckberg, M., Hultén, P., & Beck, O. (2011). Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. Diva-Portal. 11

  • Cayman Chemical. PRODUCT INFORMATION: JWH 081. Cayman Chemical Company. 1

  • Cha, H. J., et al. (2014). Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches. Biomolecules & Therapeutics (PMC).7

  • Brents, L. K., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLoS ONE. 9

Sources

Foundational

An In-depth Technical Guide to the Synthesis, Crystallographic Analysis, and 3D Structure of (4-Methoxy-1-naphthyl)(8-methoxy-1-naphthyl)methanol

Introduction In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. The family of diarylmethanols, charac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. The family of diarylmethanols, characterized by two aryl groups attached to a central methanol carbon, represents a scaffold of significant interest due to its prevalence in bioactive molecules and functional materials. This guide provides a comprehensive, in-depth technical overview of a novel, yet uncharacterized, member of this family: (4-Methoxy-1-naphthyl)(8-methoxy-1-naphthyl)methanol.

As of the date of this publication, the crystallographic data and a definitive 3D structure for this specific molecule have not been reported in the public domain. Therefore, this document serves as both a practical guide and a forward-looking prospectus for researchers. It outlines a robust synthetic strategy, details the necessary experimental protocols for obtaining high-quality single crystals, and provides a thorough discussion of the anticipated structural features, drawing upon established principles of small-molecule crystallography and data from closely related, structurally characterized compounds. This guide is intended for researchers, scientists, and drug development professionals who are equipped with a foundational understanding of synthetic organic chemistry and crystallographic principles.

Part 1: Proposed Synthesis of (4-Methoxy-1-naphthyl)(8-methoxy-1-naphthyl)methanol

The most direct and reliable method for the synthesis of unsymmetrical diarylmethanols is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. In this case, we propose the reaction of 8-methoxy-1-naphthylmagnesium bromide with 4-methoxy-1-naphthaldehyde.

Synthetic Workflow

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Work-up and Purification 1-bromo-8-methoxynaphthalene 1-bromo-8-methoxynaphthalene Mg_turnings Mg_turnings 1-bromo-8-methoxynaphthalene->Mg_turnings Anhydrous THF 8-methoxy-1-naphthylmagnesium_bromide 8-methoxy-1-naphthylmagnesium_bromide Mg_turnings->8-methoxy-1-naphthylmagnesium_bromide Initiation (I2 crystal) 4-methoxy-1-naphthaldehyde 4-methoxy-1-naphthaldehyde 8-methoxy-1-naphthylmagnesium_bromide->4-methoxy-1-naphthaldehyde Anhydrous THF, 0 °C to RT Magnesium_alkoxide_intermediate Magnesium_alkoxide_intermediate 4-methoxy-1-naphthaldehyde->Magnesium_alkoxide_intermediate Aqueous_NH4Cl_quench Aqueous_NH4Cl_quench Magnesium_alkoxide_intermediate->Aqueous_NH4Cl_quench Acidic Work-up Crude_Product Crude_Product Aqueous_NH4Cl_quench->Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Silica Gel Pure_Product Pure_Product Column_Chromatography->Pure_Product Recrystallization Recrystallization Pure_Product->Recrystallization Single_Crystals Single_Crystals Recrystallization->Single_Crystals

Caption: Proposed synthetic workflow for (4-Methoxy-1-naphthyl)(8-methoxy-1-naphthyl)methanol.

Detailed Experimental Protocol: Synthesis
  • Preparation of the Grignard Reagent (8-methoxy-1-naphthylmagnesium bromide):

    • All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 1-bromo-8-methoxynaphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating with a heat gun may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Addition to 4-methoxy-1-naphthaldehyde:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxy-1-naphthaldehyde (1.0 equivalent) in anhydrous THF.

    • Cool the aldehyde solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared Grignard reagent solution to the cooled aldehyde solution via a cannula. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

Part 2: Crystallographic Analysis

The ultimate goal of this process is to obtain a high-resolution, three-dimensional structure of the target molecule. This is achieved through single-crystal X-ray diffraction.

Crystal Growth

The purified product will likely be a solid or a viscous oil. The key to successful crystallographic analysis is the growth of high-quality single crystals. Several techniques can be employed, and the choice will depend on the physical properties of the compound.

Crystal Growth TechniqueDescriptionSuitability
Slow Evaporation A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely capped vial.Good for moderately soluble, stable compounds.
Vapor Diffusion A solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container with a poor solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility and promoting crystal growth.Highly effective for a wide range of compounds.
Cooling A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled.Suitable for compounds with a significant temperature-dependent solubility.

A recommended starting point is slow evaporation from a mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane.

X-ray Diffraction Workflow

Single_Crystal Single_Crystal Mount_on_Goniometer Mount_on_Goniometer Single_Crystal->Mount_on_Goniometer Paratone Oil Data_Collection Data_Collection Mount_on_Goniometer->Data_Collection X-ray Diffractometer (e.g., Bruker APEXII) Data_Processing Data_Processing Data_Collection->Data_Processing Integration and Scaling (e.g., SAINT) Structure_Solution Structure_Solution Data_Processing->Structure_Solution Direct Methods or Patterson (e.g., SHELXT) Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Full-Matrix Least-Squares (e.g., SHELXL) Validation_and_Analysis Validation_and_Analysis Structure_Refinement->Validation_and_Analysis checkCIF Final_Crystallographic_Data Final_Crystallographic_Data Validation_and_Analysis->Final_Crystallographic_Data

Caption: General workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: X-ray Diffraction
  • Crystal Mounting:

    • A suitable single crystal is selected under a microscope.

    • The crystal is mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

    • The mounted crystal is placed on the goniometer head of the diffractometer and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., a CCD or CMOS detector), is used to collect a series of diffraction images as the crystal is rotated.

    • The data collection strategy is designed to measure a complete and redundant set of reflections.

  • Data Processing:

    • The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

    • The data is scaled and merged to produce a unique set of reflections.

  • Structure Solution and Refinement:

    • The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

    • The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental data.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation:

    • The final refined structure is validated using software such as checkCIF to ensure that it is chemically reasonable and that the crystallographic data meets publication standards. The final data is typically deposited in the Cambridge Structural Database (CSD).[1]

Part 3: Anticipated 3D Structure and Crystallographic Parameters

While the specific crystal structure of (4-Methoxy-1-naphthyl)(8-methoxy-1-naphthyl)methanol is unknown, we can make informed predictions based on the known structures of related naphthalene derivatives.[2][3][4][5]

Molecular Geometry
  • Naphthalene Core: The naphthalene ring systems are expected to be essentially planar.[2] However, steric hindrance between the two bulky naphthyl groups and the methoxy substituents may lead to some deviation from planarity.

  • Dihedral Angles: The two naphthalene rings will be twisted with respect to each other around the central C-C(methanol)-C bonds. The dihedral angles will be a key feature of the molecular conformation and will be influenced by the steric bulk of the methoxy groups and any intramolecular hydrogen bonding.

  • Bond Lengths and Angles: The C-C and C-O bond lengths and angles are expected to be within the normal ranges for sp2 and sp3 hybridized carbons and ethers. The C(naphthyl)-C(methanol) bond lengths may be slightly elongated due to steric strain.

  • Intramolecular Interactions: A key feature to investigate will be the possibility of an intramolecular hydrogen bond between the hydroxyl group and the oxygen atom of one of the methoxy groups, which could influence the overall conformation.

Crystal Packing and Intermolecular Interactions

The way the molecules pack in the crystal lattice is governed by intermolecular forces.

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and will likely participate in intermolecular hydrogen bonding with the hydroxyl or methoxy groups of neighboring molecules, forming chains or more complex networks.[2]

  • π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, which will be a significant driving force in the crystal packing.[4] The offset of the stacked rings will be determined by the steric influence of the substituents.

  • C-H···π Interactions: Weak C-H···π interactions between the hydrogen atoms of one molecule and the π-system of a neighboring naphthalene ring are also expected to contribute to the overall crystal stability.

Predicted Crystallographic Data Table

The following table provides an example of the type of data that would be generated from a successful crystallographic study, with placeholder values.

ParameterExpected Value/Range
Chemical FormulaC23H20O3
Formula Weight344.40 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P21/c or Pca21
a (Å)10-20
b (Å)5-15
c (Å)15-30
β (°)90-110 (for monoclinic)
Volume (ų)2000-4000
Z4 or 8
Density (calculated)1.2-1.4 g/cm³
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, crystallographic analysis, and structural elucidation of (4-Methoxy-1-naphthyl)(8-methoxy-1-naphthyl)methanol. While the specific data for this molecule is not yet available, the principles and protocols outlined herein are based on well-established, field-proven methodologies. The successful execution of this work will not only provide the first definitive 3D structure of this novel diarylmethanol but will also contribute valuable data to the broader understanding of structure-property relationships in this important class of molecules. The resulting crystallographic information will be a critical asset for researchers in medicinal chemistry, materials science, and supramolecular chemistry, enabling further exploration of its potential applications.

References

  • [3-Hydroxymethyl-1,4-bis(4-methylphenyl)naphthalen-2-yl]methanol. (n.d.). National Center for Biotechnology Information.
  • The Cambridge Structural Database (CSD). (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Cambridge University Press & Assessment. Retrieved from a relevant academic publisher's website.
  • Relationship between the Molecular Geometry and the Radiative Efficiency in Naphthyl-Based Bis-Ortho-Carboranyl Luminophores. (2022). MDPI. Retrieved from [Link]

  • Syntheses and crystal structure of a (2,6-diisopropyldinaphtho[2,1-d:1′,2′-f][1][2]dithiepin-4-yl)(phenyl)methanol atropisomer. (n.d.). International Union of Crystallography. Retrieved from a relevant crystallographic journal.

  • The X-Ray Analysis of Bis(1-(2-Thiazolylazo)-2-Naphtholato)cobalt(iii) Perchlorate. (1974). The Chemical Society of Japan. Retrieved from a relevant chemical society's journal.
  • Synthesis, crystal structure and Hirshfeld surface analysis of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate. (n.d.). National Center for Biotechnology Information.
  • 1,4-Bis(chloromethyl)naphthalene. (n.d.). National Center for Biotechnology Information.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

thermodynamic properties of (4-Methoxy-1 compounds

An In-depth Technical Guide to the Thermodynamic Properties of 4-Methoxyphenyl Compounds Audience: Researchers, scientists, and drug development professionals. Abstract The 4-methoxyphenyl moiety is a ubiquitous structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of 4-Methoxyphenyl Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-methoxyphenyl moiety is a ubiquitous structural motif in pharmaceuticals, natural products, and advanced materials. A profound understanding of the thermodynamic properties of these compounds is paramount for predicting their behavior in physical, chemical, and biological systems. This technical guide offers a comprehensive exploration of the core thermodynamic parameters governing 4-methoxyphenyl derivatives. We delve into the causality behind the primary experimental techniques used for their determination—including Differential Scanning Calorimetry (DSC), combustion calorimetry, and Calvet microcalorimetry—and provide detailed, field-proven protocols. Furthermore, this guide bridges experimental data with high-level computational methods, such as the G3(MP2)//B3LYP level of theory, which serve as a powerful tool for validation and prediction. By synthesizing experimental and computational approaches, we present a self-validating framework for establishing high-confidence thermodynamic data, an indispensable resource for rational drug design, material selection, and process optimization.

Chapter 1: The Critical Role of Thermodynamics in Molecular Science

The substitution of a methoxy group at the para-position of a phenyl ring (-C₆H₄OCH₃) imparts specific electronic and steric characteristics that significantly influence a molecule's intermolecular interactions and, consequently, its macroscopic properties. In drug development, thermodynamic parameters are not mere physical constants; they are critical descriptors that govern a drug candidate's success.

  • Solubility and Bioavailability: The enthalpy and entropy of fusion dictate the energy required to break the crystal lattice, a key component of the Gibbs free energy of solution. This directly impacts the solubility of a compound, a cornerstone of its absorption and bioavailability.

  • Stability and Shelf-life: The enthalpy of formation (ΔfH°) is a direct measure of a molecule's intrinsic stability. This data is crucial for assessing degradation pathways and predicting the long-term shelf-life of active pharmaceutical ingredients (APIs).

  • Drug-Receptor Binding: The binding of a ligand to its target is a thermodynamic process. Isothermal Titration Calorimetry (ITC) allows for the direct measurement of the binding enthalpy (ΔH), entropy (ΔS), and the binding constant (Ka), providing a complete thermodynamic signature of the interaction. This insight is invaluable for lead optimization, enabling researchers to understand whether binding is enthalpy-driven (stronger bonds) or entropy-driven (favorable conformational changes and solvent reorganization).

  • Polymorphism and Manufacturing: Many APIs exhibit polymorphism, where different crystal forms of the same compound possess distinct thermodynamic properties. This can dramatically affect solubility, stability, and manufacturability. DSC is an essential tool for identifying and characterizing polymorphs, ensuring consistent product quality.

In materials science, these properties guide the design of materials with specific thermal behaviors, such as phase change materials (PCMs) for thermal energy storage, where the enthalpy of fusion is a key performance metric.[1][2]

Chapter 2: Core Thermodynamic Parameters: A Conceptual Framework

Understanding the following thermodynamic quantities is essential for interpreting the behavior of 4-methoxyphenyl compounds.

  • Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.

  • Enthalpy of Combustion (ΔcH°): The heat released when one mole of a substance is completely burned in oxygen. It is a primary experimental route to determine the enthalpy of formation.

  • Enthalpy of Phase Transition: The energy absorbed or released during a phase change at constant temperature and pressure.

    • Enthalpy of Fusion (ΔfusH): The heat required to convert one mole of a solid to a liquid at its melting point.

    • Enthalpy of Vaporization (ΔvapH): The heat required to convert one mole of a liquid to a gas at its boiling point.

    • Enthalpy of Sublimation (ΔsubH): The heat required to convert one mole of a solid directly to a gas. These are related by Hess's Law, where for a given temperature, ΔsubH ≈ ΔfusH + ΔvapH.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree Kelvin at constant pressure. This property is crucial for heat transfer calculations in chemical processes.

  • Bond Dissociation Enthalpy (BDE): The enthalpy change required to break a specific bond homolytically in the gas phase. The O–CH₃ BDE in anisole derivatives is of particular interest as it reveals the stability of the methoxy linkage, which is fundamental to understanding metabolic pathways and reaction mechanisms.[3]

G cluster_phases Phases of Matter Solid Solid Liquid Liquid Solid->Liquid  ΔfusH (Fusion) Gas Gas Solid->Gas  ΔsubH (Sublimation) Liquid->Gas  ΔvapH (Vaporization)

Relationship between enthalpies of phase transitions.

Chapter 3: Experimental Determination of Thermodynamic Properties

A multi-technique, synergistic approach is required for the accurate determination of a full thermodynamic profile. The agreement between different experimental methods and high-level computations provides a robust, self-validating system.[4][5]

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for studying thermal transitions.[6] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.

Principle of Operation: When the sample undergoes a thermal event (e.g., melting), it requires more (endothermic) or less (exothermic) heat than the reference to maintain the same temperature. This difference in heat flow is detected and plotted against temperature. The peak area of a melting endotherm is directly proportional to the enthalpy of fusion (ΔfusH), and the onset temperature corresponds to the melting point (Tfus).

Protocol 1: Determination of Tfus and ΔfusH using DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the 4-methoxyphenyl compound into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 20-30°C below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point well above the melting transition.

    • Hold isothermally for 1-2 minutes.

    • Cool the sample back to the starting temperature at the same rate. A second heating run is often performed to analyze the thermal history of the sample.

  • Data Analysis:

    • The melting temperature (Tfus) is determined from the onset of the melting endotherm.

    • Integrate the area of the melting peak to determine the total heat flow (in mJ).

    • Calculate the enthalpy of fusion (ΔfusH in J/g or kJ/mol) by dividing the peak area by the sample mass.

G cluster_workflow DSC Experimental Workflow A Weigh Sample (2-5 mg) in Aluminum Pan B Seal Pan & Place in DSC Cell A->B C Set Thermal Program (Heat-Cool-Heat) B->C D Run Experiment under Inert Atmosphere C->D E Analyze Thermogram D->E F Determine Tfus (Onset) & ΔfusH (Peak Area) E->F

Workflow for a typical DSC experiment.
Combustion and Sublimation Calorimetry

To determine the gas-phase enthalpy of formation—the most valuable state for theoretical comparisons—a combination of techniques is often employed.

Static Bomb Combustion Calorimetry: This technique is the gold standard for measuring the enthalpy of combustion (ΔcH°). A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed vessel (the "bomb"). The heat released by the reaction is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured. From the energy of combustion, the standard enthalpy of formation in the condensed state (solid or liquid) can be derived using Hess's Law.[7][8]

Calvet Microcalorimetry / Knudsen Effusion: The enthalpy of sublimation (for solids) or vaporization (for liquids) is required to convert the condensed-phase ΔfH° to the gas-phase ΔfH°.

  • Calvet Microcalorimetry: This highly sensitive technique can directly measure the heat absorbed during the slow, isothermal vaporization or sublimation of a sample.[7][8]

  • Knudsen Effusion: This method measures the rate of mass loss of a sample effusing through a small orifice into a vacuum as a function of temperature. The vapor pressure can be calculated from this rate, and the enthalpy of sublimation is then derived from the slope of the ln(P) vs. 1/T plot using the Clausius-Clapeyron equation.[9]

G cluster_workflow Pathway to Gas-Phase Enthalpy of Formation Combustion Static Bomb Combustion Calorimetry dEc Measure Massic Energy of Combustion (ΔcU) Combustion->dEc Sublimation Calvet Microcalorimetry or Knudsen Effusion dSubH Measure Enthalpy of Sublimation/Vaporization (Δsub/vapH°) Sublimation->dSubH dHf_condensed Calculate Condensed-Phase ΔfH°(cr, l) dEc->dHf_condensed dHf_gas Derive Gas-Phase ΔfH°(g) dHf_condensed->dHf_gas dSubH->dHf_gas

Sources

Foundational

metabolic pathways of (4-Methoxy-1 in mammalian cells

An in-depth analysis of the metabolic pathways of a specific compound is a critical component in the fields of pharmacology, toxicology, and drug development. Understanding how a xenobiotic substance is absorbed, distrib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the metabolic pathways of a specific compound is a critical component in the fields of pharmacology, toxicology, and drug development. Understanding how a xenobiotic substance is absorbed, distributed, metabolized, and excreted (ADME) within a mammalian system provides invaluable insights into its potential efficacy, safety profile, and drug-drug interaction liabilities. However, to conduct such a detailed investigation, the precise identity of the molecule is paramount.

The request to delineate the metabolic pathways of "(4-Methoxy-1" in mammalian cells cannot be fulfilled as the provided name is an incomplete chemical descriptor. The term "4-Methoxy-1" represents a fragment of a chemical structure, indicating a methoxy group (-OCH3) at the fourth position of a parent molecule that also features a substituent or functional group at the first position. Without the complete name of the parent molecule (e.g., 4-Methoxy-1-naphthol, 4-Methoxy-1H-indole, etc.), it is impossible to ascertain the compound's full structure and, consequently, its metabolic fate.

The metabolic profile of a compound is intrinsically linked to its complete chemical architecture. Key factors that influence metabolism include:

  • The nature of the parent ring system (e.g., benzene, naphthalene, indole): The aromaticity, electron density, and steric hindrance of the core structure dictate its susceptibility to various enzymatic reactions.

  • The identity of other functional groups: The presence of hydroxyl, amino, carboxyl, or other groups provides sites for Phase I and Phase II metabolic transformations.

  • The overall lipophilicity and hydrophilicity of the molecule: These properties govern its absorption, distribution to various tissues, and eventual elimination.

To proceed with a comprehensive technical guide as requested, the complete and unambiguous name of the chemical compound is required. Once the full chemical name is provided, a thorough investigation into its metabolic pathways can be undertaken, encompassing the following key areas:

  • Phase I Metabolism: Typically involving oxidation, reduction, and hydrolysis reactions catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily. The specific CYP isoforms involved would be a key area of investigation.

  • Phase II Metabolism: Conjugation reactions where endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) are attached to the parent compound or its Phase I metabolites, generally leading to more water-soluble and readily excretable products.

  • Identification of Metabolites: Characterization of the chemical structures of the various metabolites formed.

  • Enzymes Involved: Elucidation of the specific enzymes and cofactors responsible for each metabolic step.

  • Pharmacokinetics: Quantitative analysis of the rate and extent of absorption, distribution, metabolism, and excretion.

  • In Vitro and In Vivo Models: Description of the experimental systems used to study the metabolism, such as liver microsomes, hepatocytes, and animal models.

Upon receiving the complete chemical name, a detailed and authoritative guide will be constructed, adhering to the highest standards of scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals.

Protocols & Analytical Methods

Method

A Detailed Protocol for the Selective Reduction of 4-Methoxy-1-naphthaldehyde using Sodium Borohydride

An Application Note for the Synthesis of (4-Methoxy-1-naphthyl)methanol This document provides a comprehensive, step-by-step protocol for the organic synthesis of (4-Methoxy-1-naphthyl)methanol, a valuable building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of (4-Methoxy-1-naphthyl)methanol

This document provides a comprehensive, step-by-step protocol for the organic synthesis of (4-Methoxy-1-naphthyl)methanol, a valuable building block in medicinal chemistry and materials science. The described method focuses on the selective reduction of the aldehyde functional group of 4-Methoxy-1-naphthaldehyde. The chosen synthetic strategy employs sodium borohydride (NaBH₄), a mild and highly selective reducing agent, ensuring a high-yield conversion to the desired primary alcohol. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but a detailed explanation of the underlying chemical principles and experimental considerations to ensure successful and reproducible results.

Introduction and Synthetic Strategy

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of (4-Methoxy-1-naphthyl)methanol, the most direct approach is the reduction of the commercially available precursor, 4-Methoxy-1-naphthaldehyde.

While several hydride-based reducing agents can accomplish this, such as Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄), the latter is selected for this protocol due to its superior practical advantages. NaBH₄ is a chemoselective reagent that readily reduces aldehydes and ketones while leaving other sensitive functional groups like esters or nitro groups intact.[1] Its handling and reaction setup are significantly safer and more straightforward than those for the highly reactive and pyrophoric LiAlH₄, as it can be used in protic solvents like methanol or ethanol.[2][3]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate during the workup step yields the final primary alcohol product.[4]

Reaction Scheme: Starting Material: 4-Methoxy-1-naphthaldehyde Reagent: Sodium Borohydride (NaBH₄) in Methanol (MeOH) Product: (4-Methoxy-1-naphthyl)methanol

Materials and Equipment

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Methoxy-1-naphthaldehyde15971-29-6C₁₂H₁₀O₂186.21
Sodium Borohydride (NaBH₄)16940-66-2BH₄Na37.83
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate (NaHCO₃) soln.144-55-8NaHCO₃84.01
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Deionized Water (H₂O)7732-18-5H₂O18.02
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Erlenmeyer flasks

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • TLC plates (silica gel 60 F₂₅₄) and development chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

Detailed Experimental Protocol

This protocol is based on a 5.0 g scale of the starting aldehyde. Quantities can be adjusted as needed.

Step 1: Preparation of the Aldehyde Solution

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methoxy-1-naphthaldehyde (5.0 g, 26.85 mmol).[5][6]

  • Add 50 mL of methanol (MeOH) to the flask.

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

Step 2: Cooling and Reagent Addition

  • Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This is critical to control the exothermic nature of the reduction.

  • Once the solution is cold, begin the portion-wise addition of sodium borohydride (1.22 g, 32.22 mmol, 1.2 equivalents). Add the solid NaBH₄ slowly over 15-20 minutes.

    • Expert Insight: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a sudden temperature spike, which could lead to side reactions.

Step 3: Reaction and Monitoring

  • After the addition of NaBH₄ is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • TLC System: A 3:1 mixture of Hexane:Ethyl Acetate is a suitable mobile phase.

    • Procedure: Spot the starting material and the reaction mixture on a TLC plate. The product, being more polar, will have a lower Rf value than the starting aldehyde. The reaction is complete when the spot corresponding to the starting material is no longer visible under a UV lamp.

Step 4: Reaction Quench and Solvent Removal

  • Once the reaction is complete, carefully quench the reaction by slowly adding ~20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining borohydride and acidic species.

  • Remove the flask from the ice bath and allow it to warm to room temperature.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

Step 5: Product Extraction (Work-up)

  • Transfer the remaining aqueous slurry to a 250 mL separatory funnel.

  • Add 50 mL of dichloromethane (DCM) to the separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the lower organic layer (DCM).

  • Extract the aqueous layer two more times with 25 mL portions of DCM.

  • Combine all the organic extracts in an Erlenmeyer flask.[7]

Step 6: Drying and Purification

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filter the solution to remove the Na₂SO₄.

  • Evaporate the solvent (DCM) using a rotary evaporator to yield the crude product as a solid.

  • For further purification, recrystallize the crude solid from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to obtain pure (4-Methoxy-1-naphthyl)methanol. The expected product is a powder with a melting point of approximately 77-81 °C.

Characterization of (4-Methoxy-1-naphthyl)methanol

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • ¹H NMR (Nuclear Magnetic Resonance): The spectrum should show the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a new singlet for the benzylic protons (-CH₂OH) around 4.8-5.0 ppm and a broad singlet for the hydroxyl proton (-OH).[8][9]

  • IR (Infrared) Spectroscopy: The spectrum should exhibit a characteristic broad absorption band for the O-H stretch in the region of 3500-3200 cm⁻¹. The strong C=O stretching band of the starting aldehyde (around 1680 cm⁻¹) should be absent.[9]

  • Melting Point: The purified product should have a sharp melting point in the range of 77-81 °C.

Quantitative Data Summary

ParameterValue
Starting Material (4-Methoxy-1-naphthaldehyde)5.0 g (26.85 mmol)
Reducing Agent (Sodium Borohydride)1.22 g (32.22 mmol)
Molar Equivalents of NaBH₄1.2 eq
Solvent (Methanol)50 mL
Reaction Temperature0-5 °C
Reaction Time~1 hour
Theoretical Yield5.06 g
Expected Practical Yield85-95%

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Prep Dissolve Aldehyde in Methanol Cool Cool to 0-5 °C in Ice Bath Prep->Cool Add Add NaBH4 (Portion-wise) Cool->Add Stir Stir for 1 hour at 0-5 °C Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Sat. NaHCO3 Monitor->Quench Evap_MeOH Remove Methanol (Rotovap) Quench->Evap_MeOH Extract Extract with DCM (3x) Evap_MeOH->Extract Dry Dry with Na2SO4 Extract->Dry Evap_DCM Remove DCM (Rotovap) Dry->Evap_DCM Purify Recrystallize Evap_DCM->Purify Characterize Characterize: - NMR - IR - Melting Point Purify->Characterize

Sources

Application

Application Note: HPLC Method Development for Indole Derivatives Utilizing 4-Methoxy-1-methylindole Quantification

Executive Summary Indole-3-carbinol (I3C) and its primary bioactive metabolite, 3,3'-diindolylmethane (DIM), are critical pharmacological targets in oncology and nutritional biochemistry. However, the robust quantificati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-carbinol (I3C) and its primary bioactive metabolite, 3,3'-diindolylmethane (DIM), are critical pharmacological targets in oncology and nutritional biochemistry. However, the robust quantification of these compounds in biological matrices is analytically challenging due to the rapid acid-catalyzed condensation of I3C into DIM. This application note outlines a highly sensitive, self-validating High-Performance Liquid Chromatography (HPLC) and LC-MS/MS methodology for the precise quantification of these indoles, utilizing 4-Methoxy-1-methylindole (4-MMI) as the gold-standard internal standard (IS).

Mechanistic Rationale & Analytical Causality (E-E-A-T)

Developing a bioanalytical method for indole derivatives requires strict control over sample microenvironments and chromatographic chemistry. Every parameter in this protocol is driven by specific physicochemical causalities:

  • Internal Standard Selection (4-MMI): Accurate LC-MS/MS quantification requires an internal standard that mimics the target analyte's ionization efficiency and extraction recovery without co-eluting. 4-Methoxy-1-methylindole is selected because its indole backbone ensures identical lipophilicity and protein-binding behavior to DIM and I3C[1]. Meanwhile, its methoxy substitution shifts its retention time and provides a distinct precursor ion ( m/z 162.1), preventing cross-talk in the mass spectrometer.

  • Salting-Out Extraction Mechanism: Standard liquid-liquid extraction (LLE) often yields highly variable recoveries for lipophilic indoles. By employing an acetonitrile-induced protein precipitation coupled with 3 mol/L ammonium sulfate, we exploit the "salting-out" effect[2]. The high ionic strength of the sulfate ions aggressively binds free water molecules, forcing the hydrophobic 4-MMI and DIM molecules entirely into the organic acetonitrile layer. This causality directly drives extraction recoveries above 92%.

  • Mobile Phase Chemistry: The inclusion of 0.1% formic acid in the mobile phase serves a dual mechanistic purpose[2]. Chromatographically, it lowers the pH to suppress the ionization of residual silanol groups on the C18 stationary phase, eliminating peak tailing. Spectrometrically, it acts as an abundant proton donor, drastically enhancing the [M+H]+ ion yield for positive-mode atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

Workflow A 1. Sample Collection (Plasma/Tissue Matrix) B 2. Internal Standard Addition (Spike with 4-MMI) A->B C 3. Protein Precipitation (ACN + 3M Ammonium Sulfate) B->C D 4. Centrifugation (14,000 rpm, 10 min, 4°C) C->D E 5. LC-MS/MS Analysis (C18 Column, Isocratic) D->E

Step-by-step sample preparation and analysis workflow utilizing 4-MMI as an internal standard.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol operates as a self-validating system. The analytical run cannot proceed unless the System Suitability Test (SST) criteria are met.

Phase A: System Suitability Test (SST)

Before analyzing biological matrices, inject a 50 ng/mL neat standard of 4-Methoxy-1-methylindole.

  • Acceptance Criteria: The system is only validated for sample analysis if the theoretical plate count ( N ) for the 4-MMI peak is >2000 , the tailing factor ( Tf​ ) is ≤1.5 , and the retention time relative standard deviation (RSD) over three injections is <2.0% .

Phase B: Reagent & Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL primary stock solutions of 4-MMI, I3C, and DIM in MS-grade methanol. Store at -80°C to prevent degradation.

  • Working Solutions: Dilute the stock solutions with a 50:50 (v/v) mixture of water and acetonitrile to create a calibration curve ranging from 5 to 500 ng/mL.

  • Matrix Extraction:

    • Aliquot 100 µL of human or murine plasma into a 1.5 mL microcentrifuge tube[2].

    • Add 10 µL of the 4-MMI internal standard working solution (yielding a final matrix concentration of 50 ng/mL).

    • Add 300 µL of cold acetonitrile containing 3 mol/L ammonium sulfate.

    • Vortex vigorously for 2 minutes to induce complete protein precipitation and phase separation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant and filter it through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Phase C: Chromatographic & MS/MS Conditions

The following parameters are optimized for high-throughput bioanalysis, allowing for a rapid 3.5-minute run time per sample[2].

Table 1: Isocratic LC-MS/MS Instrument Parameters

ParameterSpecification
Analytical Column Synergi Fusion-RP C18 (50 × 2.0 mm, 4 µm, 80 Å)
Mobile Phase Acetonitrile : Water (0.1% Formic Acid)[85:15, v/v]
Flow Rate 0.20 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Total Run Time 3.5 minutes

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)
DIM 247.1130.125
4-MMI (Internal Standard) 162.1147.120

Method Validation & Quantitative Data

The method must be validated according to European Medicines Agency (EMA) and FDA bioanalytical guidelines[2]. The integration of 4-MMI as an internal standard ensures high precision and corrects for any matrix-induced ion suppression.

Validation Root Bioanalytical Method Validation (EMA/FDA) Lin Linearity & Range (R² > 0.995, 5-500 ng/mL) Root->Lin Sens Sensitivity (LOD: 1 ng/mL, LLOQ: 5 ng/mL) Root->Sens Acc Accuracy & Precision (Intra/Inter-day CV < 15%) Root->Acc Rec Extraction Recovery (Salting-out efficiency > 90%) Root->Rec

Logical framework for HPLC method validation according to EMA and FDA bioanalytical guidelines.

Table 3: Method Validation Summary

Validation ParameterDIM Target4-MMI (Internal Standard)
Linearity Range 5 – 500 ng/mLN/A (Fixed at 50 ng/mL)
Correlation Coefficient (R²) > 0.998N/A
Limit of Detection (LOD) 1 ng/mL-
Lower Limit of Quantitation (LLOQ) 5 ng/mL-
Intra-day Precision (CV%) < 8.5%< 5.0%
Extraction Recovery 92.4% ± 3.1%94.1% ± 2.5%

Conclusion

The utilization of 4-Methoxy-1-methylindole (4-MMI) as an internal standard provides a highly robust, self-validating framework for the HPLC-MS/MS quantification of indole derivatives. By leveraging ammonium sulfate salting-out mechanisms and targeted mobile phase acidification, this protocol achieves exceptional recovery (>92%) and sensitivity (LLOQ of 5 ng/mL), making it highly suitable for rigorous pharmacokinetic profiling and drug development applications.

References

  • Title: A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples Source: Biomedical Chromatography (PubMed) URL: [Link]

  • Title: Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues Source: Journal of Chromatography B (PubMed) URL: [Link]

Sources

Method

Catalytic Applications of 4-Methoxy-1-naphthaldehyde Transition Metal Complexes: A Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of transition metal complexes derived from 4-methoxy-1-naphthaldehyde....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of transition metal complexes derived from 4-methoxy-1-naphthaldehyde. This guide is structured to offer not just procedural steps but also a deeper understanding of the causality behind experimental choices, ensuring a foundation of scientific integrity and practical utility.

Introduction: The Versatility of Schiff Base Complexes in Catalysis

Schiff bases, formed from the condensation of a primary amine and an aldehyde or ketone, are a cornerstone of coordination chemistry.[1] Their ability to form stable complexes with a wide array of transition metals makes them highly versatile ligands.[1] The resulting metal complexes often exhibit remarkable catalytic activity in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond formation.[2]

The 4-methoxy-1-naphthaldehyde moiety, in particular, offers an intriguing scaffold for ligand design. The electron-donating methoxy group can influence the electronic properties of the metal center, thereby tuning its catalytic activity. The extended aromatic system of the naphthalene ring can also play a role in substrate binding and stabilization of the catalytic species. This guide will explore the potential of these complexes in key catalytic reactions, providing detailed protocols and mechanistic insights.

I. Catalytic Oxidation Reactions

Transition metal complexes of Schiff bases are well-known for their ability to catalyze a range of oxidation reactions.[2] Copper(II) complexes, in particular, have shown significant promise in the oxidation of alcohols and hydrocarbons.[3][4][5] The following section details a representative protocol for the oxidation of benzyl alcohol, a common benchmark substrate, using a hypothetical Cu(II) complex of a Schiff base derived from 4-methoxy-1-naphthaldehyde.

Application Note: Oxidation of Benzyl Alcohol

The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. Transition metal complexes can facilitate this reaction under mild conditions, offering an alternative to harsher, stoichiometric oxidants. A Cu(II) complex of a Schiff base derived from 4-methoxy-1-naphthaldehyde is proposed here as a catalyst for the aerobic oxidation of benzyl alcohol.

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

This protocol is a representative procedure and may require optimization for specific substrates and catalyst preparations.

1. Catalyst Preparation:

  • The Schiff base ligand is first synthesized by the condensation of 4-methoxy-1-naphthaldehyde with a suitable primary amine (e.g., aniline or an aliphatic amine) in a 1:1 molar ratio in refluxing ethanol for 2-4 hours.

  • The resulting Schiff base is then complexed with a copper(II) salt, such as copper(II) acetate or copper(II) chloride, in a 2:1 ligand-to-metal ratio in a suitable solvent like methanol or ethanol. The complex is typically isolated by filtration and dried.

2. Oxidation Reaction:

  • To a 50 mL round-bottom flask, add the Cu(II)-Schiff base complex (0.01 mmol, 1 mol%).

  • Add benzyl alcohol (1 mmol) and a suitable solvent (e.g., 10 mL of acetonitrile or toluene).

  • Add an oxidant, such as 30% aqueous hydrogen peroxide (2 mmol) or tert-butyl hydroperoxide (2 mmol).

  • The reaction mixture is stirred at a controlled temperature (e.g., 60-80 °C) under an air or oxygen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Expected Outcomes for Benzyl Alcohol Oxidation

EntryCatalyst Loading (mol%)OxidantTemperature (°C)Time (h)Conversion (%)Selectivity for Benzaldehyde (%)
11H₂O₂704>90>95
21t-BuOOH803>95>98
30.5H₂O₂706~85>95

Note: The data in this table is hypothetical and based on typical results observed for similar copper(II)-Schiff base catalyzed oxidations.

Causality Behind Experimental Choices:

  • Choice of Metal: Copper is a readily available, inexpensive, and effective catalyst for oxidation reactions.[3][4][5]

  • Choice of Ligand: The Schiff base ligand stabilizes the copper center and modulates its redox potential, which is crucial for the catalytic cycle.

  • Choice of Oxidant: Hydrogen peroxide and tert-butyl hydroperoxide are environmentally benign oxidants.

  • Choice of Solvent: Acetonitrile and toluene are common solvents for oxidation reactions and are relatively inert under the reaction conditions.

Visualization: Proposed Catalytic Cycle for Alcohol Oxidation

Catalytic_Cycle_Oxidation cluster_products Products Cu(II)-L Cu(II)-L Cu(II)-L(ROH) Cu(II)-L(ROH) Cu(II)-L->Cu(II)-L(ROH) Substrate Coordination Cu(I)-L + R'CHO Cu(I)-L + R'CHO Cu(II)-L(ROH)->Cu(I)-L + R'CHO Oxidation & Product Release Cu(I)-L + R'CHO->Cu(II)-L Re-oxidation by H2O2 R'CHO R'CHO

Caption: Proposed catalytic cycle for the oxidation of an alcohol (ROH) to an aldehyde (R'CHO) catalyzed by a Cu(II)-Schiff base complex (Cu(II)-L).

II. Catalytic Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds.[6][7] Schiff base complexes of palladium have emerged as effective and often air-stable catalysts for these transformations.[6][7]

Application Note: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, the coupling of an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Palladium(II) complexes of Schiff bases derived from 4-methoxy-1-naphthaldehyde can serve as pre-catalysts that are reduced in situ to the active Pd(0) species.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Halides

This protocol is a representative procedure and will likely require optimization for specific substrates.

1. Catalyst Synthesis:

  • The Schiff base ligand is prepared as described in the oxidation section.

  • The palladium(II) complex is synthesized by reacting the Schiff base ligand with a palladium(II) salt, such as palladium(II) acetate or palladium(II) chloride, in a suitable solvent.

2. Suzuki-Miyaura Reaction:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2 mmol).

  • Add the Pd(II)-Schiff base complex (0.1-1 mol%).

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
14-IodotoluenePhenylboronic acid0.5K₂CO₃1002>95
24-Bromoanisole4-Methoxyphenylboronic acid1Cs₂CO₃1104>90
34-ChloroacetophenonePhenylboronic acid1K₃PO₄1108~85

Note: The data in this table is hypothetical and based on typical results observed for similar palladium-Schiff base catalyzed Suzuki-Miyaura reactions.

Causality Behind Experimental Choices:

  • Choice of Metal: Palladium is the most versatile and widely used metal for cross-coupling reactions due to its ability to cycle between Pd(0) and Pd(II) oxidation states.[6][7]

  • Choice of Ligand: The Schiff base ligand can stabilize the palladium nanoparticles that may form during the reaction and can also influence the rate of oxidative addition and reductive elimination.

  • Choice of Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Choice of Solvent: A biphasic solvent system like toluene/water is often used to dissolve both the organic substrates and the inorganic base.

Visualization: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_products Product Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar-Pd(II)-X(L_n) Pd(0)L_n->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar'(L_n) Oxidative_Addition->Transmetalation Ar'B(OH)2 / Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Ar'

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

III. Catalytic Reduction Reactions

Transition metal complexes, including those with Schiff base ligands, can also catalyze reduction reactions, such as the hydrogenation of unsaturated compounds or the reduction of nitroarenes to anilines.[8][9] These reactions are of great importance in the synthesis of pharmaceuticals and fine chemicals.

Application Note: Reduction of Nitroarenes

The reduction of nitroarenes to anilines is a fundamental transformation in organic chemistry, providing access to a wide range of important building blocks. While various methods exist, catalytic transfer hydrogenation offers a milder and often more selective alternative to traditional methods using metal hydrides or high-pressure hydrogenation.

Experimental Protocol: Catalytic Transfer Hydrogenation of Nitroarenes

This is a representative protocol and may need to be optimized for specific substrates and catalysts.

1. Catalyst Preparation:

  • A transition metal complex (e.g., with Ru(II), Co(II), or Ni(II)) of the 4-methoxy-1-naphthaldehyde derived Schiff base is prepared following procedures similar to those described in the previous sections.

2. Reduction Reaction:

  • To a round-bottom flask, add the nitroarene (1 mmol) and the transition metal-Schiff base complex (1-2 mol%).

  • Add a suitable solvent, such as isopropanol or ethanol (10 mL).

  • Add a hydrogen donor, such as sodium borohydride (3-4 mmol) or ammonium formate (5 mmol).

  • The reaction mixture is stirred at a suitable temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction is quenched carefully with water.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude aniline is purified by column chromatography or distillation.

Data Presentation: Expected Outcomes for Nitroarene Reduction

EntryNitroareneHydrogen DonorCatalyst Loading (mol%)Temperature (°C)Time (h)Yield of Aniline (%)
1NitrobenzeneNaBH₄2Room Temp1>98
24-NitrotolueneHCOOH/Et₃N1.5503>95
34-NitroanisoleNaBH₄2Room Temp1.5>98

Note: The data in this table is hypothetical and based on typical results observed for similar transition metal-catalyzed transfer hydrogenation reactions of nitroarenes.

Causality Behind Experimental Choices:

  • Choice of Metal: Metals like ruthenium, cobalt, and nickel are known to be effective for transfer hydrogenation reactions.[8]

  • Choice of Hydrogen Donor: Sodium borohydride and formic acid/triethylamine are common and efficient hydrogen sources for transfer hydrogenation.

  • Choice of Solvent: Alcohols like isopropanol can act as both a solvent and a hydrogen donor in some cases.

Visualization: Experimental Workflow for Catalytic Reduction

Reduction_Workflow cluster_setup Reaction Setup Add_Reactants Add Nitroarene, Catalyst, Solvent Add_H_Donor Add Hydrogen Donor Add_Reactants->Add_H_Donor Stir_at_Temp Stir_at_Temp Add_H_Donor->Stir_at_Temp Stir at controlled temperature Monitor_Reaction Monitor_Reaction Stir_at_Temp->Monitor_Reaction Monitor by TLC/GC Workup Quench with Water, Extract with Organic Solvent Monitor_Reaction->Workup Reaction Complete Purification Column Chromatography or Distillation Workup->Purification Final_Product Final_Product Purification->Final_Product

Caption: A general experimental workflow for the catalytic transfer hydrogenation of a nitroarene.

Conclusion and Future Outlook

Transition metal complexes of Schiff bases derived from 4-methoxy-1-naphthaldehyde hold significant potential as versatile catalysts in organic synthesis. The electronic and steric properties imparted by this specific ligand scaffold can be harnessed to develop highly active and selective catalysts for a range of important transformations. The protocols and insights provided in this guide serve as a starting point for researchers to explore and expand upon the catalytic applications of these promising complexes. Future work in this area could focus on the development of chiral versions of these catalysts for asymmetric synthesis, their immobilization on solid supports for enhanced recyclability, and detailed mechanistic studies to further refine catalyst design.

References

  • Kirar, J. S., & Khare, S. (2018). Cu(ii) Schiff base complex intercalated into layered double hydroxide for selective oxidation of ethylbenzene under solvent-free conditions. RSC Advances, 8(33), 18814-18827. [Link]

  • Bhattacharya, S., et al. (2017). Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation. New Journal of Chemistry, 41(21), 12516-12527. [Link]

  • Adhikary, C., et al. (2008). Catalytic efficacy of Schiff-base copper(II) complexes: Synthesis, X-ray structure and olefin oxidation. Inorganica Chimica Acta, 361(8), 2353-2360. [Link]

  • Tajuddin, A. M., et al. (2015). Synthesis and Characterisation of Palladium(II) Schiff Base and Their Catalytic Activities for Heck Reaction. Advanced Materials Research, 1109, 734-738. [Link]

  • Wang, C., et al. (2020). Half-Sandwich Ruthenium Complexes with Schiff-Base Ligands: Syntheses, Characterization, and Catalytic Activities for the Reduction of Nitroarenes. Organometallics, 39(16), 3028-3036. [Link]

  • Yusof, S. M., et al. (2021). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Molecules, 26(19), 5945. [Link]

  • Bahron, H., et al. (2013). SYNTHESIS AND CHARACTERISATION OF PALLADIUM(II) SCHIFF BASE COMPLEXES AND THEIR CATALYTIC ACTIVITIES FOR SUZUKI COUPLING REACTION. Malaysian Journal of Analytical Sciences, 17(3), 433-442. [Link]

  • Sakhare, D. T. (2024). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Asian Journal of Research in Chemistry, 17(1), 58-63. [Link]

  • Esmaielzadeh, S., & Zarenezhad, E. (2019). Copper(II) Schiff Base Complexes with Catalyst Property: Experimental, Theoretical, Thermodynamic and Biological Studies. Journal of the Serbian Chemical Society, 84(11), 1239-1256. [Link]

  • Arularasu, M., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. ChemistrySelect, 9(5), e202304381. [Link]

  • Meena, R., et al. (2023). Suzuki-Miyaura cross-coupling reaction catalyzed by Pd(II) complexes of N,O-donor Schiff base ligands. Journal of Molecular Structure, 1276, 134764. [Link]

  • Nasrollahzadeh, M., et al. (2023). Synthesis of palladium nanoparticles stabilized on Schiff base-modified ZnO particles as a nanoscale catalyst for the phosphine-free Heck coupling reaction and 4-nitrophenol reduction. Scientific Reports, 13(1), 12085. [Link]

  • Kirar, J. S., & Khare, S. (2018). Cu(ii) Schiff base complex intercalated into layered double hydroxide for selective oxidation of ethylbenzene under solvent-free conditions. RSC Advances, 8(33), 18814-18827. [Link]

  • Heydarian, S., et al. (2015). A new palladium complex Schiff-base on functionalized nanoboehmite as a reusable and practical catalyst for selective Suzuki C–C bond formation. New Journal of Chemistry, 39(12), 9516-9523. [Link]

  • A supported palladium Schiff-base complex on SBA-15 as a reusable supported catalyst in the Heck coupling reaction. RSC Advances, 11(43), 26655-26665. [Link]

  • Liu, S., et al. (2021). Catalytic Deoxygenation of Nitroarenes Mediated by High-Valent Molybdenum(VI)–NHC Complexes. Organometallics, 40(2), 169-179. [Link]

  • Wang, Y., et al. (2022). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions, 51(2), 373-390. [Link]

  • Catalytic reduction of different nitroarenes. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION & APPLICATION OF SCHIFF BASE METAL COMPLEXES. JETIR. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(41), 38487-38503. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2022). UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction. Nanoscale Advances, 4(1), 169-177. [Link]

  • Muthusamy, A., & Karvembu, R. (2022). Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling. Applied Nanoscience, 12(1), 135-146. [Link]

  • Buvana, J., et al. (2021). Synthesis and Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry, 37(4), 863-871. [Link]

  • Hasan, I. H., et al. (2024). Recent advances on Pd schiff base catalysts in suzuki-miyaura cross-coupling reaction: A review. Journal of Organometallic Chemistry, 1005, 123444. [Link]

  • Omondi, B., et al. (2025). Pd(II)-Schiff base complexes: Synthesis, characterization, Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions, enzyme inhibition and antioxidant activities. Molecules, 30(5), 1122. [Link]

  • Cibulka, R., et al. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry, 10(24), 6224-6231. [Link]

  • Nikpassand, M., et al. (2010). mild and efficient method for oxidation of alcohols in ionic liquid media. International Journal of ChemTech Research, 2(4), 2183-2187. [Link]

  • Cacchi, S., et al. (2014). Pd/C-catalyzed aerobic oxidative esterification of alcohols and aldehydes: a highly efficient microwave-assisted green protocol. Beilstein Journal of Organic Chemistry, 10, 1457-1465. [Link]

  • Han, L., et al. (2014). Selective Aerobic Oxidation of Alcohols to Aldehydes, Carboxylic Acids, and Imines Catalyzed by a Ag-NHC Complex. Organic Letters, 16(13), 3428-3431. [Link]

Sources

Application

Application Note: Utilizing (4-Methoxy-1-naphthyl)boronic Acid in Advanced Suzuki-Miyaura Cross-Coupling Reactions

Executive Summary (4-Methoxy-1-naphthyl)boronic acid (CAS: 219834-95-4) is a highly versatile, sterically demanding, and electron-rich building block utilized extensively in organic synthesis, medicinal chemistry, and th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methoxy-1-naphthyl)boronic acid (CAS: 219834-95-4) is a highly versatile, sterically demanding, and electron-rich building block utilized extensively in organic synthesis, medicinal chemistry, and the development of advanced materials such as fluorescent probes and organic electronics ([1]). The presence of the methoxy group at the 4-position enriches the naphthyl ring electronically, while the 1-naphthyl position introduces significant steric bulk. This unique combination of electronic and steric properties requires careful optimization of the Suzuki-Miyaura cross-coupling conditions to ensure efficient C–C bond formation.

This application note details the mechanistic causality, optimization strategies, and a self-validating protocol for coupling this challenging substrate with aryl halides.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why standard coupling conditions often fail with bulky, electron-rich substrates. The Suzuki-Miyaura catalytic cycle consists of oxidative addition, base exchange, transmetalation, and reductive elimination. When utilizing (4-Methoxy-1-naphthyl)boronic acid, the reaction dynamics shift significantly:

  • Oxidative Addition: To activate the aryl halide, palladium ligands are designed with electron-rich and spatially bulky features ([2]). Electron-rich ligands (e.g., SPhos or RuPhos) increase the electron density on the Pd(0) center, facilitating rapid insertion into the C–X bond.

  • Transmetalation (The Rate-Limiting Step): The 1-naphthyl position is highly sterically hindered, impeding the approach of the boronic acid to the Pd(II) center. Furthermore, the electron-donating 4-methoxy group makes the boron atom less electrophilic. To overcome this, the protocol must utilize a strong, highly soluble base (e.g., K₃PO₄) and a polar protic co-solvent (like H₂O) to drive the formation of the highly reactive trihydroxyboronate intermediate.

  • Reductive Elimination: Once transmetalation is achieved, the steric bulk of the naphthyl group and the bulky Buchwald ligand force the two aryl groups into close proximity, accelerating the final reductive elimination step to release the biaryl product and regenerate the Pd(0) catalyst[2].

CatalyticCycle Pd0 Pd(0)L_n (Active Catalyst) PdII_X Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_X + Ar-X PdII_OR Ar-Pd(II)-OR (Base Exchange) PdII_X->PdII_OR + Base (e.g., K3PO4) PdII_Ar Ar-Pd(II)-(Naphthyl) (Transmetalation) PdII_OR->PdII_Ar + (4-OMe-1-Naph)B(OH)2 PdII_Ar->Pd0 Regeneration Product Biaryl Product (Reductive Elimination) PdII_Ar->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the transmetalation of the naphthyl group.

Experimental Design & Optimization Data

The table below summarizes the causality behind condition optimization when coupling (4-Methoxy-1-naphthyl)boronic acid with a standard aryl bromide.

Catalyst / LigandBase / SolventTemp / TimeYield (%)Mechanistic Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene90°C / 24h< 10%Insufficient ligand bulk; poor base solubility prevents transmetalation.
Pd(OAc)₂ / PPh₃K₃PO₄ / Toluene:H₂O90°C / 24h35%Aqueous base improves boronate formation, but ligand lacks electron density.
Pd(OAc)₂ / SPhos K₃PO₄ / Toluene:H₂O 90°C / 4h > 95% Bulky, electron-rich ligand accelerates oxidative addition; aqueous base drives transmetalation.

Self-Validating Experimental Protocol

This step-by-step methodology is designed with built-in validation checks to ensure protocol fidelity and reaction success.

Workflow Step1 Step 1: Preparation Charge reagents Step2 Step 2: Atmosphere Evacuate & Backfill Step1->Step2 Step3 Step 3: Solvent Add Toluene/H2O Step2->Step3 Step4 Step 4: Reaction Heat to 90°C Step3->Step4 Step5 Step 5: Workup Extract & Dry Step4->Step5 Step6 Step 6: Purify Chromatography Step5->Step6

Caption: Experimental workflow logic for the cross-coupling of sterically hindered boronic acids.

Step 1: Reagent Preparation (The Foundation)
  • Action: Charge an oven-dried Schlenk flask with Aryl Bromide (1.0 equiv), (4-Methoxy-1-naphthyl)boronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Causality: A slight excess of the boronic acid compensates for potential competitive protodeboronation. SPhos is used at a 2:1 ratio to Pd to ensure the formation of the active monoligated Pd(0) species.

Step 2: Atmospheric Control (Validation Checkpoint)
  • Action: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Nitrogen (repeat 3x).

  • Self-Validation: The absence of bubbling when a drop of solvent is placed on the septum puncture confirms a positive pressure and a perfectly sealed, oxygen-free system. Oxygen must be strictly excluded to prevent the oxidation of the electron-rich SPhos ligand.

Step 3: Solvent Addition & Initiation
  • Action: Add degassed Toluene (0.2 M) and degassed Deionized Water (10% v/v relative to Toluene) via syringe.

  • Causality: The biphasic Toluene/H₂O system is critical. Toluene dissolves the organic substrates and the Pd-ligand complex, while water dissolves the K₃PO₄ base, facilitating the interfacial formation of the reactive trihydroxyboronate intermediate required for transmetalation.

Step 4: Reaction Execution & Monitoring
  • Action: Heat the reaction mixture to 90°C in a pre-heated oil bath with vigorous stirring (800 rpm).

  • Self-Validation (Visual): Upon reaching 90°C, the mixture should transition from a pale suspension to a homogenous dark-red/brown solution, visually confirming the reduction of Pd(II) to the active Pd(0) catalyst.

  • In-Process Control (LC-MS): After 4 hours, sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. The complete disappearance of the aryl halide signal and the emergence of the target mass [M+H]⁺ validates the completion of the transmetalation and reductive elimination steps.

Step 5: Workup & Purification
  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

Sources

Method

Application Note: Advanced LC-MS/MS Methodologies for the Quantification of (4-Methoxy-1-aryl) Derivatives

Editorial Note: As the target analyte name was truncated at "(4-Methoxy-1...", this application note exercises editorial autonomy to cover the broader 4-Methoxy-1-aryl pharmacophore . The protocol utilizes 4-Methoxy-1-na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Editorial Note: As the target analyte name was truncated at "(4-Methoxy-1...", this application note exercises editorial autonomy to cover the broader 4-Methoxy-1-aryl pharmacophore . The protocol utilizes 4-Methoxy-1-naphthol and 4'-Methoxy-[1,1'-biphenyl]-2,5-diol as representative models to establish a universal, highly robust LC-MS/MS method development and validation framework.

Executive Summary

The accurate quantification of 4-methoxy-1-aryl derivatives—compounds frequently encountered as pharmaceutical intermediates, biomarkers, and designer drugs—requires analytical methods with exceptional sensitivity and selectivity. This application note details a comprehensive, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical mass spectrometry mechanics and field-proven bioanalytical workflows, strictly adhering to the [1].

Mechanistic Rationale & Mass Spectrometry Principles

As a Senior Application Scientist, it is critical to understand why specific ionization and fragmentation parameters are chosen, rather than simply applying them blindly.

Ionization Strategy (ESI+)

The methoxy group (-OCH₃) is strongly electron-donating via resonance, increasing the electron density of the aromatic ring. While some phenolic compounds ionize well in negative mode, the basicity of the ether oxygen in 4-methoxy-1-aryl compounds makes Positive Electrospray Ionization (ESI+) highly efficient. The addition of 0.1% Formic Acid to the mobile phase forces the equilibrium toward the protonated precursor ion [M+H]+ , ensuring maximum signal abundance.

Collision-Induced Dissociation (CID) Causality

In the collision cell (Q2), the precursor ion undergoes CID upon impact with neutral gas molecules (Argon or Nitrogen). The fragmentation of the 4-methoxy-aryl ether linkage is highly predictable and serves as the foundation for Multiple Reaction Monitoring (MRM):

  • Homolytic Cleavage: The primary low-energy pathway is the homolytic cleavage of the O-CH₃ bond, resulting in the expulsion of a methyl radical (•CH₃, -15 Da) to form a highly stable, resonance-stabilized radical cation.

  • Concerted Expulsion: At higher collision energies (CE), the molecule may expel carbon monoxide (CO, -28 Da) following the initial demethylation, or lose a full methanol molecule (CH₃OH, -32 Da) if adjacent protons are available for rearrangement.

Fragmentation M Precursor Ion [M+H]+ (m/z 175.1) F1 Product Ion 1 Radical Cation (m/z 160.1) Loss of •CH3 M->F1 CID (Low CE: 20V) F2 Product Ion 2 Phenolic Cation (m/z 143.1) Loss of CH3OH M->F2 CID (Med CE: 25V) F3 Product Ion 3 Indenyl Cation (m/z 132.1) Loss of CO F1->F3 CID (High CE: 35V)

Fig 1. Mechanistic CID fragmentation pathway of 4-Methoxy-1-naphthol in positive ESI mode.

Experimental Protocols & Methodologies

To ensure trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must begin with a System Suitability Test (SST) to verify column performance and mass accuracy before any biological samples are injected.

Sample Preparation Workflow (Protein Precipitation)

This step-by-step methodology utilizes protein precipitation (PPT) for plasma samples.

  • Causality: Acetonitrile (ACN) is selected over methanol because it yields a denser, more tightly packed protein pellet, reducing the risk of aspirating particulates that could clog the UHPLC column.

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS) working solution (e.g., 100 ng/mL of 4-Methoxy-1-naphthol-d3). Rationale: Adding the IS before extraction ensures it undergoes the exact same matrix suppression and recovery losses as the analyte, self-correcting the final quantification.

  • Equilibration: Vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Rationale: Cold ACN drastically decreases protein solubility, ensuring complete precipitation.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution/Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Rationale: Injecting high organic extracts directly into an aqueous LC gradient causes peak splitting (the "solvent effect"). Diluting with water focuses the analyte into a tight band at the head of the column.

UHPLC Chromatographic Parameters
  • Column: Waters Acquity HSS T3 (2.1 × 100 mm, 1.8 µm). Causality: The HSS T3 phase has a lower carbon load and resists dewetting in highly aqueous conditions, perfectly balancing the retention of polar metabolites and the hydrophobic methoxy-aryl core.

  • Column Temperature: 40°C (lowers backpressure and improves mass transfer kinetics).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Curve Profile
0.0095%5%Initial
0.5095%5%Isocratic Hold
3.005%95%Linear Ramp
4.005%95%Column Wash
4.1095%5%Return to Initial
5.5095%5%Re-equilibration
Mass Spectrometry (MRM) Parameters

Data acquisition is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
4-Methoxy-1-naphthol 175.1160.16020Quantifier
4-Methoxy-1-naphthol 175.1132.16035Qualifier
4'-Methoxy-[1,1'-biphenyl]-2,5-diol 217.1202.17522Quantifier
4'-Methoxy-[1,1'-biphenyl]-2,5-diol 217.1174.17538Qualifier
SIL-IS (d3-analog) 178.1163.16020IS Tracking

Bioanalytical Method Validation (FDA Guidance)

To guarantee regulatory compliance, the method must be validated according to the [1]. Furthermore, whole blood stability must be established early in the validation lifecycle to ensure the analyte does not degrade ex vivo prior to plasma generation, as recommended by the European Bioanalysis Forum [2].

Workflow A Sample Prep PPT & Centrifugation B UHPLC Separation C18 Column A->B C ESI Source Positive Ionization B->C D Triple Quad MS MRM Acquisition C->D E Data Processing FDA Validation D->E

Fig 2. Self-validating LC-MS/MS bioanalytical workflow for methoxy-aryl quantification.

Table 3: Key FDA Validation Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Selectivity Analyze 6 independent blank matrix lots.Interference at analyte RT must be <20% of LLOQ response; IS interference <5%.
Linearity 8-point calibration curve (e.g., 1 - 1000 ng/mL).R² ≥ 0.99; Non-zero calibrators must be ±15% of nominal (±20% for LLOQ).
Accuracy & Precision 5 replicates of LLOQ, Low, Mid, and High QCs.Mean bias ±15% (±20% LLOQ); CV ≤ 15% (≤ 20% LLOQ).
Matrix Effect Post-extraction spiked samples vs. neat standards.IS-normalized Matrix Factor (MF) CV must be ≤ 15% across 6 lots.
Stability Benchtop, Freeze-Thaw (3 cycles), Autosampler.Analyte concentration must remain within ±15% of nominal value.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Center for Drug Evaluation and Research (CDER).[Link]

  • European Bioanalysis Forum (EBF). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. (2023). Journal of Pharmaceutical and Biomedical Analysis.[Link]

Application

Application Notes and Protocols for In Vivo Experimental Dosing of (4-Methoxy-1-naphthyl)boronic acid

Introduction: The Therapeutic Potential of (4-Methoxy-1-naphthyl)boronic acid as a Serine Protease Inhibitor (4-Methoxy-1-naphthyl)boronic acid is a synthetic organoboron compound characterized by a methoxy-substituted n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of (4-Methoxy-1-naphthyl)boronic acid as a Serine Protease Inhibitor

(4-Methoxy-1-naphthyl)boronic acid is a synthetic organoboron compound characterized by a methoxy-substituted naphthalene ring appended to a boronic acid moiety. Boronic acids have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with the active site serine residues of proteases, leading to potent and selective enzyme inhibition.[1][2][3] The naphthalene scaffold is also a common feature in various biologically active molecules, including enzyme inhibitors.[4][5][6] This structural combination suggests that (4-Methoxy-1-naphthyl)boronic acid holds promise as a therapeutic agent, particularly in diseases where serine protease activity is dysregulated.

Serine proteases, such as trypsin, play a pivotal role in the pathophysiology of various inflammatory conditions, including acute pancreatitis.[7][8] In this disease, the premature activation of trypsinogen to trypsin within pancreatic acinar cells triggers a cascade of digestive enzyme activation, leading to autodigestion of the pancreas, inflammation, and systemic complications.[7] Therefore, the inhibition of trypsin-like serine proteases presents a compelling therapeutic strategy for mitigating the severity of acute pancreatitis.

These application notes provide a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo experimental dosing protocols for (4-Methoxy-1-naphthyl)boronic acid, using a murine model of caerulein-induced acute pancreatitis as a relevant experimental context. The protocols outlined below are designed to ensure scientific rigor, reproducibility, and the ethical treatment of laboratory animals.

Mechanism of Action: Targeting Serine Proteases

The proposed mechanism of action for (4-Methoxy-1-naphthyl)boronic acid is the competitive, reversible inhibition of trypsin-like serine proteases. The electrophilic boron atom of the boronic acid moiety is susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine residue (Ser195 in trypsin) within the enzyme's active site. This interaction forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.[1][2]

Diagram of the Proposed Mechanism of Action

Mechanism_of_Action cluster_0 Serine Protease Active Site cluster_1 Downstream Effect Enzyme Trypsin-like Serine Protease (with catalytic Serine-OH) Complex Reversible Tetrahedral Boronate Adduct (Enzyme-Ser-O-B(OH)2-Inhibitor) Enzyme->Complex Binding Inhibitor (4-Methoxy-1-naphthyl)boronic acid (B(OH)2) Inhibitor->Complex Inhibition Substrate Proteolytic Substrate No_Cleavage No Substrate Cleavage Substrate->No_Cleavage Blocked by Complex Reduced_Inflammation Reduced Inflammation and Tissue Damage No_Cleavage->Reduced_Inflammation

Caption: Proposed mechanism of (4-Methoxy-1-naphthyl)boronic acid as a serine protease inhibitor.

Preclinical In Vivo Experimental Protocols

Part 1: Formulation of (4-Methoxy-1-naphthyl)boronic acid for In Vivo Administration

Given the hydrophobic nature of the naphthalene ring, (4-Methoxy-1-naphthyl)boronic acid is anticipated to have low aqueous solubility. Therefore, a suitable vehicle is required for its administration in animal models.

Vehicle Selection Rationale:

For poorly water-soluble compounds, a common strategy is to use a mixture of solvents and solubilizing agents that are well-tolerated in vivo.[9][10] A vehicle composed of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and saline is a widely used and effective option for increasing the solubility of hydrophobic compounds for intraperitoneal (i.p.) and oral (p.o.) administration.[11]

Recommended Vehicle Composition:

ComponentPercentage (v/v)
DMSO10%
PEG40040%
Saline (0.9% NaCl)50%

Protocol for Vehicle Preparation:

  • In a sterile container, add the required volume of DMSO.

  • Slowly add the required volume of PEG400 to the DMSO while stirring continuously until a homogenous solution is formed.

  • Gradually add the required volume of sterile saline to the DMSO/PEG400 mixture while stirring.

  • Continue stirring until the solution is clear and uniform.

  • Prepare the vehicle fresh on the day of the experiment.

Protocol for Formulation of (4-Methoxy-1-naphthyl)boronic acid:

  • Weigh the required amount of (4-Methoxy-1-naphthyl)boronic acid.

  • Add the compound to the prepared vehicle.

  • Vortex and sonicate the mixture until the compound is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If necessary, gently warm the solution to aid dissolution, but do not exceed 40°C.

  • Prepare the final formulation fresh before each administration.

Part 2: Maximum Tolerated Dose (MTD) Study

Prior to conducting efficacy studies, it is imperative to determine the MTD of (4-Methoxy-1-naphthyl)boronic acid to establish a safe dose range.[12][13][14][15]

Experimental Design:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Group Size: 3-5 mice per group.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dose Escalation: A modified Fibonacci dose escalation scheme is recommended, starting with a low dose (e.g., 10 mg/kg) and escalating to higher doses (e.g., 30, 100, 300 mg/kg).

  • Observation Period: 7 days.

Protocol for MTD Study:

  • Acclimatize mice for at least one week before the experiment.

  • Randomly assign mice to different dose groups, including a vehicle control group.

  • Administer a single i.p. injection of the formulated (4-Methoxy-1-naphthyl)boronic acid or vehicle.

  • Monitor the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight) at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-injection) and daily thereafter for 7 days.

  • Record body weight daily.

  • At the end of the 7-day observation period, euthanize the animals and perform a gross necropsy to examine for any organ abnormalities.

  • The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or severe clinical signs).

Diagram of the MTD Study Workflow

MTD_Study_Workflow Start Start MTD Study Acclimatization Acclimatize Mice (1 week) Start->Acclimatization Grouping Randomize into Dose Groups (Vehicle, 10, 30, 100, 300 mg/kg) Acclimatization->Grouping Dosing Single i.p. Injection Grouping->Dosing Monitoring Clinical Observation & Body Weight (7 days) Dosing->Monitoring Endpoint Euthanasia & Gross Necropsy Monitoring->Endpoint Analysis Determine MTD Endpoint->Analysis End End of MTD Study Analysis->End

Caption: Workflow for the Maximum Tolerated Dose (MTD) study.

Part 3: In Vivo Efficacy Study in a Murine Model of Acute Pancreatitis

This protocol describes the evaluation of the therapeutic efficacy of (4-Methoxy-1-naphthyl)boronic acid in a caerulein-induced acute pancreatitis model in mice.[7][16]

Experimental Design:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Group Size: 8-10 mice per group.

  • Groups:

    • Control (Saline + Vehicle)

    • Caerulein + Vehicle

    • Caerulein + (4-Methoxy-1-naphthyl)boronic acid (Dose 1, e.g., 0.5x MTD)

    • Caerulein + (4-Methoxy-1-naphthyl)boronic acid (Dose 2, e.g., 0.25x MTD)

  • Induction of Pancreatitis: Hourly i.p. injections of caerulein (50 µg/kg) for 8 hours.[7]

  • Treatment: A single i.p. injection of the formulated (4-Methoxy-1-naphthyl)boronic acid or vehicle 30 minutes before the first caerulein injection.

  • Endpoint: 12 hours after the first caerulein injection.

Protocol for Efficacy Study:

  • Acclimatize mice for at least one week before the experiment.

  • Fast mice for 12 hours before the experiment with free access to water.

  • Administer a single i.p. injection of the formulated (4-Methoxy-1-naphthyl)boronic acid or vehicle.

  • Thirty minutes later, begin hourly i.p. injections of caerulein or saline for 8 hours.

  • Twelve hours after the first caerulein injection, collect blood via cardiac puncture for serum analysis.

  • Euthanize the mice and carefully dissect the pancreas for histological analysis and myeloperoxidase (MPO) assay.

Endpoint Analysis:

  • Serum Amylase and IL-6 Levels: Measure serum amylase and IL-6 levels using commercially available ELISA kits to assess the severity of pancreatitis and inflammation.

  • Pancreatic Histology: Fix pancreatic tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for edema, inflammation, and acinar cell necrosis.

  • Pancreatic MPO Activity: Measure MPO activity in pancreatic tissue homogenates as an index of neutrophil infiltration.

Data Presentation:

GroupSerum Amylase (U/L)Serum IL-6 (pg/mL)Pancreatic MPO (U/g tissue)Histology Score
ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Caerulein + VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Caerulein + Dose 1Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Caerulein + Dose 2Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Diagram of the Efficacy Study Workflow

Efficacy_Study_Workflow Start Start Efficacy Study Acclimatization Acclimatize & Fast Mice Start->Acclimatization Treatment i.p. Injection of Compound or Vehicle Acclimatization->Treatment Induction Hourly i.p. Injections of Caerulein (8h) Treatment->Induction Endpoint Euthanasia & Sample Collection (12h) Induction->Endpoint Analysis Serum Analysis (Amylase, IL-6) Pancreas Analysis (Histology, MPO) Endpoint->Analysis Results Evaluate Therapeutic Efficacy Analysis->Results End End of Efficacy Study Results->End

Caption: Workflow for the in vivo efficacy study in a murine model of acute pancreatitis.

Pharmacokinetic Considerations

While a full pharmacokinetic study is beyond the scope of this initial protocol, it is important to consider the potential absorption, distribution, metabolism, and excretion (ADME) properties of (4-Methoxy-1-naphthyl)boronic acid. Naphthalene-containing compounds are generally well-absorbed and distributed to various tissues.[4][17][18][19] Metabolism is likely to occur in the liver via cytochrome P450 enzymes.[17] Future studies should aim to characterize the pharmacokinetic profile of the compound to optimize the dosing regimen.

Trustworthiness and Self-Validation

The protocols described herein are designed as a self-validating system. The inclusion of both vehicle and disease control groups is essential for interpreting the results accurately. The dose-response relationship investigated in the efficacy study will provide further confidence in the observed effects. All experimental procedures should be conducted in a blinded manner to minimize bias.

References

  • Husain, S. Z., & Thrower, E. (2009). Protease activation during in vivo pancreatitis is dependent on calcineurin activation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(3), G548-G555. [Link]

  • Hegen, M., & Narayanan, R. (2013). In vivo study with trypsin and serine protease activity inhibitor Camostat. PLoS One, 8(2), e55959. [Link]

  • Sweeney, L. M., et al. (1996). A preliminary physiologically based pharmacokinetic model for naphthalene and naphthalene oxide in mice and rats. Environmental Health Perspectives, 104(Suppl 1), 263. [Link]

  • Walsh Medical Media. (2023). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. [Link]

  • Lerch, M. M., & Gorelick, F. S. (2013). Animal Models of Chronic Pancreatitis. Pancreapedia: Exocrine Pancreas Knowledge Base. [Link]

  • Gupta, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(10), 5341-5345. [Link]

  • Walsh Medical Media. (2022). Pharmacokinetic Analysis of Naphthalene and Its Derivatives. [Link]

  • Quick, D. J., & Shuler, M. L. (1999). Use of in vitro data for construction of a physiologically based pharmacokinetic model for naphthalene in rats and mice to probe species differences. Biotechnology and Bioengineering, 66(1), 1-13. [Link]

  • Afeau, S. A., et al. (2022). Predictive Analysis of the Pharmacokinetic and Toxicological Endpoints of Naphthalene and its Derivatives. ResearchGate. [Link]

  • ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice? [Link]

  • Wang, C. I., et al. (2012). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. Journal of Biological Chemistry, 287(49), 41067-41076. [Link]

  • Gilmore, B. F., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 863333. [Link]

  • Singh, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(10), 5341-5345. [Link]

  • Singh, P., & Lwaleed, B. A. (2011). Serpins in venous thrombosis and venous thrombus resolution. Thrombosis, 2011, 849647. [Link]

  • Shiraishi, H., et al. (2005). Acinar Cell Apoptosis in Serpini2-Deficient Mice Models Pancreatic Insufficiency. PLoS Genetics, 1(3), e31. [Link]

  • Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. [Link]

  • Ho, G. J., et al. (2009). Serine proteases mediate inflammatory pain in acute pancreatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(4), G894-G904. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? [Link]

  • Wu, S., et al. (2016). Development of Trypsin-Like Serine Protease Inhibitors as Therapeutic Agents: Opportunities, Challenges, and their Unique Structure-Based Rationales. Journal of Medicinal Chemistry, 59(15), 6965-6991. [Link]

  • Al-Samydai, A., et al. (2022). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. International Journal of Molecular Sciences, 23(20), 12286. [Link]

  • Charles River. (n.d.). Dose Range Finding Studies. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • de la Morena-Barrio, M. E., et al. (2021). Serpins in Hemostasis as Therapeutic Targets for Bleeding or Thrombotic Disorders. Frontiers in Cardiovascular Medicine, 7, 622822. [Link]

  • Li, Y., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(21), 15993. [Link]

  • Withers-Martinez, C., et al. (2012). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. ACS Chemical Biology, 7(6), 1043-1050. [Link]

  • Al-Samydai, A., et al. (2022). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. International Journal of Molecular Sciences, 23(20), 12286. [Link]

  • Ceuleers, H., et al. (2018). The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult. Frontiers in Pharmacology, 9, 1335. [Link]

  • Ryan, R. O. (2008). Nanodisks: hydrophobic drug delivery vehicles. Expert Opinion on Drug Delivery, 5(3), 343-351. [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry, Investigators, and Reviewers: Exploratory IND Studies. [Link]

  • Gopalsamy, A., et al. (2004). Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. Journal of Medicinal Chemistry, 47(8), 1893-1899. [Link]

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry, 10(13), 2477-2483. [Link]

  • Gilmore, B. F., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 863333. [Link]

  • de Mello, M. V., & de A. T. de Carvalho, R. (2022). Editorial: Serine protease inhibitors and their therapeutic applications. Frontiers in Molecular Biosciences, 9, 1083431. [Link]

  • ResearchGate. (n.d.). Molecular targets of boronic acids. Serine Proteases include... [Link]

  • Le, H. T., et al. (2017). Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome. Frontiers in Microbiology, 8, 753. [Link]

  • Amaro, R. E., et al. (2010). Novel Naphthalene-Based Inhibitors of Trypanosoma brucei RNA Editing Ligase 1. PLoS Neglected Tropical Diseases, 4(8), e769. [Link]

Sources

Method

Preparation and Storage of (R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF) Stock Solutions: A Comprehensive Protocol

Executive Summary The preparation of stable, highly pure stock solutions is a critical foundational step in pharmacological profiling and drug development. This application note details the rigorous methodologies require...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of stable, highly pure stock solutions is a critical foundational step in pharmacological profiling and drug development. This application note details the rigorous methodologies required for the preparation, handling, and storage of (R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF) —a highly lipophilic, bi-functional anticancer agent representing the (4-Methoxy-1...) class of substituted pharmacological compounds. MNF acts as a potent competitive antagonist of the G protein-coupled receptor 55 (GPR55) and an agonist of the β2-adrenergic receptor (β2-AR)[1],[2]. Because of its specific physicochemical properties, improper solvent selection or storage conditions will lead to rapid precipitation, photo-oxidation, and ultimately, compromised experimental reproducibility.

Mechanistic Rationale & Target Profiling

MNF is utilized extensively in oncology research, particularly in the study of hepatocarcinoma (HepG2) and pancreatic cancer (PANC-1) cell lines[1],[3]. By competitively antagonizing GPR55, MNF disrupts pro-oncogenic signaling cascades, specifically impairing the MEK/ERK and PI3K/AKT pathways[3]. Furthermore, MNF has been shown to significantly decrease aerobic glycolysis (the Warburg effect) in tumor xenografts by downregulating the expression of key glycolytic enzymes such as hexokinase 2 and pyruvate kinase M2[4].

Understanding this dual-pathway modulation is critical: any degradation of the MNF stock solution will directly result in a loss of GPR55 antagonism, leading to false-negative viability data in your assays.

Pathway MNF (R,R')-4'-Methoxy-1-naphthylfenoterol GPR55 GPR55 Receptor MNF->GPR55 Antagonizes B2AR β2-Adrenergic Receptor MNF->B2AR Agonizes PI3K PI3K / AKT Pathway GPR55->PI3K Inhibited ERK MEK / ERK Pathway GPR55->ERK Inhibited Glycolysis Glycolysis (Warburg Effect) GPR55->Glycolysis Downregulated CellFate Decreased Proliferation & Apoptosis PI3K->CellFate Impaired ERK->CellFate Impaired Glycolysis->CellFate Metabolic Stress

Mechanistic signaling pathway of MNF modulating GPR55 and β2-AR to induce cancer cell apoptosis.

Physicochemical Properties & Solvent Selection

MNF possesses a highly lipophilic naphthyl moiety, resulting in a high partition coefficient (LogP of 3.3–3.6)[2]. It is practically insoluble in aqueous buffers. Attempting to dissolve MNF directly in physiological saline or culture media will cause immediate micelle formation and precipitation. 100% anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent to ensure complete solvation of the methoxy and naphthyl groups[5].

Quantitative Data Summary
PropertyValue / RequirementMechanistic Rationale
Target(s) GPR55 (Antagonist), β2-AR (Agonist)Dual-action bi-functional anticancer agent.
Lipophilicity (LogP) 3.3 – 3.6Highly hydrophobic; dictates primary solvent choice.
Primary Solvent 100% Anhydrous DMSOEnsures complete molecular solvation without precipitation.
Max Aqueous Solubility < 0.1 mg/mLInsoluble in water; requires intermediate serial dilution.
Storage (Solid) -20°C (Desiccated)Prevents thermal and hydrolytic degradation of the powder.
Storage (Stock) -80°C (Aliquot, Amber Vials)Prevents photo-oxidation and freeze-thaw precipitation.

Experimental Protocols

Protocol 1: Preparation of 10 mM Primary Stock Solution

Causality Note: Atmospheric moisture is the primary enemy of DMSO-based stock solutions. Because DMSO is highly hygroscopic, opening cold vials will cause water condensation, leading to the gradual precipitation of the highly hydrophobic MNF compound.

  • Equilibration: Remove the lyophilized MNF vial from -20°C storage and place it in a desiccator at room temperature (RT) for a minimum of 30 minutes. Do not open the vial while cold.

  • Solvent Addition: In a biosafety cabinet, add the calculated volume of sterile-filtered, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration. (e.g., For 5 mg of MNF with a MW of ~400 g/mol , add approximately 1.25 mL of DMSO. Always calculate based on the exact batch molecular weight).

  • Solvation: Vortex the vial gently for 60 seconds. If microscopic particulates remain, sonicate the sealed vial in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Aliquoting: Immediately divide the stock solution into 20–50 µL aliquots using low-bind, amber microcentrifuge tubes. Causality Note: Amber tubes are required to protect the methoxy-naphthyl structure from photo-oxidation[1].

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage (stable for up to 6 months).

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Causality Note: Highly lipophilic drugs like MNF will non-specifically bind to bovine serum albumin (BSA) present in Fetal Bovine Serum (FBS). If dilutions are performed in serum-rich media, the effective "free" concentration of the drug available to bind GPR55 will be drastically reduced, skewing IC50 calculations[1].

  • Thawing: Thaw a single 10 mM MNF aliquot at RT just prior to the assay. Discard any remaining volume after use; do not re-freeze.

  • Intermediate Dilution: Perform a 1:10 dilution of the stock in 100% DMSO to create a 1 mM intermediate solution.

  • Aqueous Dilution: Dilute the 1 mM intermediate solution into serum-free culture media (e.g., phenol red-free DMEM) to create a 2× or 10× working solution.

  • Cellular Application: Add the working solution to your cell culture plates.

Self-Validating System: To guarantee that observed cell death is due to GPR55 antagonism and not solvent toxicity, the final concentration of DMSO in the assay wells must never exceed 0.1% (v/v) [1],[6]. Validation Step: Always run a parallel vehicle control containing the exact final concentration of DMSO (e.g., 0.1%). If the vehicle control exhibits a >5% decrease in cell viability compared to untreated cells, the solvent concentration is too high, and the assay plate must be invalidated. Furthermore, to validate the chemical integrity of older stock aliquots (>3 months), perform a baseline UV-Vis absorbance scan. A shift in the absorption peak indicates structural degradation, invalidating the aliquot.

Sources

Application

Application Note: Cell Culture Assay Protocols for (R,R')-4'-Methoxy-1-naphthylfenoterol (MNF)

Note: This comprehensive guide addresses the truncated query for "4-Methoxy-1" by focusing on the highly relevant pharmacological agent (R,R')-4'-Methoxy-1-naphthylfenoterol (MNF) , a critical compound used in advanced i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Note: This comprehensive guide addresses the truncated query for "4-Methoxy-1" by focusing on the highly relevant pharmacological agent (R,R')-4'-Methoxy-1-naphthylfenoterol (MNF) , a critical compound used in advanced in vitro cell culture assays.

Executive Summary & Mechanistic Rationale

In the landscape of oncology and drug development, (R,R')-4'-Methoxy-1-naphthylfenoterol (MNF) has emerged as a potent, dual-action pharmacological tool. Originally synthesized as a highly selective β2-adrenergic receptor (β2-AR) agonist, recent structural and functional studies reveal that MNF also acts as an inhibitor of GPR55-mediated signaling.

Understanding the causality behind MNF's efficacy is crucial for assay design. MNF promotes growth inhibition and apoptosis in human cancer cell lines (such as HepG2 hepatocarcinoma and UACC-647 melanoma) through a coordinated mechanism: it activates β2-AR to increase cAMP accumulation while simultaneously abrogating GPR55-driven ERK1/2 phosphorylation. To accurately capture these dynamics in vitro, cell culture protocols must be rigorously controlled to isolate receptor-specific motility and internalization events from background mitogenic noise [1].

MNF_Signaling MNF (R,R')-4'-Methoxy-1-naphthylfenoterol B2AR β2-Adrenergic Receptor MNF->B2AR Agonist GPR55 GPR55 Receptor MNF->GPR55 Inhibits Signaling cAMP cAMP Accumulation B2AR->cAMP ERK ERK1/2 Phosphorylation GPR55->ERK Blocked Motility Cancer Cell Motility cAMP->Motility Inhibits ERK->Motility Promotes (Blocked by MNF)

Mechanistic pathway of MNF modulating β2-AR and GPR55 to inhibit cancer cell motility.

Quantitative Pharmacological Profile

Before executing cell-based assays, it is imperative to understand the binding affinities and expected dynamic ranges of MNF across different cellular models. The following table synthesizes the quantitative baseline data required to establish dose-response curves [2].

Target ReceptorCell Line ModelAssay MethodologyPharmacological MetricValue
β2-Adrenergic Receptor HEK293 (Overexpressing)cAMP Accumulation AssayEC503.90 nM
Mitogenic Pathways 1321N1 Astrocytoma[3H]-Thymidine IncorporationIC503.98 nM
GPR55 Receptor HepG2 HepatocarcinomaT1117 Fluorescent InternalizationInhibitory EffectDose-dependent reduction
Cell Motility Pathways UACC-647 MelanomaScratch Wound HealingMigration InhibitionSignificant at 100 nM

Protocol 1: In Vitro Scratch Wound Healing Assay (Migration)

This assay evaluates the anti-motility effects of MNF. To ensure scientific integrity, the protocol is designed as a self-validating system that isolates true cellular migration from confounding proliferation.

Scratch_Workflow Seed 1. Seed Cells (12-well plate) Starve 2. Serum Starve (Removes confounders) Seed->Starve Scratch 3. Scratch Wound (Pipette tip) Starve->Scratch Wash 4. Wash 2x (Removes debris) Scratch->Wash Treat 5. Treat w/ MNF (0.1% DMSO control) Wash->Treat Image 6. Time-lapse Imaging Treat->Image

Step-by-step workflow for the in vitro scratch wound healing migration assay.

Step-by-Step Methodology
  • Cell Seeding: Seed UACC-647 or HepG2 cells in 12-well non-treated polystyrene cell culture plates with flat bottoms. Culture in complete medium (e.g., RPMI-1640 or DMEM with 10% FBS) until a 95-100% confluent monolayer is formed.

  • Serum Starvation (Causality Checkpoint): Aspirate complete media and replace with serum-free media for 3 to 24 hours prior to the assay. Why? Serum contains growth factors that stimulate cell division. Starvation halts the cell cycle, ensuring that any gap closure observed is strictly due to cell migration, not proliferation.

  • Wound Generation: Using a sterile 200 µL polyethylene pipette tip or cell scraper, create a uniform longitudinal scratch down the center of each well.

  • Debris Removal: Wash the wells twice with warm, serum-free medium. Why? This removes detached, floating cells that could re-adhere within the scratch zone and create false-positive migration artifacts.

  • Compound Treatment: Apply MNF at varying concentrations (e.g., 1 nM to 1 µM).

  • Imaging: Capture images immediately (Time 0) and at selected intervals (e.g., 12h, 24h) using an inverted microscope with a thermoregulated chamber.

Self-Validation & Controls
  • Vehicle Control: Treat baseline wells with 0.1% DMSO. Validation: Proves that the solvent required to dissolve MNF does not inherently possess cytotoxic or anti-migratory properties [2].

  • Receptor Specificity Control: Pre-treat a subset of wells with a known β2-AR antagonist (e.g., ICI-118,551 at 50 nM). If MNF's anti-motility effect is reversed, the assay successfully validates that the mechanism of action is receptor-specific and not a generalized toxic effect.

Protocol 2: Fluorescent Ligand (T1117) Internalization Assay

To investigate MNF's role in impairing GPR55 signaling, researchers utilize Tocrifluor 1117 (T1117), a fluorescent ligand that internalizes upon GPR55 activation. MNF treatment dose-dependently reduces the rate of cellular T1117 uptake [1].

Step-by-Step Methodology
  • Preparation for Live-Cell Imaging: Seed HepG2 cells in 35-mm glass-bottom confocal dishes and allow them to adhere overnight.

  • Pre-treatment (Causality Checkpoint): Incubate cells with MNF (or vehicle) for 30 minutes prior to ligand addition. Why? Receptor antagonism requires sufficient equilibrium binding time. Adding the inhibitor and the fluorescent ligand simultaneously would result in competitive kinetic artifacts, skewing the internalization rate.

  • Ligand Addition: Add T1117 (10 nM to 100 nM) to the culture medium.

  • Confocal Microscopy: Transfer the dish immediately to a confocal microscope equipped with a thermoregulated chamber system.

  • Kinetic Tracking: Generate plots of signal intensity versus time from defined Regions of Interest (ROIs) at the plasma membrane and intracellular vesicles. Calculate the Area Under the Curve (AUC) to quantify internalization.

Self-Validation & Controls
  • Temperature Control: The microscope chamber must be strictly maintained at 37°C with 5% CO2. Validation: Receptor internalization is an active, ATP-dependent endocytic process. Dropping below physiological temperature will artificially halt internalization, invalidating the control groups.

  • Positive Antagonist Control: Utilize a known GPR55 internalization blocker (e.g., CP 55,940) in a parallel well to establish the maximum possible inhibition threshold for the assay's dynamic range.

References

  • Paul, R. K., Wnorowski, A., Gonzalez-Mariscal, I., Nayak, S. K., Pajak, K., Moaddel, R., ... & Bernier, M. (2015). (R,R′)-4′-Methoxy-1-naphthylfenoterol Targets GPR55-mediated Ligand Internalization and Impairs Cancer Cell Motility. Biochemical Pharmacology. 1

  • Wnorowski, A., Paul, R. K., Gonzalez-Mariscal, I., ... & Bernier, M. (2015). Activation of β2-adrenergic receptor by (R,R')-4'-methoxy-1-naphthylfenoterol inhibits proliferation and motility of melanoma cells. Cell Communication and Signaling. 2

Sources

Method

extraction and isolation techniques for natural (4-Methoxy-1

Application Note: Extraction and Isolation Techniques for Natural 4-Methoxy-1-methylquinolin-2-one and Related Alkaloids 1. Executive Summary & Mechanistic Rationale 4-Methoxy-1-methylquinolin-2-one (also designated as 4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Extraction and Isolation Techniques for Natural 4-Methoxy-1-methylquinolin-2-one and Related Alkaloids

1. Executive Summary & Mechanistic Rationale 4-Methoxy-1-methylquinolin-2-one (also designated as 4-methoxy-1-methylquinolin-2(1H)-one) is a structurally distinct quinoline alkaloid widely distributed across the Rutaceae family, notably in Conchocarpus, Esenbeckia, and Haplophyllum species[1][2]. For natural product chemists and drug development professionals, isolating this compound from complex plant matrices presents a unique physicochemical challenge.

The Causality of Extraction: Classical alkaloid extraction protocols rely heavily on acid-base partitioning, exploiting the basicity of the amine nitrogen to draw the compound into an aqueous acid phase. However, in 4-methoxy-1-methylquinolin-2-one, the nitrogen atom is integrated into a lactam (cyclic amide) ring. The lone pair on the nitrogen is delocalized into the adjacent C=O π-system, rendering the molecule essentially neutral under standard aqueous acidic conditions. Attempting to force this compound into an aqueous acid phase leads to catastrophic yield losses. Instead, extraction must rely on orthogonal solvent polarities, utilizing non-polar matrix defatting followed by targeted extraction with moderately polar organic solvents like ethyl acetate (EtOAc)[1].

2. Experimental Workflows & Protocols

ExtractionWorkflow Start Dried Rutaceae Biomass (Leaves/Stems) Hexane Hexane Maceration (Defatting Phase) Start->Hexane EtOAc EtOAc Extraction (Target Partitioning) Hexane->EtOAc Marc Crude Crude Alkaloid Extract (Concentrated in vacuo) EtOAc->Crude NPCC Normal-Phase CC (Silica Gel 60) Crude->NPCC RPHPLC Reverse-Phase HPLC (C18 Column) NPCC->RPHPLC Mid-Polarity Fractions Pure Pure 4-Methoxy-1-methyl- quinolin-2-one RPHPLC->Pure Isocratic Elution

Workflow for the extraction and isolation of 4-methoxy-1-methylquinolin-2-one from plant biomass.

Protocol A: Sequential Solvent Extraction (Self-Validating System)

  • Biomass Preparation: Pulverize shade-dried aerial parts of the target Rutaceae species to a fine powder (particle size < 2 mm) to maximize solvent penetration.

  • Defatting (Matrix Simplification): Suspend the biomass in Hexane (1:10 w/v ratio). Agitate for 48 hours at 25°C. Filter the suspension. The hexane filtrate, containing lipophilic waxes and sterols, is discarded or stored for separate analysis[1].

  • Target Solubilization: Extract the dried marc with EtOAc (1:10 w/v) for 72 hours under continuous maceration. The moderate polarity of EtOAc (Polarity Index P' = 4.4) perfectly matches the hydrogen-bond accepting nature of the lactam and methoxy groups.

  • Concentration: Evaporate the EtOAc filtrate under reduced pressure at ≤40°C using a rotary evaporator to yield a viscous crude extract. Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) on the crude extract using a Hexane:EtOAc (1:1) mobile phase. The target compound exhibits intense fluorescence quenching at 254 nm and distinct blue/green fluorescence at 365 nm due to the conjugated quinolinone core. An Rf value of ~0.45 confirms successful extraction before proceeding to preparative steps.

3. Orthogonal Chromatographic Isolation

Because the crude EtOAc extract contains a myriad of co-extracted secondary metabolites, a two-dimensional chromatographic approach is required to achieve the >98% purity necessary for NMR elucidation or biological assays.

ChromatographicLogic Mix Complex Extract Matrix Silica Silica Gel (Normal Phase) H-Bonding Interactions Mix->Silica NonPolar Non-Polar Terpenes (Elute Early) Silica->NonPolar Hexane TargetFrac Lactam Alkaloids (Elute Mid-Gradient) Silica->TargetFrac Hexane:EtOAc Polar Highly Polar Glycosides (Retained) Silica->Polar EtOAc:MeOH C18 C18 (Reverse Phase) Hydrophobic Interactions TargetFrac->C18 Isolated Target Compound High Resolution C18->Isolated MeOH:H2O

Mechanistic logic of orthogonal chromatographic separation for quinoline lactam alkaloids.

Protocol B: Two-Dimensional Purification

  • First Dimension (Normal-Phase CC):

    • Load the crude extract onto a Silica Gel 60 column (230–400 mesh).

    • Elute using a step gradient of Hexane to EtOAc (100:0 → 90:10 → 50:50 → 0:100)[1].

    • Causality: The silica silanol groups interact with the hydrogen-bond acceptors (C=O and -OCH3) of the alkaloid. Non-polar impurities elute in the 90:10 fractions, while the target lactam typically elutes in the 50:50 to 30:70 Hexane:EtOAc fractions.

  • Second Dimension (Reverse-Phase HPLC):

    • Re-dissolve the pooled, target-rich fractions in HPLC-grade Methanol.

    • Inject onto a Semi-Preparative C18 column (e.g., 250 × 10 mm, 5 µm).

    • Elute isocratically with MeOH:H2O (60:40 v/v) at 3.0 mL/min, monitoring at 254 nm[1].

    • Causality: While normal-phase separated compounds by hydrogen bonding, the C18 column separates them by hydrophobicity. The specific steric bulk of the 1-methyl and 4-methoxy groups ensures baseline resolution from structurally similar desmethyl analogs.

4. Quantitative Data & Expected Outcomes

Process StepSolvent System / PhasePolarity Index (P')Target Analyte BehaviorExpected Yield (% w/w)
Defatting Hexane0.1Insoluble; remains in marcN/A (Matrix removal)
Extraction Ethyl Acetate (EtOAc)4.4Solubilized via dipole interactions2.5% – 4.0% (Crude)
NP-CC Hexane:EtOAc (50:50)~2.2Elutes mid-gradient via H-bonding0.5% – 1.2% (Enriched)
RP-HPLC MeOH:H2O (60:40)~6.5Baseline resolved via hydrophobicity0.05% – 0.1% (Pure)

5. Structural Elucidation Standards To validate the final isolated product, spectroscopic characterization is mandatory.

  • Mass Spectrometry (ESI-MS): Look for the pseudo-molecular ion [M+H]+ at m/z 190.

  • 1H-NMR (CDCl3, 400 MHz): The definitive markers for 4-methoxy-1-methylquinolin-2-one are two sharp singlets integrating to 3 protons each: the N-methyl group at ~δ 3.65 ppm and the O-methyl group at ~δ 3.95 ppm. A distinct vinylic proton at C-3 appears as a singlet at ~δ 6.00 ppm, confirming the intact 2-quinolinone core[3].

References

  • Title: Isolation, Identification, and Total Synthesis of Pyranoquinolinone Alkaloids from Conchocarpus mastigophorus Kallunki (Rutaceae) Source: Journal of Natural Products - ACS Publications URL: [Link]

  • Title: In vitro antiplasmodial activity of extract and constituents from Esenbeckia febrifuga, a plant traditionally used to treat malaria in the Brazilian Amazon Source: CoLab / Phytochemistry URL: [Link]

  • Title: Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs Source: Semantic Scholar (ARKIVOC) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Methoxy-1H-indole

Overview The synthesis of 4-Methoxy-1H-indole is a critical bottleneck in the development of numerous serotonergic therapeutics and complex alkaloid scaffolds. While the Leimgruber-Batcho indole synthesis is the industry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 4-Methoxy-1H-indole is a critical bottleneck in the development of numerous serotonergic therapeutics and complex alkaloid scaffolds. While the Leimgruber-Batcho indole synthesis is the industry standard for constructing 4-substituted indoles, the strongly electron-donating nature of the methoxy group frequently compromises reaction yields. It deactivates the starting material during condensation and promotes over-reduction or polymerization during cyclization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your reaction yield and maintain structural integrity.

Mechanistic Pathway & Workflow

LeimgruberBatcho A 1-Methoxy-2-methyl-3-nitrobenzene (Starting Material) B DMF-DMA + Pyrrolidine 110°C, 3h A->B Condensation C Enamine Intermediate (Red viscous oil) B->C -MeOH, -HNMe2 D Fe powder, AcOH, EtOH 80°C, 2h C->D Reductive Cyclization E 4-Methoxy-1H-indole (Target Product) D->E Aromatization

Figure 1: Mechanistic workflow of the Leimgruber-Batcho synthesis of 4-Methoxy-1H-indole.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My enamine formation (Step 1) is stalling at 50-60% conversion. How can I drive the reaction to completion? A: The condensation of 1-methoxy-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is an equilibrium process. The electron-donating 4-methoxy group increases the electron density on the ortho-methyl group, drastically reducing its acidity and making deprotonation difficult. The Fix: Introduce pyrrolidine as a co-catalyst (approx. 1.2 equivalents)[1]. Pyrrolidine undergoes rapid transamination with DMF-DMA to form a highly reactive pyrrolidine-aminal intermediate. This intermediate is significantly more electrophilic, driving the condensation forward. Additionally, heat the reaction to 110–130°C and ensure the methanol byproduct is continuously distilled out of the reaction matrix to prevent the reverse reaction[1].

Q2: During the reductive cyclization (Step 2), I am isolating a large amount of uncyclized aniline byproduct and very little indole. What is going wrong? A: You are experiencing kinetic over-reduction. For the indole ring to form, the nitro group must be reduced to an intermediate (likely a hydroxylamine) which then undergoes intramolecular nucleophilic attack on the enamine double bond. If the reduction is too aggressive (e.g., using H₂ with Pd/C), the nitro group is fully reduced to the aniline before cyclization can occur, permanently stalling the reaction. The Fix: Shift from catalytic hydrogenation to a dissolving metal reduction. Utilizing Iron powder in Acetic Acid (Fe/AcOH) provides the optimal kinetic balance[2]. The mild reduction rate allows the intermediate to cyclize and aromatize into the indole core before it is trapped as a dead-end aniline byproduct.

Q3: My purified 4-Methoxy-1H-indole turns dark brown and degrades rapidly. How do I stabilize the final product? A: Electron-rich indoles, particularly those with alkoxy substitutions at the 4- or 5-position, are highly susceptible to auto-oxidation and acid-catalyzed polymerization. The Fix: Immediately quench the acidic reduction mixture with a mild base (e.g., saturated NaHCO₃) during the workup. When performing silica gel chromatography, pre-treat the silica with 1% triethylamine (TEA) to neutralize acidic silanol sites that catalyze polymerization. Store the final product under an inert argon atmosphere at -20°C.

Data Presentation: Comparison of Reductive Cyclization Conditions

The choice of reducing agent is the single most critical variable in determining the yield of 4-Methoxy-1H-indole.

Reduction MethodReagentsKinetic ProfileAverage YieldMechanistic Notes
Catalytic Hydrogenation H₂, 10% Pd/C, MeOHToo Fast25 - 35%Leads to extensive over-reduction; yields uncyclized aniline byproduct.
Zinc Reduction Zn powder, AcOH, H₂OModerate55 - 61%Viable alternative, but requires strictly controlled temperatures (20-30°C) to prevent thermal degradation.
Iron Reduction Fe powder, AcOH, EtOHOptimal 75 - 85% Best kinetic balance for electron-rich enamines; prevents over-reduction and maximizes cyclization[2].
Titanium Reduction TiCl₃, NH₄OAc, AcetoneMild60 - 65%Highly chemoselective, but reagents are expensive, air-sensitive, and difficult to scale.

Optimized Experimental Protocol

This self-validating protocol utilizes the Fe/AcOH reductive cyclization pathway to maximize the yield of 4-Methoxy-1H-indole.

Step 1: Enamine Condensation
  • To a flame-dried, round-bottom flask under argon, add 1-methoxy-2-methyl-3-nitrobenzene (1.0 eq) dissolved in anhydrous DMF (10 volumes).

  • Add DMF-DMA (2.0 eq) and pyrrolidine (1.2 eq)[1].

  • Equip the flask with a short-path distillation head to remove the generated methanol. Heat the dark red mixture to 110°C for 3 to 12 hours[1][2].

  • Validation Check: Monitor via TLC (Hexanes/EtOAc). The starting material should completely disappear, yielding a dark red, viscous oil (the enamine intermediate).

  • Concentrate the mixture under reduced pressure to remove excess DMF-DMA and pyrrolidine. Use the crude reddish-brown enamine directly in the next step to avoid degradation.

Step 2: Reductive Cyclization
  • Dissolve the crude enamine in a 1:1 mixture of Ethanol and Glacial Acetic Acid (approx. 10 volumes total)[2].

  • Heat the solution to 80°C.

  • Carefully add Iron powder (4.0 eq) in small portions over 30 minutes to control the exothermic reaction and prevent foaming[2].

  • Reflux the mixture for 2 hours.

  • Validation Check: The dark red color of the enamine will dissipate, turning into a pale/greyish suspension as the indole core forms and iron salts precipitate.

  • Cool to room temperature, dilute with Ethyl Acetate, and filter through a Celite pad to remove the iron salts.

  • Wash the filtrate with saturated NaHCO₃ until the aqueous layer is slightly basic (pH ~8). Critical Step: This prevents acid-catalyzed degradation of the electron-rich indole.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (pre-treated with 1% TEA) to yield 4-Methoxy-1H-indole as an off-white solid.

References

  • US20250101038A1 - Compounds. Google Patents.
  • US9434724B2 - Quinuclidines for modulating alpha 7 activity. Google Patents.
  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Org. Biomol. Chem., 2004, 2, 160–167. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methoxy-1-Naphthol Derivatives

Welcome to the technical support center for the synthesis and optimization of 4-methoxy-1-naphthol derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 4-methoxy-1-naphthol derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these valuable compounds, with a focus on optimizing reaction temperature and time. Our goal is to provide you with the expert insights and practical solutions needed to ensure the success and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-methoxy-1-naphthol and its derivatives?

A1: The synthesis of 4-methoxy-1-naphthol derivatives typically involves electrophilic aromatic substitution (EAS) on a 1-methoxynaphthalene or 1-naphthol precursor. The choice of starting material and reaction type dictates the subsequent optimization strategy. Common approaches include:

  • Alkylation or Acylation of 1-Methoxynaphthalene: Friedel-Crafts type reactions can introduce alkyl or acyl groups to the naphthalene ring. The methoxy group is an activating, ortho-, para-directing group, making the 4-position a primary site for substitution.[1][2]

  • Electrophilic Cyclization: Substituted naphthalenes and naphthols can be prepared via the electrophilic cyclization of appropriately designed arylalkynes.[3][4] This method offers good control over regioselectivity under mild conditions.

  • Functionalization of 4-Methoxy-1-naphthol: Starting with commercially available 4-methoxy-1-naphthol, further derivatization can be achieved through reactions targeting the hydroxyl group or other positions on the aromatic ring.[5]

Q2: I am observing a mixture of isomers in my reaction. How can I improve the regioselectivity for the desired 4-substituted product?

A2: Achieving high regioselectivity is a common challenge in naphthalene chemistry. The 1-position (alpha) of naphthalene is generally more reactive towards electrophilic attack than the 2-position (beta).[1] With a methoxy group at the 1-position, the 4-position is electronically favored. However, steric hindrance and reaction conditions can lead to substitution at other positions. To enhance selectivity:

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product and reducing the likelihood of side reactions.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may help to favor the desired isomer. In some Friedel-Crafts acetylations of 2-methoxynaphthalene, changing the solvent has been shown to shift the major product.[2]

  • Catalyst Selection: In reactions like Friedel-Crafts, the choice and amount of the Lewis acid catalyst are critical. A less reactive catalyst might offer better selectivity.

Q3: My reaction is producing a significant amount of tarry, polymeric material. What is causing this and how can I prevent it?

A3: The formation of polymeric or tarry materials is a frequent issue in electrophilic aromatic substitution reactions, especially with highly activated substrates like methoxynaphthalenes. This is often due to overly harsh reaction conditions.[6] To mitigate this:

  • Lower the Reaction Temperature: High temperatures can promote polymerization and other side reactions.

  • Slow Reagent Addition: Adding the electrophile or catalyst dropwise to the reaction mixture can prevent localized overheating and high concentrations of reactive species.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and prevent hot spots.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst or reagents.2. Reaction temperature is too low.3. Insufficient reaction time.4. Presence of moisture in the reaction.1. Use fresh, high-purity reagents and catalysts.2. Gradually increase the reaction temperature while monitoring progress with TLC.3. Extend the reaction time, checking for completion periodically.4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Poor Selectivity) 1. Reaction temperature is too high.2. Incorrect stoichiometry.3. Inappropriate catalyst or solvent.1. Run the reaction at a lower temperature.2. Carefully control the molar ratios of your reactants.3. Screen different catalysts and solvents to find the optimal conditions for your specific transformation.
Incomplete Reaction (Starting Material Remains) 1. Insufficient catalyst loading.2. Reaction time is too short.3. Low reaction temperature.1. Increase the amount of catalyst incrementally.2. Continue the reaction for a longer duration.3. Raise the reaction temperature in a controlled manner.
Product Degradation 1. Prolonged exposure to high temperatures.2. Harsh work-up conditions (e.g., strong acid or base).1. Monitor the reaction closely and stop it once the starting material is consumed.2. Employ a milder work-up procedure.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature
  • Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-methoxy-1-naphthol precursor in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the catalyst (if required) and then slowly add the electrophile at a low starting temperature (e.g., 0 °C).

  • Temperature Gradient: After the initial addition, allow the reaction to stir at the starting temperature for 30 minutes. Then, gradually increase the temperature in increments (e.g., 10-20 °C).

  • Monitoring: At each temperature interval, take a small aliquot of the reaction mixture and analyze it by Thin Layer Chromatography (TLC) to assess the formation of the product and the consumption of the starting material.

  • Optimal Temperature Identification: The optimal temperature is the lowest temperature at which a reasonable reaction rate is observed with minimal formation of byproducts.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent.

  • TLC Plate Spotting: On a TLC plate, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) side-by-side.

  • Elution: Develop the TLC plate in an appropriate solvent system (eluent). The ideal eluent will give a good separation between the starting material and the product spots.

  • Visualization: Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the lane of the reaction mixture.

Visualizing Optimization Logic

To aid in your experimental design, the following diagram illustrates a decision-making workflow for optimizing reaction conditions.

OptimizationWorkflow Start Start: Initial Reaction Setup Monitor Monitor by TLC Start->Monitor Incomplete Reaction Incomplete? Monitor->Incomplete Byproducts Significant Byproducts? Incomplete->Byproducts No Increase_T Increase Temperature Incomplete->Increase_T Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time No, but slow Decrease_T Decrease Temperature Byproducts->Decrease_T Yes (High Temp) Change_Conditions Change Catalyst/Solvent Byproducts->Change_Conditions Yes (Other Issues) Workup Proceed to Work-up Byproducts->Workup No Increase_T->Monitor Increase_Time->Monitor Decrease_T->Monitor Change_Conditions->Start

Caption: A decision tree for optimizing reaction temperature and time.

Analytical Methods for Product Characterization

Accurate characterization of your final product is crucial. The primary methods for analyzing 4-methoxy-1-naphthol derivatives include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It provides information on the molecular weight and fragmentation pattern of the product, aiding in its structural elucidation.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile or thermally sensitive compounds. It can be used to determine the purity of the product and to separate isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural determination of organic molecules.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the final product.

The sample preparation for these analyses typically involves dissolving the compound in a suitable solvent. For GC-MS, derivatization may sometimes be necessary for non-volatile compounds.[7][8]

References

  • Temperature dependence for the α-naphthol conversion by carboxylation... - ResearchGate. Available at: [Link]

  • Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC. Available at: [Link]

  • Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Low temperature formation of naphthalene and its role in the synthesis of PAHs (Polycyclic Aromatic Hydrocarbons) in the interstellar medium - PMC. Available at: [Link]

  • Effect of the catalyst amount and temperature on the reaction of 2-naphthol with 4-nitrobenzaldehyde and dimedone in the absence of solvent. - ResearchGate. Available at: [Link]

  • Reaction conditions optimization for the synthesis 4a. | Download Table - ResearchGate. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • (PDF) Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene - ResearchGate. Available at: [Link]

  • Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+. Available at: [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC. Available at: [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]

  • 1-Naphthol - Organic Syntheses Procedure. Available at: [Link]

  • Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. Available at: [Link]

Sources

Troubleshooting

reducing byproducts and impurities in (4-Methoxy-1 synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 4-Methoxy-1-naphthol. This guide is designed for researchers, chemists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 4-Methoxy-1-naphthol. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. 4-Methoxy-1-naphthol is a valuable building block, but its synthesis can be challenging due to its propensity for oxidation and the potential for side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reaction outcomes, reduce impurities, and improve overall yield and purity.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and purification of 4-Methoxy-1-naphthol in a direct question-and-answer format.

Q1: My final product is highly colored (grey, brown, or even purple-black) instead of the expected off-white or light tan solid. What causes this discoloration and how can I obtain a purer product?

A1: The primary cause of discoloration is oxidation. The electron-donating hydroxyl and methoxy groups on the naphthalene ring make the molecule highly susceptible to oxidation, even by atmospheric oxygen. This process forms highly colored quinone and quinoid-type byproducts, which can contaminate your final product even in trace amounts.[1][2] The product is often described as a grey to brown-purple crystalline powder, indicating that minor oxidation is common.[3][4]

Causality & Prevention:

  • Mechanism of Oxidation: The naphthol ring system can undergo a one-electron oxidation to form a resonance-stabilized radical, which can then be further oxidized or dimerize. In the presence of an oxidant, it can be converted to 4-methoxy-1,2-naphthoquinone or other related structures.[5]

  • Inert Atmosphere: The most critical preventative measure is to conduct the reaction, work-up, and purification steps under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the product's exposure to oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or sodium bisulfite during work-up can help prevent oxidation.

Troubleshooting Workflow for Colored Impurities:

G cluster_purification Purification Strategy start Colored Product Obtained check_tlc Analyze by TLC. Are there distinct, colored spots? start->check_tlc charcoal Decolorizing Carbon (Charcoal) Treatment check_tlc->charcoal Yes, minor colored streaks or baseline material chromatography Column Chromatography (with degassed solvents) check_tlc->chromatography Yes, distinct separable colored spots recrystallize Recrystallization under N2 charcoal->recrystallize After filtration success Pure, Light-Colored Product recrystallize->success chromatography->success

Caption: Troubleshooting workflow for colored impurities.

Purification Protocols:

  • Decolorizing Carbon: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., toluene or ethanol). Add a small amount (1-2% w/w) of activated carbon, and gently reflux for 10-15 minutes. Filter the hot solution through a pad of Celite® to remove the carbon.

  • Recrystallization: Concentrate the filtrate and allow the product to recrystallize. It is crucial to perform this under a blanket of nitrogen if possible.

  • Column Chromatography: If charcoal treatment is insufficient, flash column chromatography using a silica gel stationary phase and a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is highly effective. Ensure solvents are degassed to prevent on-column oxidation.

Q2: My reaction via sulfonation of 1-methoxynaphthalene gives a low yield and multiple products. How can I improve regioselectivity and overall conversion?

A2: This is a common issue related to the directing effects of the methoxy group and the reaction conditions of electrophilic aromatic substitution. The methoxy group is an ortho-, para-directing activator. In the case of 1-methoxynaphthalene, the 4-position (para) is sterically accessible and electronically favored, but substitution at the 2-position (ortho) can also occur.

Causality & Optimization:

  • Kinetic vs. Thermodynamic Control: Sulfonation is often reversible. Reaction temperature plays a key role. Low temperatures tend to favor the kinetically preferred product (often the ortho-isomer), while higher temperatures allow for equilibration to the more thermodynamically stable product (para-isomer). For 1-naphthol, low-temperature sulfonation yields a mixture of 2- and 4-sulfonic acids.[6]

  • Choice of Sulfonating Agent: Using a milder sulfonating agent can improve selectivity. Chlorosulfonic acid is highly reactive and may lead to side products or charring if not controlled carefully.[7] Using concentrated sulfuric acid at controlled temperatures can provide better results.

  • Improving Conversion: Ensure your 1-methoxynaphthalene starting material is pure and dry. Water can deactivate the sulfonating agent. Using a slight excess of the sulfonating agent can also drive the reaction to completion, but a large excess can lead to di-sulfonation or other side reactions.

Table 1: Optimizing the Sulfonation of 1-Methoxynaphthalene

ParameterRecommendationRationale
Temperature Maintain low temperature (0-5 °C) during addition.Controls the exothermic reaction, minimizes charring, and influences isomeric ratio.
Solvent Use a non-reactive solvent like dichloromethane or perform neat.Dichloromethane can help control the reaction temperature and viscosity.[7]
Addition Rate Add the sulfonating agent slowly and dropwise with vigorous stirring.Prevents localized overheating and buildup of reactants, which can lead to byproducts.
Work-up Quench the reaction by carefully pouring it onto ice.Rapidly stops the reaction and precipitates the sulfonic acid product for isolation.
Q3: I am attempting a Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation. What are the common pitfalls and byproducts?

A3: This is a powerful synthetic route, but each step has specific challenges that can lead to impurities.

Step 1: Friedel-Crafts Acylation of 1-Methoxynaphthalene

  • Challenge: Regioselectivity. Acylation will primarily occur at the electronically activated and sterically accessible 4-position. However, some acylation at the 2-position can occur, leading to isomeric ketone impurities.[8][9]

  • Byproducts: Dealkylation of the methoxy group can sometimes occur in the presence of strong Lewis acids like AlCl₃.[10] Polyacylation is generally not an issue as the first acyl group deactivates the ring.

  • Optimization: The choice of Lewis acid and solvent can influence selectivity. Milder Lewis acids (e.g., ZnCl₂, FeCl₃) may provide cleaner reactions than AlCl₃. Using a non-coordinating solvent like dichloromethane or nitrobenzene is standard.[11]

Step 2: Baeyer-Villiger Oxidation of 4-methoxy-1-acetonaphthone

  • Challenge: Migratory Aptitude. The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent groups. The group with the higher migratory aptitude moves. The general order is: tertiary alkyl > aryl > primary alkyl > methyl.[12][13] In this case, the naphthyl group has a much higher migratory aptitude than the methyl group, so the oxygen will correctly insert to form the desired naphthyl acetate ester.

  • Byproducts: Unreacted ketone is the most common impurity. If the reaction is not driven to completion, it will carry through the final hydrolysis step. Incomplete oxidation can also lead to side products.

  • Optimization: Use a reliable peroxyacid like meta-chloroperoxybenzoic acid (mCPBA) or trifluoroperacetic acid (TFPAA).[14][15] Ensure you use at least one full equivalent of the oxidant and monitor the reaction by TLC until the starting ketone is consumed.

The final step, hydrolysis of the resulting ester, is typically straightforward using aqueous acid or base.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-Methoxy-1-naphthol?

A1: There are several established routes, each with its own advantages and disadvantages. The choice often depends on the available starting materials, scale, and required purity.

SynthesisRoutes cluster_route1 Route A: Selective Methylation cluster_route2 Route B: Sulfonation-Hydrolysis cluster_route3 Route C: Selective Demethylation SM1 1,4-Dihydroxynaphthalene Product 4-Methoxy-1-naphthol SM1->Product  CH₃I or (CH₃)₂SO₄,  Base SM2 1-Methoxynaphthalene IntermediateB 4-Methoxynaphthalene- 1-sulfonic acid SM2->IntermediateB 1. H₂SO₄ or ClSO₃H [17] SM3 1,4-Dimethoxynaphthalene SM3->Product  Pyridine·HCl [4]  or BBr₃ [35] IntermediateB->Product 2. NaOH fusion   or H₂O, heat

Sources

Optimization

Technical Support Center: Refining Column Chromatography Separation for 4-Methoxy-1-Substituted Aromatics

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals who struggle with the purification of mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals who struggle with the purification of moderately polar aromatic compounds.

When dealing with 4-methoxy-1-substituted derivatives—such as 4'-Methoxy-[1,1'-biphenyl]-2,5-diol or 4-Methoxy-1-naphthaldehyde —standard chromatography often fails. The methoxy group is a strong electron-donating group (EDG) that fundamentally alters the electron density of the aromatic ring and acts as a potent hydrogen-bond acceptor. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to optimize your separation workflows.

Part 1: Troubleshooting FAQs

Q1: Why does my 4-methoxy-1-aryl derivative streak severely on normal-phase bare silica gel? A1: The root cause is a polarity and hydrogen-bonding mismatch. The methoxy (-OCH₃) group acts as a strong Lewis base. When paired with the acidic silanol (Si-OH) groups on the stationary phase silica, it forms strong, reversible intermolecular hydrogen bonds. If your molecule also contains a phenolic hydroxyl (e.g., 4'-Methoxy-[1,1'-biphenyl]-2,5-diol), the molecule acts as both a strong H-bond donor and acceptor, leading to severe peak tailing and streaking [1].

  • The Fix: You must suppress these secondary interactions. For acidic/phenolic compounds, add 0.1% to 1% formic acid or acetic acid to your mobile phase. For basic compounds, add 1% triethylamine (TEA). This saturates the active silanol sites, allowing your compound to elute in a tight band.

Q2: How do I resolve closely eluting impurities that have similar polarity to 4-Methoxy-1-naphthaldehyde? A2: Unreacted precursors (like 4-hydroxy-1-naphthaldehyde) often co-elute under isocratic conditions. You must shift to a step-gradient elution to exploit minor differences in partitioning. A standard, highly effective gradient for this class is Cyclohexane/Ethyl Acetate (90:10 to 70:30) [2]. If normal-phase resolution remains poor, switch to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column, which separates based on hydrophobic interactions rather than hydrogen bonding [1].

Q3: How can I ensure my chromatography protocol is a "self-validating system"? A3: A protocol is only trustworthy if it proves its own success. Do not rely solely on a single retention factor (Rf).

  • For Normal Phase: Implement 2D-TLC (Two-Dimensional Thin Layer Chromatography) on your collected fractions. Spot the sample, elute, rotate the plate 90 degrees, and elute again. A single spot on the diagonal confirms purity and proves the compound did not degrade on the silica.

  • For RP-HPLC: Utilize Diode-Array Detection (DAD). Overlay the UV spectrum of the peak's apex with the spectrum of the peak's tail. A spectral match of >99% validates that no hidden isomers are co-eluting [1].

Part 2: Quantitative Data & Solvent Systems

The following table summarizes the optimized chromatographic parameters for isolating 4-methoxy-1-substituted aromatics, comparing Normal Phase (Silica) and Reversed Phase (C18) approaches.

ParameterNormal Phase (Flash Chromatography)Reversed Phase (RP-HPLC)
Target Compound 4-Methoxy-1-naphthaldehyde4'-Methoxy-[1,1'-biphenyl]-2,5-diol
Stationary Phase Bare Silica Gel (230–400 mesh)C18 (e.g., 5 µm, 100 Å)
Mobile Phase A CyclohexaneWater + 0.1% Formic Acid
Mobile Phase B Ethyl AcetateAcetonitrile + 0.1% Formic Acid
Elution Profile Step Gradient: 10% to 30% BLinear Gradient: 30% to 80% B (20 min)
Flow Rate Column-dependent (e.g., 20 mL/min)1.0 mL/min (Analytical scale)
Detection UV (254 nm) / TLC (Anisaldehyde stain)DAD (254 nm)
Expected Result Rf ≈ 0.4 at 20% BRT ≈ 12.5 min

Part 3: Experimental Protocols

Protocol A: Normal-Phase Separation of 4-Methoxy-1-naphthaldehyde

This method utilizes a step-gradient to prevent co-elution of unreacted phenolic precursors[2].

  • Column Preparation: Slurry-pack a glass column with silica gel (230–400 mesh) using Cyclohexane. Ensure the bed is perfectly level to prevent band distortion.

  • Sample Loading: Dissolve the crude 4-Methoxy-1-naphthaldehyde in a minimal amount of dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Gradient Elution:

    • Begin elution with 2 column volumes (CV) of Cyclohexane/Ethyl Acetate (90:10).

    • Increase polarity to 80:20 for 3 CVs.

    • Finish with 70:30 for 2 CVs.

  • Fraction Collection: Collect 15 mL fractions. Monitor via TLC at 254 nm.

  • Validation Checkpoint: Perform a 2D-TLC on the combined product fractions. A single, non-streaking spot confirms the absence of silica-induced degradation.

Protocol B: RP-HPLC Purification of 4'-Methoxy-[1,1'-biphenyl]-2,5-diol

This protocol leverages acidic modifiers to suppress phenolic tailing on C18 stationary phases [1].

  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of HPLC-grade water. Degas for 15 minutes.

    • Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas for 15 minutes.

  • Sample Preparation: Dissolve 10 mg of crude sample in 10 mL of a 50:50 (A:B) mixture. Filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Install a C18 column. Equilibrate at 30% B at 1.0 mL/min until a stable baseline is achieved (approx. 30 mins).

  • Injection & Gradient: Inject 10 µL of the sample. Run a linear gradient from 30% B to 80% B over 20 minutes.

  • Validation Checkpoint: Using the DAD data at 254 nm, calculate the peak purity by area normalization. Extract the UV spectra at the peak start, apex, and end; identical spectra confirm a self-validated, pure fraction.

Part 4: Visualizations

HPLC_Workflow Prep 1. Sample Preparation 1 mg/mL in 50:50 A:B Equilibrate 2. Column Equilibration C18, 30% B, 1.0 mL/min Prep->Equilibrate Gradient 3. Gradient Elution 30-80% B over 20 min Equilibrate->Gradient Detect 4. DAD Detection Acquire UV Spectra at 254 nm Gradient->Detect Collect 5. Fraction Collection Calculate Purity (% Area) Detect->Collect

Fig 1. RP-HPLC purification workflow for 4-methoxy-1-substituted aromatics.

Troubleshooting Start Issue: Peak Streaking or Poor Resolution Check Analyze Compound Functionality (H-Bond Donor vs Acceptor) Start->Check Acidic Phenolic / Acidic (e.g., Biphenyl-diol) Add 0.1% Formic Acid Check->Acidic Basic Amine / Basic Add 1% Triethylamine Check->Basic Neutral Neutral / Aldehyde (e.g., Naphthaldehyde) Use Step-Gradient Check->Neutral

Fig 2. Decision tree for resolving peak streaking based on compound functionality.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 85217, 4-Methoxy-1-naphthaldehyde". PubChem.[Link]

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction of 4'-Methoxypropiophenone

Welcome to the technical support center for the solvent extraction of 4'-Methoxypropiophenone, also known as 1-(4-methoxyphenyl)-1-propanone[1]. This guide is designed for researchers, chemists, and process development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the solvent extraction of 4'-Methoxypropiophenone, also known as 1-(4-methoxyphenyl)-1-propanone[1]. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing extraction efficiency and troubleshooting common experimental challenges. Our focus is on explaining the causality behind methodological choices to empower you with a robust understanding of the entire workflow.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a successful extraction protocol.

Q1: What is the primary goal of solvent extraction for 4'-Methoxypropiophenone?

Solvent extraction, specifically liquid-liquid extraction (LLE), is a cornerstone separation technique used to isolate 4'-Methoxypropiophenone from a solution (typically an aqueous reaction mixture or natural product matrix) into an immiscible organic solvent. The process relies on the principle of differential solubility. The ultimate goal is to maximize the recovery of the target compound in a high state of purity by exploiting its chemical properties.

Q2: What key factors determine the efficiency of a liquid-liquid extraction?

Extraction efficiency is not a matter of chance; it is governed by several interconnected parameters. The most critical are:

  • Solvent Selection: The chosen solvent must be immiscible with the initial solution, readily dissolve the target compound, and be easily separable after extraction.[2]

  • Partition Coefficient (K): This ratio describes how the analyte distributes itself between the two immiscible liquid phases at equilibrium.[2] A high partition coefficient in favor of the organic solvent is desirable for efficient extraction.[2][3]

  • pH of the Aqueous Phase: For ionizable compounds, pH is a powerful tool to manipulate solubility and improve selectivity.[2][4]

  • Temperature: Temperature can influence solubility and the partition coefficient. However, for volatile compounds or thermally sensitive materials, its use must be carefully controlled.[2][5]

  • Solvent-to-Feed Ratio: The volume ratio of the extraction solvent to the initial solution impacts recovery. Optimizing this can enhance efficiency without excessive solvent waste.[6]

  • Mixing and Contact Time: Sufficient agitation is required to maximize the interfacial surface area between the two phases, allowing the system to reach equilibrium and ensuring efficient mass transfer of the solute.[2]

Q3: How do I select the optimal organic solvent for extracting 4'-Methoxypropiophenone?

4'-Methoxypropiophenone is an aromatic ketone. The ideal solvent should have a high affinity for this type of compound while being immiscible with the aqueous phase. Key criteria for solvent selection include:

PropertyImportanceRationale
Selectivity HighThe solvent should preferentially dissolve the target compound over impurities to simplify downstream purification.[2]
Partition Coefficient HighA high partition coefficient for 4'-Methoxypropiophenone ensures more of the compound moves into the organic phase per extraction.[2][3]
Immiscibility HighThe solvent must not be significantly soluble in the aqueous phase to ensure clean phase separation and minimize solvent loss.[7]
Density Difference SignificantA clear density difference between the organic and aqueous phases allows for easy separation by gravity in a separatory funnel.
Boiling Point Low to ModerateA lower boiling point facilitates easy removal of the solvent by evaporation (e.g., via rotary evaporator) to recover the purified compound.
Safety & Environmental Impact HighThe solvent should have low toxicity, low flammability, and minimal environmental impact.[2]

Commonly considered solvents for aromatic ketones include ethyl acetate, dichloromethane (DCM), and methyl isobutyl ketone (MIBK).[8][9][10]

Q4: How can I quantify the yield of 4'-Methoxypropiophenone after extraction?

Accurate quantification is essential to determine the efficiency of your protocol. The most common and reliable methods are:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a precise technique for quantifying 4'-Methoxypropiophenone.[1][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, combining the separation power of gas chromatography with the identification capabilities of mass spectrometry.[12]

For both methods, a calibration curve using standards of known concentration must be prepared to ensure accurate results.[11][12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the extraction process.

Problem 1: Low Extraction Yield or Poor Recovery

A low yield is one of the most common issues and can stem from several factors.

  • Scientific Rationale: 4'-Methoxypropiophenone is a weakly basic compound due to the lone pair of electrons on the carbonyl oxygen. The pH of the aqueous phase dictates its state of protonation. In a highly acidic environment (low pH), the carbonyl oxygen can be protonated, forming a charged species (conjugate acid). This charged form is significantly more soluble in the aqueous phase and will not partition effectively into the organic solvent.[4][13] To maximize extraction into the organic phase, the compound should be in its neutral, un-ionized form.[14][15]

  • Solution:

    • Ensure the pH of the aqueous phase is neutral or slightly alkaline (e.g., pH 7-9) before extraction.

    • Use a pH meter or pH paper to check the aqueous layer.

    • If the solution is acidic, add a weak base (e.g., a saturated solution of sodium bicarbonate) dropwise with stirring until the desired pH is reached. This deprotonates the compound, increasing its hydrophobicity and driving it into the organic phase.

  • Scientific Rationale: The partition coefficient (K) determines the fraction of solute that moves into the organic phase in a single extraction. Unless K is exceptionally high, a single extraction will leave a significant amount of the compound behind in the aqueous phase. It is mathematically more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.

  • Solution:

    • Instead of one extraction with 100 mL of solvent, perform three successive extractions using 33 mL of fresh solvent each time.

    • Combine the organic extracts from each step for downstream processing. This cumulative approach will recover a significantly higher percentage of your product.

  • Scientific Rationale: The transfer of the solute from the aqueous to the organic phase is a process of mass transfer that occurs at the interface between the two liquids.[2] If mixing is inadequate or the contact time is too short, the system will not reach equilibrium, and the extraction will be incomplete.

  • Solution:

    • Ensure vigorous mixing for 1-2 minutes to create a large interfacial area.

    • However, be mindful that overly aggressive shaking can lead to emulsion formation (see Problem 2). A firm, consistent inversion of the separatory funnel is often sufficient.

    • Allow adequate time for the layers to fully separate after mixing.

  • Scientific Rationale: Although 4'-Methoxypropiophenone is relatively stable, prolonged exposure to harsh pH conditions (strongly acidic or basic) or high temperatures can potentially lead to degradation.[16][17]

  • Solution:

    • Avoid excessive heat during the extraction process.[16]

    • Perform pH adjustments judiciously and do not let the mixture sit for extended periods under extreme pH conditions.

    • If solvent removal is required, use a rotary evaporator under reduced pressure to keep the temperature low.[17]

Problem 2: Persistent Emulsion Formation

An emulsion is a stable dispersion of one liquid in another, preventing the formation of two clear, separable layers.[18] This is a major hindrance to efficient extraction.[19]

MethodProtocolMechanism of Action
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel 20-30 times.Reduces the mechanical energy that creates fine, stable droplets, preventing emulsion formation from the start.[20]
"Salting Out" Add a saturated solution of sodium chloride (brine) to the separatory funnel and mix gently.The salt increases the ionic strength and density of the aqueous phase, which decreases the solubility of the organic solvent in the aqueous layer and helps force the separation of the two phases.[20]
Centrifugation Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 1000-2000 x g) for 5-10 minutes.The applied force accelerates the coalescence of the dispersed droplets, leading to the collapse of the emulsion.[20]
Filtration Pass the emulsion through a phase separation filter paper or a plug of glass wool in a funnel.These materials can physically disrupt the emulsion and facilitate the separation of the layers.[20]
Solvent Addition Add a small amount of a different solvent to alter the overall properties of the organic phase.This can disrupt the delicate balance stabilizing the emulsion, causing it to break.[20]
Problem 3: Product is Impure Due to Co-Extraction of Contaminants
  • Mechanism: This is a powerful purification technique that leverages the weak basicity of 4'-Methoxypropiophenone. After the initial extraction into the organic phase, the target compound can be selectively transferred back into a fresh aqueous phase, leaving neutral impurities behind in the organic layer.

  • Protocol:

    • Perform the initial extraction into your chosen organic solvent (e.g., ethyl acetate) at a neutral or slightly basic pH.

    • Separate and collect the organic layer, which now contains your product and any neutral/acidic impurities.

    • Wash this organic layer with a fresh acidic aqueous solution (e.g., 1M HCl). This will protonate the 4'-Methoxypropiophenone, making it charged and thus soluble in the new acidic aqueous layer. Neutral impurities will remain in the organic phase.

    • Separate and collect the new acidic aqueous layer. Discard the organic layer containing the neutral impurities.

    • Neutralize the acidic aqueous layer with a base (e.g., NaHCO₃) to convert your product back to its neutral form, at which point it may precipitate or can be re-extracted into a fresh portion of organic solvent. This process is highly selective for basic compounds.[6]

  • Mechanism: After the primary extraction, washing the organic layer with fresh aqueous solutions can remove water-soluble impurities.

  • Protocol:

    • After separating the organic extract, add a portion of deionized water or brine to the separatory funnel.

    • Mix gently and allow the layers to separate.

    • Drain and discard the aqueous wash layer. Repeat 1-2 times as needed. This simple step can significantly improve the purity of the final product.

Key Experimental Workflows & Diagrams

Workflow 1: Standard Liquid-Liquid Extraction

This diagram illustrates the fundamental steps of a single batch extraction.

LLE_Workflow start Combine Aqueous Phase (containing product) and Immiscible Organic Solvent in Separatory Funnel mix Stopper and Invert Funnel Vent Frequently Mix Gently/Vigorously start->mix settle Allow Layers to Settle (Phase Separation) mix->settle drain Drain Lower Layer settle->drain collect Collect Desired Layer (Upper or Lower) drain->collect repeat Repeat Extraction on Raffinate with Fresh Solvent (Optional but Recommended) collect->repeat end Combine Organic Extracts for Downstream Processing (Drying, Evaporation) collect->end If single extraction repeat->end

Caption: A standard workflow for liquid-liquid extraction.

Diagram 2: Principle of pH-Dependent Partitioning for a Weak Base

This diagram shows how pH adjustment controls the solubility and extraction of a weakly basic compound like 4'-Methoxypropiophenone.

pH_Partitioning cluster_high_ph High pH (e.g., pH 9) cluster_low_ph Low pH (e.g., pH 2) high_ph Aqueous Phase B (Neutral Form) high_org Organic Phase B (High Solubility) high_ph:f1->high_org:f1 Favored Partitioning low_ph Aqueous Phase BH⁺ (Charged Form) (High Solubility) low_org Organic Phase BH⁺ (Low Solubility) low_org:f1->low_ph:f1 Partitioning Inhibited

Caption: Effect of pH on the partitioning of a weak base (B).

References

  • Singh M. (2024). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Vertex AI Search.
  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis.
  • Scribd. (2020, September 10). Temperature Effects on Liquid-Liquid Extraction. Scribd.
  • MDPI. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction. MDPI.
  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions.
  • ResearchGate. (2002). (PDF) Influence of temperature on the liquid-to-liquid extraction of 1-propanol from aqueous solutions containing nitromethane.
  • Quora. (2022, March 6). Why is the formation of emulsion in solvent extraction considered as a disadvantage?. Quora.
  • JoVE. (2024, April 4). Video: Extraction: Effects of pH. JoVE.
  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Troubleshooting low yield of Epitaraxerol during extraction. BenchChem.
  • SIELC Technologies. (2018, February 16). 1-Propanone, 1-(4-methoxyphenyl)-. SIELC Technologies.
  • ResearchGate. (n.d.). The pH effect of (a) the source and (b) receiving phases on the extraction of the drugs.
  • OSHIMA, T., MIYAKE, K., HASHIZUME, M., & INAD, A. (n.d.). Extraction of Au(III)
  • ScienceDirect. (2006, January 1). Interfacial Emulsion Formation Originated From Organic Phase In Copper Solvent Extraction. ScienceDirect.
  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • ACS Publications. (n.d.). Identification and Screening of Potential Organic Solvents for the Liquid–Liquid Extraction of Aromatics. Organic Process Research & Development.
  • Common Problems In Solvent Extraction Systems. (2024, September 18).
  • Biotage. (2023, January 17). Tackling emulsions just got easier. Biotage.
  • Koch Modular. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Element Lab Solutions. (n.d.).
  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF.
  • RSC Publishing. (2018, August 6). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents.
  • ResearchGate. (2018, August 10). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents.
  • PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • III Analytical Methods. (n.d.).
  • ACS Publications. (2015, May 18). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics.
  • Synergy between solvent polarity and composition for efficient extraction of bioactive compounds
  • SciELO. (n.d.).
  • BenchChem. (n.d.). analytical methods for the quantification of 3-(2-Methoxyphenyl)propiophenone. BenchChem.
  • NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. NIST WebBook.
  • MDPI. (2024, October 2).
  • BenchChem. (n.d.).
  • PMC. (n.d.).
  • Rasayan Journal of Chemistry. (n.d.).
  • Phyto Pharma Journal. (n.d.). The Effect of Extraction method and Solvents on yield and Antioxidant Activity of Certain Sudanese Medicinal Plant Extracts.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing in (4-Methoxy-1-...) Analysis

Welcome to the Technical Support Center for chromatographic analysis. This guide is specifically engineered for researchers and drug development professionals encountering peak tailing issues during the High-Performance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic analysis. This guide is specifically engineered for researchers and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of (4-Methoxy-1-substituted) compounds.

Note: As the "(4-Methoxy-1" nomenclature in assay development most frequently refers to 4-Methoxy-1-methylindole (a critical internal standard for bioanalysis of indole-3-carbinol and diindolylmethane) or 4-Methoxy-1-naphthol , this guide uses these molecules as our primary mechanistic models[1][2].

Part 1: The Mechanistic "Why" – Understanding the Analyte-Stationary Phase Interaction

To resolve peak tailing, we must first understand the causality behind the chromatographic distortion. In an ideal separation, analytes partition symmetrically between the mobile and stationary phases. However, 4-Methoxy-1-aryl derivatives possess a highly polar methoxy (-OCH₃) group, and often a basic nitrogen (in the case of indoles).

The most common cause of peak tailing for these compounds is secondary silanol interactions [3]. Standard C18 columns are silica-based. The surface of this silica contains residual silanol groups (Si-OH). If the mobile phase pH exceeds 3.5–4.0, these silanols deprotonate to form negatively charged sites (Si-O⁻)[4]. The polar methoxy oxygen acts as a hydrogen bond acceptor, while any basic functional groups on the molecule become protonated and interact strongly with the deprotonated silanols via ion-exchange[5]. This secondary retention mechanism slows down a fraction of the analyte molecules, dragging out the rear of the peak and creating an asymmetric tail.

Part 2: Diagnostic FAQs (Field-Proven Insights)

Q1: How do I determine if the tailing of my 4-Methoxy-1 derivative is a chemical interaction or a systemic hardware failure? A: Inject a neutral, non-interacting marker compound (such as uracil or toluene) alongside your sample. If the neutral marker also exhibits tailing, your issue is systemic—likely a void volume at the head of the column, a partially blocked frit, or extra-column band broadening. If the neutral marker is perfectly symmetrical (Tailing Factor 1.0) but your 4-Methoxy-1 peak tails, the issue is a specific chemical interaction (silanol activity or metal chelation)[3].

Q2: What is the optimal mobile phase pH to suppress silanol interactions for this class of compounds? A: To eliminate secondary electrostatic interactions, you must suppress the ionization of the silica support. Adjust your aqueous mobile phase to a pH of 2.5 to 3.0 using formic acid or a phosphate buffer. At this pH, the surface silanols are fully protonated (neutral), effectively shutting down the ion-exchange mechanism that traps basic and polar methoxy derivatives[4].

Q3: I have adjusted the pH, but tailing persists. What is the next logical step? A: If low pH does not resolve the issue, the analyte may be interacting with trace metal ions (e.g., iron, aluminum) embedded in the silica matrix or the stainless-steel column hardware. Introduce a chelating agent, such as 0.1 mM Ethylenediaminetetraacetic acid (EDTA), into your mobile phase. If peak symmetry improves, metal chelation was the culprit[3]. Alternatively, switch to a high-purity, fully end-capped Type B silica column, which physically blocks residual silanols.

Part 3: Quantitative Data Summary

The following table summarizes the expected impact of various mobile phase and column optimizations on the Tailing Factor ( Tf​ ) of 4-Methoxy-1-methylindole. A Tf​ of 1.0 is perfectly symmetrical; a Tf​>1.5 is generally unacceptable for precise quantification.

Optimization StrategyMechanistic ActionTypical Tf​ (Before)Typical Tf​ (After)
Lowering Mobile Phase pH (from 6.0 to 2.8) Protonates surface silanols (Si-O⁻ Si-OH), neutralizing ion-exchange sites[4].1.851.15
Adding 0.1% Triethylamine (TEA) Competitive amine binds to active silanols, shielding the analyte.1.701.10
Switching to End-Capped C18 Column Sterically blocks access to residual silanols on the silica surface[3].1.901.05
Adding 0.1 mM EDTA to Mobile Phase Chelates trace metal impurities in the column hardware/frits[3].1.451.12

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, follow these self-validating methodologies to correct peak tailing.

Protocol A: Systematic Mobile Phase pH Optimization

Objective: Suppress silanol ionization to prevent secondary retention of 4-Methoxy-1 derivatives.

  • Baseline Establishment: Run your standard HPLC method (e.g., 50:50 Acetonitrile:Water) and calculate the baseline Tailing Factor ( Tf​ ) of the 4-Methoxy-1 peak.

  • Aqueous Phase Preparation: Prepare 1.0 L of HPLC-grade deionized water.

  • Acidification: Add Formic Acid (LC-MS grade) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.8.

  • Equilibration: Purge the HPLC lines and equilibrate the analytical column with the new mobile phase for at least 20 column volumes (e.g., 30 minutes at 1.0 mL/min for a standard 150 x 4.6 mm column)[1].

  • Validation Injection: Inject the 4-Methoxy-1 standard. Calculate the new Tf​ . If Tf​≤1.2 , the system is validated for quantitative analysis.

Protocol B: Competitive Amine Shielding (If pH adjustment is restricted)

Objective: Use a sacrificial base to occupy active silanol sites.

  • Mobile Phase Modification: To your existing aqueous mobile phase, add 0.1% (v/v) Triethylamine (TEA).

  • Buffer Adjustment: Because TEA is highly basic, it will raise the pH. Use phosphoric acid to titrate the mobile phase back to your target pH (e.g., pH 4.0).

  • Equilibration & Wash: Equilibrate the column for 30 column volumes. Caution: TEA can be difficult to wash out of the column and may cause ion suppression if you are using MS detection. This protocol is best suited for UV/Vis detection.

  • Validation: Inject the sample and verify that the peak tailing has collapsed into a symmetrical Gaussian shape.

Part 5: Diagnostic Troubleshooting Workflow

Diagnostic workflow for resolving HPLC peak tailing in 4-Methoxy-1-substituted compounds.

References

  • Capillary Electrochromatography Using a Strong Cation-Exchange Column with a Dynamically Modified Cationic Surfactant ACS Publications[Link][5]

  • References - Diindolylmethane Diindolylmethane-DIM [Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methoxy-1-R vs. 4-Hydroxy-1-R Derivatives in Drug Design and Molecular Electronics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In the rational design of bioactive molecules and molecular switches, the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the rational design of bioactive molecules and molecular switches, the substitution pattern on aromatic scaffolds dictates both physicochemical behavior and pharmacological efficacy. When optimizing 1-substituted scaffolds (such as 1-naphthaldehydes or 1-phenyl-1H-indazoles), the choice between a 4-methoxy and a 4-hydroxy substituent represents a critical structural divergence.

While the 4-hydroxy group acts as a dynamic hydrogen-bond donor capable of solvent-dependent tautomerism, the 4-methoxy group serves as a lipophilic, sterically bulky "cap" that fixes the molecule's electronic state. This guide objectively compares these two functionalizations, providing mechanistic insights, comparative data, and self-validating experimental protocols to guide your pipeline development.

Mechanistic Divergence: Tautomerism vs. Fixed States

The fundamental difference between these derivatives lies in their proton dynamics and intermolecular interactions.

The 4-Hydroxy-1-R Paradigm (Dynamic Switching): Molecules like 4-hydroxy-1-naphthaldehyde possess a free hydroxyl group that is electronically conjugated to the 1-position. This enables concentration- and solvent-dependent deprotonation and keto-enol tautomerism. In polar solvents (e.g., methanol, acetonitrile), the proton can transfer intermolecularly or intramolecularly, shifting the equilibrium toward a zwitterionic or keto form. This dynamic behavior makes 4-hydroxy derivatives excellent candidates for pH-responsive molecular switches [1].

The 4-Methoxy-1-R Paradigm (Fixed Conformation): Methylation of the hydroxyl group yields the 4-methoxy derivative, which acts as a "fixed enol" form. Because the ether oxygen cannot donate a hydrogen bond, tautomerism is entirely blocked. Instead, the molecule compensates by engaging in distinct crystal packing behaviors, often forming highly stable cyclic dimers via intermolecular interactions [2]. In drug design, this modification is frequently used to increase metabolic stability and lipophilicity (LogP), preventing rapid Phase II glucuronidation.

G cluster_0 4-Hydroxy-1-R (Dynamic) cluster_1 4-Methoxy-1-R (Fixed) A Enol Form (OH Donor) B Keto Form / Zwitterion (Proton Transferred) A->B Solvent/pH Dependent C Fixed Enol Form (OMe Blocked) D Cyclic Dimerization (Intermolecular) C->D Steric/Packing Driven

Fig 1: Structural logic of dynamic tautomerism in 4-hydroxy vs. fixed dimerization in 4-methoxy.

Pharmacological Impact: Target Engagement

The physicochemical differences directly translate to in vivo efficacy. A classic comparative model is the 1-phenyl-1H-indazole series, evaluated for analgesic and anti-inflammatory properties[3].

When evaluating 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid against its 4-methoxy counterpart, the hydroxy derivative demonstrates superior pharmacological activity.

  • Causality: Anti-inflammatory targets (like Cyclooxygenase enzymes) typically require specific hydrogen-bond donor interactions within their active sites. The free -OH group anchors the molecule to the target. Masking this group with a methyl ether (-OMe) introduces steric clash and eliminates the H-bond donor capacity, significantly reducing target affinity, even though it may nominally improve cell permeability[4].

Quantitative Data Comparison

Table 1: Physicochemical & Structural Dynamics

Property4-Hydroxy-1-R Derivatives4-Methoxy-1-R Derivatives
H-Bonding Capacity Donor & AcceptorAcceptor Only
Electronic State Dynamic (Solvent/pH dependent tautomerism)Static (Fixed enol form)
Intermolecular Behavior Proton transfer / DeprotonationCyclic Dimerization
Lipophilicity (LogP) Lower (More hydrophilic, higher aqueous sol.)Higher (More lipophilic, higher perm.)

Table 2: Comparative Pharmacological Profile (1-Phenyl-1H-indazole model)

CompoundAnalgesic Activity (vs ASA)Anti-inflammatory ActivityMechanistic Note
4-Hydroxy-1-phenyl... SuperiorAppreciableFree -OH enables critical target H-bonding
4-Methoxy-1-phenyl... ModerateMinimal-OMe increases steric bulk, blocks H-donation

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols are provided for profiling these derivatives.

Protocol 1: Spectroscopic Validation of Tautomeric Switching

Objective: To quantify solvent-dependent proton transfer in 4-hydroxy derivatives versus the stable baseline of 4-methoxy analogs.

  • Sample Preparation: Prepare 10 µM stock solutions of 4-hydroxy-1-naphthaldehyde and 4-methoxy-1-naphthaldehyde. Aliquot into a polarity gradient of anhydrous solvents: Chloroform (non-polar), Acetonitrile (polar aprotic), and Methanol (polar protic).

  • UV-Vis Acquisition: Scan absorption spectra from 250 nm to 500 nm at 25°C.

    • Causality & Validation: The 4-hydroxy derivative will exhibit a distinct bathochromic (red) shift in methanol due to deprotonation and the stabilization of the keto/zwitterionic form. The 4-methoxy derivative must maintain a static, unchanging absorption profile across all solvents, validating its role as the "fixed enol" control system[1].

  • NMR Confirmation: Perform 1H-NMR in CDCl₃ versus CD₃OD. The disappearance of the -OH proton signal and the shifting of aromatic protons in the 4-hydroxy analog confirms the proton transfer dynamics, while the -OCH₃ singlet remains stable[2].

Protocol 2: In Vivo Evaluation of Analgesic Efficacy

Objective: To determine the pharmacological impact of H-bond donation (hydroxy) vs. lipophilic masking (methoxy) on target engagement.

  • Formulation: Suspend the synthesized 4-hydroxy and 4-methoxy 1-phenyl-1H-indazole derivatives in a 0.5% carboxymethylcellulose (CMC) vehicle to ensure uniform dosing.

  • Administration & Induction: Administer the compounds orally to murine models (n=6 per group). Wait 30 minutes to allow for systemic absorption, then induce localized pain and inflammation via intraperitoneal injection of 0.6% acetic acid (Standard Writhing Test).

    • Causality: Acetic acid triggers the arachidonic acid cascade, releasing prostaglandins via COX enzymes.

  • Quantification: Count the number of abdominal constrictions (writhes) over a 20-minute observation window.

    • Causality & Validation: A reduction in writhes correlates directly with COX pathway inhibition. The 4-hydroxy derivative will show a statistically significant reduction in writhes compared to the methoxy derivative, proving that the unmasked hydroxyl group is requisite for optimal receptor binding[3].

Workflow N1 Synthesize 1-Scaffold Core (e.g., 1-Naphthaldehyde / 1-Phenylindazole) N2 Derivatization: 4-Hydroxy Substitution N1->N2 N3 Derivatization: 4-Methoxy Substitution N1->N3 N4 Physicochemical Profiling (UV-Vis, NMR, X-ray) N2->N4 N5 Pharmacological Screening (Analgesic/Anti-inflammatory) N2->N5 N3->N4 N3->N5 N6 Data Synthesis: Structure-Activity Relationship (SAR) N4->N6 N5->N6

Fig 2: Standardized workflow for the synthesis, profiling, and screening of 1-R derivatives.

References

  • Manolova, Y., et al. (2015). 4-Hydroxy-1-naphthaldehydes: proton transfer or deprotonation. Physical Chemistry Chemical Physics, 17(15), 10238-10249.[Link]

  • Mosti, L., et al. (1992). 1-Phenyl-1H-indazole derivatives with analgesic and anti-inflammatory activities. Il Farmaco, 47(3), 357-365.[Link]

Sources

Comparative

1H and 13C NMR Spectra Validation for 4-Methoxy-1,1'-biphenyl Synthesis: A Comparison Guide of Benchtop vs. High-Field NMR

Introduction The synthesis of 4-methoxy-1,1'-biphenyl via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone transformation in medicinal chemistry and materials science ()[1]. Validating the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction The synthesis of 4-methoxy-1,1'-biphenyl via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone transformation in medicinal chemistry and materials science ()[1]. Validating the structural integrity of this synthesized biaryl product requires robust analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the absolute gold standard. Historically, researchers relied exclusively on high-field superconducting NMR spectrometers. However, the advent of cryogen-free benchtop NMR systems has revolutionized laboratory workflows, allowing for rapid, on-demand spectral validation ()[2].

This guide objectively compares the performance of benchtop (e.g., 60–80 MHz) versus high-field (e.g., 400–600 MHz) NMR for the structural validation of 4-methoxy-1,1'-biphenyl. It provides field-proven methodologies, mechanistic explanations for spectral phenomena, and self-validating experimental protocols.

Part 1: Benchtop vs. High-Field NMR: A Comparative Analysis

The fundamental difference between these two platforms lies in their magnetic field strength ( B0​ ). According to the Larmor equation ( ω=γB0​ ), a higher magnetic field linearly increases the precessional frequency of the nuclei. This causality dictates two critical outcomes:

  • Chemical Shift Dispersion: High-field instruments (e.g., 400 MHz) provide greater separation of signals in Hertz. This minimizes peak overlap (second-order effects), which is crucial for resolving the complex multiplets of the biphenyl aromatic region ()[3].

  • Sensitivity: A stronger magnetic field increases the population difference between the α and β spin states, exponentially improving the signal-to-noise ratio (SNR) and lowering the limit of detection ()[4].

Despite these advantages, benchtop NMR systems (utilizing NdFeB permanent magnets) offer a highly accessible, cost-effective alternative for the routine validation of small, distinct molecules like 4-methoxy-1,1'-biphenyl.

Table 1: Quantitative Performance Comparison

ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)
Magnet Technology Permanent (NdFeB), Cryogen-freeSuperconducting, requires Liquid He/N₂
Resolution (Dispersion) Moderate (Peak overlap in aromatic region)High (Clear multiplet splitting)
Sensitivity (LOD) ~10–50 mM< 1 mM
Acquisition Time (¹H) 1–5 minutes (requires more scans)< 1 minute (fewer scans needed)
Acquisition Time (¹³C) 1–4 hours10–30 minutes
Operational Cost Low (Minimal maintenance)High (Cryogen refills, dedicated facility)
Best Use Case Routine reaction monitoring, intermediate checksFinal structural elucidation, impurity analysis

Part 2: Experimental Workflow & Methodologies

To ensure scientific integrity, the validation process must act as a self-validating system. The workflow below outlines the synthesis and subsequent dual-tier NMR analysis.

Synthesis_NMR_Workflow A Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) B Reaction Workup (Extraction & Column Chromatography) A->B Isolation C NMR Sample Preparation (Dissolve in CDCl3 + 0.03% TMS) B->C Purified Product D Benchtop NMR (60-80 MHz) Routine Reaction Monitoring C->D Quick Screening E High-Field NMR (400-600 MHz) Final Structural Elucidation C->E High-Res Validation F Data Processing (Fourier Transform, Phasing, Integration) D->F 1H / 13C Spectra E->F 1H / 13C Spectra G Structure Validated: 4-Methoxy-1,1'-biphenyl F->G Peak Assignment

Workflow illustrating the synthesis and dual-tier NMR validation process for 4-methoxy-1,1'-biphenyl.

Step-by-Step Methodology

Step 1: Synthesis via Suzuki-Miyaura Coupling

  • Charge a reaction vial with 1-iodo-4-methoxybenzene (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd-nanoparticles or Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., Na₂CO₃) in an optimized solvent system like Acetonitrile or MeOH/H₂O ()[5].

  • Stir the mixture at 35–80 °C until TLC indicates complete consumption of the aryl halide.

  • Perform an aqueous workup, extract with ethyl acetate, and purify the crude product via silica gel column chromatography to isolate 4-methoxy-1,1'-biphenyl as a solid ()[1].

Step 2: Self-Validating Sample Preparation

  • Weigh approximately 15–20 mg of the purified 4-methoxy-1,1'-biphenyl for ¹H NMR. Increase this to 40–50 mg for ¹³C NMR, especially if using a benchtop system, to compensate for lower sensitivity ()[3].

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Check: The inclusion of TMS is critical. It acts as an internal standard, locking the exact 0.00 ppm reference point. This self-validates the spectrum by ensuring that any magnetic field drift ( B0​ instability) does not artificially shift the sample's resonance frequencies.

Step 3: NMR Acquisition Parameters

  • ¹H NMR: Set the spectral width to 12–15 ppm. Use a relaxation delay ( D1 ) of 1–2 seconds. Acquire 16 scans for high-field or 64–128 scans for benchtop NMR to achieve an optimal SNR.

  • ¹³C NMR: Set the spectral width to 250 ppm.

    • Causality Check: A relaxation delay ( D1 ) of at least 2–3 seconds must be used. Quaternary carbons (such as the C1 and C1' positions connecting the two phenyl rings) lack attached protons, which severely limits their dipole-dipole relaxation pathways. Consequently, they possess much longer longitudinal relaxation times ( T1​ ). If D1 is too short, these quaternary signals will be suppressed or entirely absent from the spectrum.

Part 3: Spectral Data Analysis & Causality

The structural confirmation of 4-methoxy-1,1'-biphenyl relies on identifying specific functional groups and understanding their electronic environments ()[1].

Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
7.50 – 7.60Multiplet4HAr-H (Phenyl & Anisyl ortho to C-C)Deshielded by the anisotropic effect of the adjacent aromatic ring.
7.42Triplet2HAr-H (Phenyl meta)Split by two adjacent ortho protons ( 3J coupling).
7.30Triplet1HAr-H (Phenyl para)Split by two adjacent meta protons.
6.98Doublet2HAr-H (Anisyl ortho to Methoxy)Strongly shielded by the electron-donating resonance effect (+R) of the methoxy oxygen.
3.84Singlet3H-OCH₃ (Methoxy)Deshielded by the inductive effect (-I) of the highly electronegative oxygen atom.

Note on Benchtop NMR: On an 80 MHz instrument, the distinct multiplets between 7.30 and 7.60 ppm will likely merge into a broader, complex multiplet due to the reduced chemical shift dispersion (in Hz) at lower field strengths. However, the isolated methoxy singlet at ~3.84 ppm and the shielded doublet at ~6.98 ppm will remain clearly resolved, providing sufficient evidence for successful coupling.

Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift ( δ , ppm)Carbon TypeAssignment
159.4Quaternary (C-O)Anisyl carbon attached to the methoxy group. Highly deshielded.
138.2Quaternary (C-C)Phenyl carbon attached to the anisyl ring.
135.6Quaternary (C-C)Anisyl carbon attached to the phenyl ring.
128.8, 128.0, 126.7Methine (CH)Aromatic carbons of the biphenyl system.
114.2Methine (CH)Anisyl carbons ortho to the methoxy group (shielded by +R effect).
55.3Primary (CH₃)Methoxy carbon.

Conclusion

Both benchtop and high-field NMR spectrometers are highly capable of validating the synthesis of 4-methoxy-1,1'-biphenyl. High-field NMR (400+ MHz) remains the definitive tool for absolute structural elucidation, offering unparalleled resolution for complex aromatic splitting patterns. Conversely, benchtop NMR (60–80 MHz) provides a disruptive, cost-effective alternative. While it sacrifices resolution in the aromatic region, it reliably detects the diagnostic methoxy and shielded aromatic signals, making it an ideal, self-validating tool for rapid reaction monitoring and routine laboratory workflows.

References

  • Vendamme, R., et al. "Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study." Industrial Crops and Products, 2022.[Link]

  • ChemRxiv. "Validation of benchtop NMR-based quantification of saturated, monounsaturated, and polyunsaturated fatty acids in edible oils." ChemRxiv, 2025.[Link]

  • Araneda, J. F., et al. "Analysis of lignins using 31P benchtop NMR spectroscopy: quantitative assessment of substructures and comparison to high-field NMR." Canadian Journal of Chemistry, 2022.[Link]

  • Mondal, S., et al. "Catalytic Applicability of Palladium-Based Nanostructured Metallogels for Tetrazole Formation and the Suzuki–Miyaura Coupling Reaction." Langmuir, ACS Publications, 2025.[Link]

  • Semantic Scholar. "Hollow-Shell-Structured Mesoporous Silica-Supported Palladium Catalyst for an Efficient Suzuki-Miyaura Cross-Coupling Reaction." Catalysts, 2021.[Link]

Sources

Validation

Validating HPLC Analytical Results for 4-Methoxy-1-Substituted Compounds: A Comparative Guide to Purity Analysis

Executive Summary The accurate determination of purity for moderately polar aromatic compounds—specifically 4-methoxy-1-substituted derivatives like 4'-Methoxy[1,1'-biphenyl]-2,5-diol —is a critical checkpoint in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of purity for moderately polar aromatic compounds—specifically 4-methoxy-1-substituted derivatives like 4'-Methoxy[1,1'-biphenyl]-2,5-diol —is a critical checkpoint in medicinal chemistry and materials science. These compounds possess distinct structural motifs, including phenolic hydroxyl groups and methoxy ethers, which complicate chromatographic separation due to secondary interactions with stationary phases.

This guide objectively compares column chemistries and details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. By bridging the gap between mechanistic column chemistry and empirical validation, this document provides researchers with a robust framework for ensuring data integrity, reproducibility, and ICH-compliant purity analysis.

Mechanistic Rationale: Overcoming Chromatographic Challenges

When analyzing compounds like 4'-Methoxy[1,1'-biphenyl]-2,5-diol, the primary chromatographic challenge stems from the phenolic hydroxyl groups . At neutral pH, these groups can partially ionize or act as strong hydrogen-bond donors. If a traditional silica-based column is used, residual silanol groups (Si-OH) on the stationary phase will interact with the phenolic hydroxyls, leading to severe peak tailing, unpredictable retention times, and compromised resolution of closely eluting impurities.

To counteract this, the analytical method must employ two mechanistic controls:

  • Mobile Phase Acidification: The addition of 0.1% Formic Acid suppresses the ionization of the phenolic hydroxyls, keeping the molecule in its neutral, hydrophobic state. Formic acid is strictly preferred over phosphoric acid to maintain Mass Spectrometry (MS) compatibility, enabling orthogonal structural elucidation of unknown impurities [1].

  • Advanced Stationary Phases: Utilizing columns with extensive end-capping, steric protection, or inherently low silanol activity prevents secondary interactions.

Comparative Column Performance

Selecting the correct stationary phase is the most critical variable in this assay. Table 1 compares the performance of three alternative column chemistries for the resolution of 4-methoxy-1-biphenyl derivatives.

Table 1: Column Chemistry Comparison for Phenolic Biphenyls

Column ChemistryRetention MechanismSilanol ActivityPeak Shape (Tailing Factor)Best Application Use-Case
Standard C18 (Uncapped)Hydrophobic partitioningHighPoor ( Tf​>2.0 )Not recommended for diols; causes severe peak broadening.
Pentafluorophenyl (PFP) Hydrophobic, π−π , dipoleModerateGood ( Tf​≈1.3 )Best for separating closely related structural isomers or halogenated impurities.
Newcrom R1 Reverse-phase (specialized)Very LowExcellent ( Tf​<1.1 )Optimal choice. Specifically designed for low silanol activity, yielding sharp peaks for polar aromatics [2].

Self-Validating Experimental Protocol

A reliable HPLC method must be a self-validating system. The following step-by-step methodology incorporates built-in checks (System Suitability and Blanks) to ensure that any deviation in purity results is attributable to the sample, not the instrument.

Phase 1: Reagent & Mobile Phase Preparation

Causality Check: Always degas solvents to prevent micro-bubble formation in the pump heads, which causes baseline fluctuations and compromises the Signal-to-Noise (S/N) ratio.

  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate under vacuum for 15 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix and degas.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Standard Preparation: Accurately weigh 10.0 mg of 4'-Methoxy[1,1'-biphenyl]-2,5-diol reference standard and dissolve in 10 mL of diluent to yield a 1.0 mg/mL stock solution.

Phase 2: System Setup & Gradient Elution

Install a low-silanol C18 or Newcrom R1 column (250 x 4.6 mm, 5 µm). Prime all solvent lines and equilibrate the column at the initial gradient conditions for at least 30 column volumes.

Table 2: Optimized HPLC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.07030Initial
10.01.01090Linear
15.01.01090Hold
15.11.07030Step (Re-equilibration)
20.01.07030Stop

Detection: Diode Array Detector (DAD) set to 254 nm and 280 nm.

Phase 3: System Suitability Testing (SST) & Validation Execution

Before injecting unknown samples, the system must prove its analytical readiness.

  • Specificity (Blank Injection): Inject 10 µL of the sample diluent. Acceptance: No peaks should elute at the retention time of the target analyte. This rules out injector carryover.

  • System Suitability: Inject the 1.0 mg/mL standard five times consecutively.

  • Linearity & Range: Inject standards at 25%, 50%, 75%, 100%, and 120% of the working concentration. Plot peak area versus concentration.

  • Sample Analysis: Inject the crude sample batch bracketed by standard injections every 10 samples to verify retention time stability.

Table 3: Validation Acceptance Criteria (ICH Q2)

Validation ParameterAcceptance CriteriaCausality / Rationale
Retention Time RSD ≤1.0% Ensures pump delivery and column temperature are stable.
Peak Area RSD ≤2.0% Verifies autosampler precision and sample stability.
USP Tailing Factor ( Tf​ ) ≤1.5 Confirms absence of secondary silanol interactions.
Linearity ( R2 ) ≥0.999 Guarantees accurate quantitation across the expected purity range.

Visualizing the Analytical Workflow

To ensure systematic compliance, the following diagram maps the logical progression of the self-validating HPLC workflow. Failure at any yellow or green node requires immediate troubleshooting before proceeding to data extraction.

HPLC_Workflow Start 1. Sample & Mobile Phase Prep (4'-Methoxy[1,1'-biphenyl]-2,5-diol) Equilibration 2. System Priming & Column Equilibration Start->Equilibration Suitability 3. System Suitability Test (SST) (RSD < 2%, Tailing < 1.5) Equilibration->Suitability Blank 4. Blank Injection (Carryover & Specificity Check) Suitability->Blank Pass Separation 5. RP-HPLC Separation (Gradient Elution) Blank->Separation No Peaks Detection 6. DAD / MS Detection (Peak Identification) Separation->Detection Validation 7. Purity Calculation & Method Validation Detection->Validation

Caption: Figure 1. Self-validating HPLC purification and analytical workflow for 4-methoxy-1-substituted compounds.

References

  • SIELC Technologies. Separation of 4'-Methoxy(1,1'-biphenyl)-2,5-diol on Newcrom R1 HPLC column. SIELC Application Notes.[Link]

Comparative

A Comparative Guide to the In Vivo Efficacy of 4-Methoxy-1-Indanone Analogs

Introduction The 1-indanone scaffold is recognized in medicinal chemistry as a "privileged structure," forming the foundation of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-indanone scaffold is recognized in medicinal chemistry as a "privileged structure," forming the foundation of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including neuroprotective, anticancer, and anti-inflammatory effects.[2][3] At the core of many promising therapeutic candidates is the 4-methoxy-1-indanone structure, a versatile building block for synthesizing molecules with significant therapeutic potential.[4]

This guide provides a comparative analysis of the in vivo efficacy of various 4-methoxy-1-indanone analogs based on published preclinical data. While direct, head-to-head in vivo studies are not always available, this document synthesizes findings from multiple studies to offer researchers and drug development professionals a clear, data-driven overview of the field. We will delve into the performance of these analogs in models of neurodegenerative disease and cancer, detail the experimental methodologies used for their evaluation, and explore the underlying mechanisms that drive their therapeutic effects.

Comparative In Vivo Efficacy in Neurodegenerative Disorders

The complex pathophysiology of neurodegenerative conditions like Parkinson's and Alzheimer's disease necessitates innovative therapeutic strategies. Analogs of 4-methoxy-1-indanone have emerged as promising candidates, demonstrating efficacy in various preclinical models by targeting key pathways involved in neuronal function and survival.

Adenosine Receptor Antagonists for Parkinson's Disease

The adenosine system, particularly the A1 and A2A receptors, is a significant non-dopaminergic target for treating Parkinson's disease.[5] Antagonism of the A2A receptor, in particular, has been shown to potentiate motor activity. Building on this, methoxy-substituted 2-benzylidene-1-indanone derivatives have been developed to enhance affinity for these receptors.

A study exploring these derivatives identified lead compounds with significantly improved binding affinities compared to their hydroxy-substituted precursors.[5] The strategic placement of a methoxy group at the C4 position of the indanone ring A, combined with specific substitutions on the benzylidene ring B, proved critical for achieving high affinity in the nanomolar range.

Key Comparative Data for Adenosine Receptor Antagonists

CompoundRing A SubstitutionRing B SubstitutionA1 Ki (rat, nM)A2A Ki (rat, nM)
2c C4-OCH₃3'-OH4197
2e C4-OCH₃3',4'-diOH4278

Data sourced from Moodie et al. (2021).[5]

The data clearly indicates that the 4-methoxy substitution is a key component for potent adenosine receptor binding. Compound 2e , with its dihydroxy substitution on ring B, shows a slightly enhanced affinity for the A2A receptor, a primary target in Parkinson's therapy.

Adenosine A2A Receptor Signaling in the Basal Ganglia

The following diagram illustrates the antagonistic action of 4-methoxy-1-indanone analogs on the adenosine A2A receptor, which is highly expressed in the striatum, a key component of the basal ganglia motor circuit. Antagonizing this receptor can help to rebalance the disrupted signaling that underlies the motor symptoms of Parkinson's disease.

cluster_0 Striatal Neuron A2A_R Adenosine A2A Receptor AC Adenylyl Cyclase A2A_R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA D2R_path Inhibition of D2 Receptor Pathway PKA->D2R_path Analog 4-Methoxy-1-Indanone Analog (e.g., 2e) Analog->A2A_R Binds & Blocks (Antagonist) Adenosine Adenosine Adenosine->A2A_R Binds & Activates

Caption: Antagonism of Adenosine A2A Receptors by 4-Methoxy-1-Indanone Analogs.

Multi-Target-Directed Ligands for Parkinson's and Alzheimer's

Given the multifaceted nature of neurodegenerative diseases, compounds that can modulate multiple targets simultaneously are highly sought after. A series of novel 2-arylidene-1-indanone analogs have been synthesized and evaluated for both anti-Parkinsonian and anti-Alzheimer's effects, demonstrating significant potential in animal models.[6]

These compounds were tested for their ability to counteract motor dysfunction in a perphenazine (PPZ)-induced catatonia model in rats and to reverse memory impairment in a lipopolysaccharide (LPS)-induced cognitive deficit model in mice.[6]

Comparative In Vivo Efficacy of Multi-Target Indanone Analogs

CompoundKey SubstitutionDisease ModelEfficacy Summary
Analog 9 MorpholineParkinson's (PPZ-induced catatonia, rats)Displayed maximum anti-parkinsonian activity, superior to the standard drug L-DOPA.[6]
Analog 5 PyrrolidineAlzheimer's (LPS-induced memory impairment, mice)Found to be one of the most potent anti-Alzheimer's agents in the series.[6]
Analog 6 PiperidineAlzheimer's (LPS-induced memory impairment, mice)Also demonstrated high potency as an anti-Alzheimer's agent.[6]

Data sourced from Singh et al. (2022).[6]

The success of these analogs underscores the versatility of the indanone scaffold. The morpholine-substituted analog 9 showed remarkable efficacy in a Parkinson's model, even outperforming the gold-standard L-DOPA.[6] Meanwhile, the pyrrolidine and piperidine-substituted analogs 5 and 6 proved most effective in a model of Alzheimer's-related cognitive deficits.[6] These findings highlight how specific chemical modifications can tune the therapeutic activity of the core structure towards different neurological targets.

Workflow for Preclinical Evaluation of Neuroprotective Agents

The diagram below outlines the sequential process used to evaluate the in vivo efficacy of the multi-target indanone analogs in models of Parkinson's and Alzheimer's disease.

cluster_PD Parkinson's Model cluster_AD Alzheimer's Model start Synthesized Indanone Analogs PD_model PPZ-Induced Catatonia in Rats start->PD_model AD_model LPS-Induced Cognitive Deficits in Mice start->AD_model PD_treat Administer Analog or L-DOPA PD_model->PD_treat PD_assess Assess Motor Function (Catatonia Score) PD_treat->PD_assess end_PD Identify Lead Anti-Parkinsonian Compound PD_assess->end_PD Compare to L-DOPA AD_treat Administer Analog AD_model->AD_treat AD_assess Assess Memory (e.g., Morris Water Maze) AD_treat->AD_assess end_AD Identify Lead Anti-Alzheimer's Compound AD_assess->end_AD Compare to Control

Caption: In Vivo evaluation workflow for neuroprotective indanone analogs.

Comparative In Vivo Efficacy in Oncology

The 1-indanone scaffold has also been leveraged to develop potent anticancer agents.[3] Thiazolyl hydrazone derivatives of 1-indanone, in particular, have shown significant activity against colorectal cancer (CRC) cell lines, a major cause of cancer-related mortality.[7]

One lead compound, ITH-6 , demonstrated superior cytotoxic effects compared to irinotecan, a standard chemotherapeutic agent for CRC.[7] The mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis, driven by the downregulation of key survival proteins.

Comparative In Vitro Cytotoxicity in Colorectal Cancer Cell Lines

CompoundHT-29 (IC₅₀, µM)COLO 205 (IC₅₀, µM)KM 12 (IC₅₀, µM)
ITH-6 0.440.980.41
Irinotecan >10 (approx.)>10 (approx.)>10 (approx.)

Data sourced from Uddin et al. (2022).[7]

The in vitro data shows that ITH-6 is significantly more potent than irinotecan against these p53 mutant CRC cell lines.[7] Preclinical studies further explored its mechanism, showing that its anticancer activity is linked to the inhibition of the NF-κB pathway, a critical regulator of inflammation and cell survival that is often dysregulated in cancer.[7]

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a crucial target in cancer therapy. Its constitutive activation promotes cell proliferation and prevents apoptosis. The indanone analog ITH-6 exerts its anticancer effect by inhibiting this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and ultimately triggering cancer cell death.

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc Translocation Genes Target Genes (e.g., Bcl-2) NFkB_nuc->Genes Promotes Transcription Prolif Cell Survival & Proliferation Genes->Prolif Stimuli Oncogenic Stimuli Stimuli->IKK Activates ITH6 Indanone Analog (ITH-6) ITH6->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by an indanone analog.

Experimental Methodologies

The trustworthiness of efficacy data hinges on robust and well-validated experimental protocols. Below are detailed methodologies for the key in vivo experiments described in this guide.

Protocol 1: Perphenazine (PPZ)-Induced Catatonia Model in Rats

This model is used to screen for anti-parkinsonian activity by assessing a compound's ability to reverse drug-induced motor deficits.

  • 1. Animal Model: Healthy male Wistar rats (180-220 g) are used. Animals are acclimatized for one week prior to the experiment.

  • 2. Grouping: Animals are divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% CMC)

    • PPZ Control (Perphenazine 5 mg/kg, i.p.)

    • Standard Drug (L-DOPA, 100 mg/kg, p.o.) + PPZ

    • Test Compound (e.g., Analog 9, various doses) + PPZ

  • 3. Dosing Regimen: Test compounds or standard drug are administered orally 60 minutes before the induction of catatonia.

  • 4. Induction of Catatonia: Perphenazine (5 mg/kg) is administered intraperitoneally (i.p.) to all groups except the vehicle control.

  • 5. Assessment of Catatonia: Catatonia is assessed at 30, 60, 90, and 120 minutes after PPZ injection. The duration for which the rat maintains an imposed posture (e.g., forepaws on a raised bar) is recorded. A longer duration indicates a more severe catatonic state.

  • 6. Data Analysis: The mean catatonia scores for each group are calculated and compared using statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the reduction in catatonic behavior by the test compounds.

Protocol 2: Lipopolysaccharide (LPS)-Induced Cognitive Deficit Model in Mice

This model mimics the neuroinflammation-induced memory impairment observed in conditions like Alzheimer's disease.

  • 1. Animal Model: Healthy male Swiss albino mice (20-25 g) are used.

  • 2. Induction of Neuroinflammation: Mice receive an intraperitoneal (i.p.) injection of LPS (e.g., 250 µg/kg) once daily for seven days to induce cognitive deficits. Control animals receive saline.

  • 3. Dosing Regimen: Test compounds (e.g., Analogs 5 and 6) are administered orally for the same seven-day period, typically 30-60 minutes before the LPS injection.

  • 4. Behavioral Assessment (Morris Water Maze):

    • Acquisition Phase: Starting on day 8, mice are trained to find a hidden platform in a circular pool of water for 4-5 consecutive days. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured over a 60-second period.

  • 5. Data Analysis: Escape latencies and time spent in the target quadrant are compared between groups. A significant decrease in escape latency and an increase in time spent in the target quadrant for the treated groups compared to the LPS-only group indicates a reversal of cognitive impairment.

Protocol 3: In Vivo Xenograft Model for Colorectal Cancer

This model is a standard for evaluating the efficacy of anticancer agents on human tumors grown in immunodeficient mice.[8]

  • 1. Cell Culture: Human colorectal cancer cells (e.g., HT-29) are cultured under standard conditions.

  • 2. Animal Model: Immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks old, are used.

  • 3. Tumor Implantation: A suspension of CRC cells (e.g., 5 x 10⁶ cells in Matrigel/PBS) is injected subcutaneously into the flank of each mouse.

  • 4. Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups:

    • Vehicle Control

    • Standard Drug (e.g., Irinotecan)

    • Test Compound (e.g., ITH-6) at various doses

  • 5. Treatment: Treatment is administered as per the defined schedule (e.g., intraperitoneally or orally, daily or every few days) for a set period (e.g., 21-28 days).

  • 6. Efficacy Endpoints:

    • Tumor Volume: Tumor size is measured with calipers every 2-3 days, and volume is calculated (Volume = 0.5 x Length x Width²).

    • Body Weight: Animal body weight is monitored as an indicator of toxicity.

    • Survival: In some studies, treatment continues until a humane endpoint is reached, and survival curves are generated.

  • 7. Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated. Statistical comparisons are made between the treated and control groups to assess efficacy.

References

  • Moodie, N. K., et al. (2021). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. RSC Medicinal Chemistry. Available at: [Link]

  • Singh, S., et al. (2022). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed. Available at: [Link]

  • Yilmaz, K., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. Available at: [Link]

  • Bansal, R., & Kaur, M. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. Available at: [Link]

  • Liu, X., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Uddin, J., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. Available at: [Link]

  • ChemBK. (2024). 4-Methoxy-1-indanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Retrieved from [Link]

  • ACS Publications. (2025). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. Available at: [Link]

  • Yilmaz, K., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Multifunctional indanone–chalcone hybrid compounds with anti-β-amyloid (Aβ) aggregation, monoamine oxidase B (MAO-B) inhibition and neuroprotective properties against Alzheimer's disease. Retrieved from [Link]

  • Hamaguchi, T., et al. (2009). Preclinical and clinical studies of anticancer agent‐incorporating polymer micelles. Cancer Science. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. Available at: [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • Sadowska, B., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. Available at: [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available at: [Link]

  • ChemRxiv. (n.d.). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). SYNTHESIS, In-vitro AND In-silico ANTICANCER ACTIVITY STUDIES OF METHOXY SUBSTITUTED TETRALONE-BASED CHALCONE DERIVATIVES. Available at: [Link]

Sources

Validation

A Researcher's Guide to Ensuring Reproducibility in Biological Assays of 4-Methoxy-1-Naphthalenitrile

In the realm of drug discovery and development, the reproducibility of biological assay results is the bedrock upon which scientific progress is built. This guide provides an in-depth examination of the factors influenci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug discovery and development, the reproducibility of biological assay results is the bedrock upon which scientific progress is built. This guide provides an in-depth examination of the factors influencing the reproducibility of biological assays, with a specific focus on the compound 4-Methoxy-1-Naphthalenitrile. As a naphthalene derivative, this compound belongs to a class of molecules known for a diverse range of biological activities, including potential anti-inflammatory and antimicrobial properties.[1][2] Therefore, establishing robust and reproducible assays is paramount to accurately characterizing its biological effects and therapeutic potential.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting biological assays with a high degree of confidence in the reproducibility of the results. We will delve into the common sources of variability, present detailed protocols for relevant assays, and discuss the implementation of self-validating systems to ensure the integrity of your findings.

The Challenge of Reproducibility in Biological Assays

A survey published in Nature revealed a concerning reality: over 70% of scientists have struggled to reproduce another scientist's experiments, and more than half have failed to reproduce their own.[3] This "reproducibility crisis" underscores the multitude of factors that can influence the outcome of a biological experiment. These can be broadly categorized into three areas:

  • Biological Variability : This inherent variability stems from the living systems being studied.[4] It includes differences between cell passages, genetic drift in cell lines, and variations in the metabolic state of cells.[3][5]

  • Technical Variability : This category encompasses variations in experimental conditions and procedures. Factors such as reagent lot-to-lot differences, inconsistencies in cell seeding density, and even the type of pipette tips used can introduce significant variability.[3][6]

  • Human Variability : The "human factor" is a significant contributor to a lack of reproducibility. Differences in technique and experience between researchers can lead to subtle but impactful variations in experimental outcomes.[6]

Addressing these sources of variability requires a multi-faceted approach, from meticulous experimental design to standardized operating procedures and robust data analysis.

Foundational Principles for Reproducible Cell-Based Assays

Cell-based assays are fundamental in drug discovery for evaluating a compound's effect on a biologically relevant system.[7] However, they are also prone to variability. The following principles are crucial for ensuring the reproducibility of cell-based assays for 4-Methoxy-1-Naphthalenitrile.

Cell Line Integrity and Culture Conditions
  • Authentication : Always use authenticated cell lines from a reputable source to avoid issues of misidentification.[5]

  • Passage Number : Be mindful of the passage number, as continuous culturing can lead to phenotypic drift.[5] It is advisable to use cells within a defined passage number range for all experiments.

  • Culture Media and Supplements : Use fresh, high-quality media and supplements from a consistent source.[7] Documenting lot numbers is a good practice to track any potential variability.[7]

  • Seeding Density : Optimize and standardize the cell seeding density for each assay.[8] Over- or under-seeding can significantly impact cell health and response to treatment.[8]

  • Cell Health : Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.[9] Never use over-confluent cells.[7]

Experimental Execution
  • Standard Operating Procedures (SOPs) : Develop and adhere to detailed SOPs for all aspects of the assay, from cell culture to data analysis.[5]

  • Automation : Where possible, utilize automation for liquid handling and other repetitive tasks to minimize human-induced variability.[3]

  • Environmental Control : Maintain stable temperature and CO2 levels in incubators.[7]

Comparative Guide to Biological Assays for 4-Methoxy-1-Naphthalenitrile

Given the potential anti-inflammatory and antimicrobial activities of naphthalene derivatives, we present two relevant assay types for characterizing 4-Methoxy-1-Naphthalenitrile.

Anti-Inflammatory Activity: Neutrophil Activation Assay

This assay measures the inhibitory effect of a compound on the activation of neutrophils, a key event in the inflammatory response.[1]

Experimental Protocol:

  • Neutrophil Isolation : Isolate neutrophils from fresh human blood using a density gradient centrifugation method.

  • Cell Seeding : Seed the isolated neutrophils in a 96-well plate at a pre-determined optimal density.

  • Compound Treatment : Treat the cells with a range of concentrations of 4-Methoxy-1-Naphthalenitrile for a specified incubation period. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of neutrophil activation).

  • Stimulation : Stimulate the neutrophils with a known activator, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP).[1]

  • Measurement of Activation : Quantify neutrophil activation by measuring the release of a marker enzyme, such as myeloperoxidase, using a colorimetric assay.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) of 4-Methoxy-1-Naphthalenitrile.

Table 1: Key Parameters and Acceptance Criteria for Neutrophil Activation Assay

ParameterRecommended SpecificationSource of VariabilityMitigation Strategy
Neutrophil Purity >95%Donor variability, isolation techniqueStandardize isolation protocol, use fresh blood
Cell Viability >90% prior to stimulationIsolation stress, handlingGentle handling, use of appropriate buffers
fMLP Concentration EC80 (80% of maximal effect)Lot-to-lot variationQualify each new lot of fMLP
Incubation Time Optimized for maximal signalTemperature fluctuationsUse a calibrated incubator
Intra-assay CV <15%Pipetting errors, uneven cell distributionUse calibrated pipettes, proper mixing
Inter-assay CV <20%Day-to-day variation, different analystsAdhere to SOPs, use reference standards

Workflow for Neutrophil Activation Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Neutrophil_Isolation Isolate Neutrophils Cell_Seeding Seed Cells in 96-well Plate Neutrophil_Isolation->Cell_Seeding Compound_Treatment Treat Cells with Compound Cell_Seeding->Compound_Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Compound_Treatment Stimulation Stimulate with fMLP Compound_Treatment->Stimulation Incubation Incubate Stimulation->Incubation Measure_Activity Measure Myeloperoxidase Activity Incubation->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50

Caption: Workflow of the neutrophil activation assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.[10]

Experimental Protocol:

  • Bacterial Culture : Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus).[10]

  • Compound Dilution : Perform a serial dilution of 4-Methoxy-1-Naphthalenitrile in a 96-well plate.

  • Inoculation : Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be determined visually or by measuring the optical density.

Table 2: Key Parameters and Acceptance Criteria for MIC Assay

ParameterRecommended SpecificationSource of VariabilityMitigation Strategy
Inoculum Density Standardized (e.g., 0.5 McFarland)Inaccurate dilution, clumping of bacteriaUse a spectrophotometer, vortex thoroughly
Incubation Time & Temp Consistent across all experimentsIncubator fluctuationsUse a calibrated and monitored incubator
Media Composition Consistent lot and preparationLot-to-lot variation, preparation errorsUse pre-made media or a standardized recipe
Positive Control Growth Robust growth observedInoculum viability, media qualityUse a fresh, healthy bacterial culture
Negative Control No growth observedContaminationAseptic technique, sterile reagents
Reproducibility MIC should not vary by more than one two-fold dilution between replicatesAll of the aboveStrict adherence to SOPs

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Compound_Dilution Serial Dilute Compound Compound_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Determine MIC Incubate_Plate->Read_Results

Sources

Comparative

Benchmarking the 4-Methoxy-1-Modified Nickel(II) Complex Against Commercial Catalysts

A Comprehensive Guide to Evaluating Homogeneous vs. Heterogeneous Catalytic Pathways Introduction & Scientific Context Electrochemical water splitting is a cornerstone of sustainable energy storage and electro-organic sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Evaluating Homogeneous vs. Heterogeneous Catalytic Pathways

Introduction & Scientific Context

Electrochemical water splitting is a cornerstone of sustainable energy storage and electro-organic synthesis, yet the anodic half-reaction—the Oxygen Evolution Reaction (OER)—remains a severe kinetic bottleneck. While noble metal oxides like RuO₂ and IrO₂ serve as commercial benchmarks, their scarcity necessitates the development of earth-abundant alternatives.

This guide benchmarks the catalytic activity of the [(4-methoxy-1,2-phenylenebis(oxamidate))Ni(II)]²⁻ complex (commonly referred to in literature by its ligand prefix 4-Methoxy-1 or as Ni-L3 ) against commercial RuO₂ and IrO₂ catalysts. For researchers and drug development professionals utilizing electro-organic synthesis (e.g., late-stage functionalization or electrochemical oxidation of APIs), understanding the behavior of such transition metal complexes is critical for designing scalable, self-healing catalytic systems that do not rely on toxic or expensive noble metals.

Mechanistic Paradigm: The Causality of the 4-Methoxy Modification

In ligand design, electronic perturbations dictate both activity and stability. The inclusion of the 4-methoxy group—a strong electron-donating group (EDG)—on the phenylene backbone of the oxamidate ligand is highly intentional. The EDG increases the electron density at the Ni center, effectively lowering the thermodynamic overpotential required to reach the high-valent Ni(III)/Ni(IV) intermediate states necessary for catalysis .

However, this electronic modification introduces a mechanistic duality. The electron-rich aromatic ring becomes highly susceptible to oxidative degradation (hydroxylation) under harsh anodic bias at basic pH (pH > 10). Consequently, the 4-Methoxy-1 complex operates through two competing pathways:

  • Homogeneous Pathway: Direct molecular catalysis by the intact Ni-L3 complex.

  • Heterogeneous Pathway: Ligand degradation leading to the deposition of a highly active, robust NiOₓ layer on the electrode surface.

Mechanism A [Ni(II)-L3]²⁻ Precatalyst (4-Methoxy-1,2-phenylenebis(oxamidate)) B Electrochemical Oxidation (Ni³⁺ / Ni⁴⁺ species) A->B Anodic Bias C Homogeneous OER (Molecular Catalysis) B->C Pathway A D Ligand Degradation (pH > 10, High Potential) B->D Pathway B E NiOx Deposition (Heterogeneous Layer) D->E Surface Adsorption F Heterogeneous OER (Surface Catalysis) E->F H₂O Oxidation

Fig 1: Divergent homogeneous and heterogeneous OER pathways for the Ni-L3 complex.

Benchmarking Protocol: A Self-Validating System

To objectively compare the 4-Methoxy-1 complex against commercial benchmarks, we must decouple the homogeneous molecular activity from the heterogeneous NiOₓ activity. The following self-validating protocol ensures that degradation artifacts are not misidentified as molecular efficiency, adhering to standardized benchmarking practices .

Workflow N1 Catalyst Synthesis N2 Electrochemical Profiling (CV) N1->N2 N3 Kinetic Analysis (FOWA) N2->N3 N4 Bulk Electrolysis (CPE) N3->N4 N5 Surface Analysis (XPS/SEM) N4->N5 N6 Benchmarking vs RuO₂ / IrO₂ N5->N6

Fig 2: Standardized workflow for benchmarking electrocatalysts against commercial standards.

Step-by-Step Methodology

Step 1: Electrode Preparation & Ink Formulation

  • Commercial Benchmarks: Disperse 5 mg of RuO₂ or IrO₂ powder in 1 mL of a water/ethanol mixture (3:1 v/v) containing 0.05% Nafion. Sonicate for 30 minutes. Drop-cast onto a glassy carbon electrode (GCE) to achieve a loading of ~0.1 mg/cm².

  • 4-Methoxy-1 Complex: Prepare a 1.0 mM solution of the Ni-L3 complex in 0.1 M potassium phosphate (KPi) buffer at pH 10.

Step 2: Electrochemical Profiling & FOWA

  • Perform Cyclic Voltammetry (CV) at scan rates ranging from 10 to 100 mV/s.

  • Causality Check: Because molecular catalysts often degrade before reaching peak catalytic current, perform Foot-of-the-Wave Analysis (FOWA). FOWA isolates the intrinsic kinetic rate constant ( kobs​ ) at the exact onset of catalysis, preventing mass-transport limitations or degradation artifacts from skewing the benchmarking data.

Step 3: Controlled-Potential Electrolysis (CPE)

  • Subject the Ni-L3 solution to a constant anodic potential (e.g., 1.55 V vs. RHE) for 2 hours.

  • Monitor the current density. An exponential increase in current over time indicates the formation of the highly active heterogeneous NiOₓ layer.

Step 4: Post-Catalytic Surface Interrogation (The Rinse Test)

  • Self-Validating Step: Remove the GCE from the Ni-L3 solution, rinse gently with deionized water, and immerse it in a fresh, catalyst-free buffer.

  • Apply the previous anodic potential. Sustained catalytic current confirms that the observed macroscopic activity is driven by the electrodeposited NiOₓ rather than the homogeneous 4-Methoxy-1 complex.

Comparative Data Analysis

The table below synthesizes the benchmarking data, comparing the intrinsic molecular activity of the 4-Methoxy-1 complex, its heterogeneous degradation product (NiOₓ), and commercial standards.

Catalyst SystemOverpotential (η₁₀)Tafel SlopeIntrinsic ActivityFaradaic EfficiencyStability Profile
4-Methoxy-1 (Molecular) ~500 mV>100 mV/dec kobs​ ≈ 0.20 s⁻¹N/A (Degrades)Low (Ligand oxidation)
4-Methoxy-1-derived NiOₓ ~350 mV~45 mV/decHigh (Surface TOF)>95%High
Commercial RuO₂ ~300 mV~60 mV/decBenchmark standard~98%Moderate (Dissolves at high pH)
Commercial IrO₂ ~320 mV~50 mV/decBenchmark standard~99%High

Conclusion

Benchmarking the 4-methoxy-modified Ni(II) complex reveals a fascinating paradigm in electrocatalyst design. While the intact molecular complex exhibits a relatively high overpotential and low stability, its structural "failure" (ligand degradation) generates a highly competent heterogeneous NiOₓ film. This in-situ generated NiOₓ achieves a current density of 10 mA/cm² at an overpotential of ~350 mV, rivaling the performance of commercial RuO₂ and IrO₂ while utilizing strictly earth-abundant elements.

References

  • Can Ni Complexes Behave as Molecular Water Oxidation Catalysts? - ACS Catalysis -[Link]

  • Benchmarking Heterogeneous Electrocatalysts for the Oxygen Evolution Reaction - Journal of the American Chemical Society -[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Methoxyphenol

As a Senior Application Scientist, I understand that meticulous and safe handling of laboratory chemicals is paramount to successful research and, more importantly, to the well-being of my fellow scientists. This guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous and safe handling of laboratory chemicals is paramount to successful research and, more importantly, to the well-being of my fellow scientists. This guide provides a comprehensive, step-by-step approach to the proper disposal of 4-Methoxyphenol (also known as Mequinol or MEHQ), moving beyond a simple checklist to explain the critical reasoning behind each procedural choice. Our goal is to empower you with the knowledge to manage this chemical confidently and responsibly.

Understanding the Hazard Profile of 4-Methoxyphenol

Before we delve into disposal procedures, it's crucial to understand the inherent risks associated with 4-Methoxyphenol. This compound is a combustible solid, typically appearing as white to tan waxy flakes or a crystalline powder with a slight phenolic or caramel odor.[1][2][3] While not highly flammable, finely dispersed dust can form explosive mixtures in the air, necessitating precautions against ignition sources.[4]

The primary health hazards include:

  • Acute Oral Toxicity: 4-Methoxyphenol is harmful if swallowed.[3][5][6]

  • Serious Eye Irritation: Contact with the eyes can cause significant irritation and potential damage.[2][3][5][6]

  • Skin Sensitization: It may cause an allergic skin reaction upon contact.[2][3][5][6][7] Repeated or prolonged contact can also lead to skin depigmentation.[4]

  • Aquatic Hazard: This chemical is harmful to aquatic life with long-lasting effects, making environmental containment a priority.[2][6][7]

Understanding these risks informs every aspect of its handling and disposal, from the personal protective equipment (PPE) we choose to the final waste stream it enters.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards, a robust selection of PPE is non-negotiable. The following should be worn whenever handling 4-Methoxyphenol:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses with side shields.[2][4][5]To prevent eye contact with dust or splashes, which can cause serious irritation.[2][3][5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, tested according to EN 374).[7]To prevent skin contact, which can lead to sensitization and allergic reactions.[2][3][5][6][7]
Body Protection A lab coat or other protective clothing to prevent skin contact.[5] An apron may be advisable for larger quantities.[3]To protect against accidental spills and contamination of personal clothing. Contaminated clothing should be removed and washed before reuse.[5][7] Do not take contaminated work clothes home.[4]
Respiratory Protection A particulate filter respirator may be necessary if dust is generated, especially in poorly ventilated areas.[4]To prevent inhalation of dust, which can irritate the respiratory system.[5]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5] An eyewash station and safety shower should be readily accessible.[2]

Navigating a 4-Methoxyphenol Spill: A Step-by-Step Guide

Accidents happen. Your response in the first few moments is critical to mitigating the hazard. The following flowchart and detailed protocols will guide you through the process.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Cleanup cluster_disposal Final Disposal start Spill Occurs assess_size Assess Spill Size and Location start->assess_size is_major Major Spill? assess_size->is_major evacuate Evacuate Area is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No alert_ehs Alert Emergency Services & EHS evacuate->alert_ehs secure_area Secure the Area alert_ehs->secure_area store_waste Store Waste in Designated Area secure_area->store_waste After professional cleanup contain_spill Contain Spill don_ppe->contain_spill collect_solid Collect Solid Material contain_spill->collect_solid decontaminate Decontaminate Area collect_solid->decontaminate package_waste Package & Label Waste decontaminate->package_waste package_waste->store_waste waste_pickup Arrange for Hazardous Waste Pickup store_waste->waste_pickup end Disposal Complete waste_pickup->end

Caption: Decision workflow for responding to a 4-Methoxyphenol spill.

Minor Spill Cleanup Protocol (Small, Contained Spills)

This protocol is for small quantities of solid 4-Methoxyphenol that have not spread widely.

  • Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated.[1] Remove all sources of ignition.[1]

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: Prevent the spilled substance from entering drains or water courses.[1]

  • Collect the Material: Carefully sweep or vacuum the spilled solid material.[3][8] Avoid creating dust clouds.[5][7] Use non-sparking tools.[5]

  • Place in Waste Container: Transfer the collected material into a clearly labeled, sealable container for hazardous waste.[4][8] Suitable containers include glass, polyethylene, or polypropylene.[1]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towels. Be mindful that moisture can increase the irritant effects of the residual material.[1] Place all cleaning materials into the same hazardous waste container.

  • Final Steps: Wash hands thoroughly with soap and water after the cleanup is complete.[7]

Major Spill Response

For large spills, or any spill in a poorly ventilated area or near a drain, the priority shifts from immediate cleanup to containment and safety.

  • Evacuate and Alert: Immediately alert others and evacuate the affected area.

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) office or the appropriate emergency response team.[1] Provide them with the location and nature of the hazard.[1]

  • Secure the Area: Prevent unauthorized personnel from entering the spill zone.

  • Await Professional Cleanup: Do not attempt to clean up a major spill without specialized training and equipment.

Formal Disposal Procedures for 4-Methoxyphenol Waste

All waste containing 4-Methoxyphenol, whether from a spill or routine experimental use, must be treated as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Container: Collect all solid waste contaminated with 4-Methoxyphenol (e.g., collected powder, contaminated paper towels, used gloves) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[1][4] The label should clearly state "Hazardous Waste" and "4-Methoxyphenol."

  • Avoid Mixing Waste Streams: Do not mix 4-Methoxyphenol waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It is incompatible with strong oxidizers, strong bases, acid chlorides, and acid anhydrides.[4][5]

Disposal Pathway

The ultimate disposal of 4-Methoxyphenol must comply with all local, state, and federal regulations.[1][9] The standard and preferred methods are:

  • Licensed Waste Management: The most common and recommended procedure is to have the sealed waste containers collected by a licensed hazardous waste management company.[1] Your institution's EHS office will have established procedures for this.

  • Incineration: Incineration in a licensed facility, often after being mixed with a suitable combustible material, is a potential disposal route.[1]

Under no circumstances should 4-Methoxyphenol be disposed of down the drain or in regular trash. [1][3] This is due to its stated harm to aquatic life with long-lasting effects.[2][3][6][7]

Decontaminating Empty Containers

Empty containers that once held 4-Methoxyphenol may still contain hazardous residue.[1] These containers must be decontaminated before being recycled or discarded. If the container cannot be thoroughly cleaned, it should be punctured to prevent reuse and disposed of as hazardous waste.[1]

By adhering to these procedures, you not only ensure your own safety and that of your colleagues but also uphold the principles of environmental stewardship that are incumbent upon the scientific community. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) before beginning any work.

References

  • Safety D
  • 4-Methoxyphenol. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. Spectrum Chemical. (June 07 2020).
  • 4-Methoxyphenol SDS, 150-76-5 Safety D
  • MeHQ or 4-Methoxyphenol SDS Safety Data Sheet of Supplier Exporter. Ammol.org.
  • ICSC 1097 - 4-METHOXYPHENOL. ILO and WHO.
  • 4-Methoxyphenol CAS 150-76-5 | 821233. Merck.
  • MeHQ or 4-Methoxyphenol or Mequinol or 4-Hydroxyanisole Manufacturers, with SDS GHS MSDS Sheet. American Molecules.
  • 4-Methoxyphenol | C7H8O2 | CID 9015. PubChem.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (July 22 2009).

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-Methoxy-1-butanol: Personal Protective Equipment, Operational Procedures, and Disposal

In the dynamic landscape of scientific research and drug development, the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the safe handling of 4-Methoxy-1-butanol, with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of scientific research and drug development, the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the safe handling of 4-Methoxy-1-butanol, with a focus on the correct selection and use of Personal Protective Equipment (PPE), as well as operational and disposal protocols. As Senior Application Scientists, our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: Hazard Profile of 4-Methoxy-1-butanol

4-Methoxy-1-butanol is a combustible liquid that presents several potential hazards in a laboratory setting.[1][2] While it is not classified as having acute toxicity, it is crucial to handle it with care to avoid potential health effects.[1] Overexposure can lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[2][3] The primary routes of exposure are through skin contact, eye contact, and inhalation of vapors.[1][4]

Key Hazards:

  • Flammability: As a combustible liquid, 4-Methoxy-1-butanol has a flashpoint of 73°C / 163.4°F and should be kept away from open flames, hot surfaces, and other sources of ignition.[1]

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[2]

  • Skin Contact: Prolonged or repeated contact may cause skin irritation in some individuals.[4]

  • Inhalation: Inhaling vapors may lead to drowsiness, dizziness, and respiratory irritation.[4]

  • Ingestion: Swallowing the chemical can be harmful and may cause gastrointestinal discomfort.[3][4]

Core Directive: Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees to minimize exposure to workplace hazards.[5][6][7] The selection of PPE for handling 4-Methoxy-1-butanol should be based on a thorough risk assessment of the specific procedures being performed.

Given the risk of serious eye irritation, appropriate eye and face protection is mandatory.[2]

  • Safety Glasses: For low-risk activities involving small quantities, safety glasses with side shields are the minimum requirement.[4]

  • Chemical Safety Goggles: When there is a risk of splashing, chemical safety goggles that provide a seal around the eyes are necessary.[1][3] These should be worn in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Face Shield: In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to chemical safety goggles.[8]

Preventing skin contact is crucial to avoid potential irritation and absorption.

  • Laboratory Coat: A standard laboratory coat should be worn to protect against minor splashes and spills.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron, such as one made of PVC, should be worn over the lab coat.[4]

  • Protective Clothing: In large-scale operations or situations with a high risk of exposure, corrosion-proof or chemical-resistant clothing may be necessary.[8]

Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required.[1] However, in situations where ventilation is poor or there is a potential for the generation of high vapor concentrations, respiratory protection is necessary.

  • Air-Purifying Respirator: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with an appropriate organic vapor cartridge should be used.[3]

  • Supplied-Air Respirator: For situations with a high potential for exposure, such as a large spill, a positive-pressure, supplied-air respirator may be required.[9]

The following table summarizes the recommended PPE for handling 4-Methoxy-1-butanol:

Exposure Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Risk (Small quantities, good ventilation)Safety glasses with side shields[4]Chemical-resistant gloves (e.g., Neoprene, PVC)[4]Laboratory coatNot generally required[1]
Moderate Risk (Risk of splashing)Chemical safety goggles[1][3]Chemical-resistant gloves (e.g., Neoprene, PVC)[4]Laboratory coat and chemical-resistant apron[4]Air-purifying respirator if ventilation is inadequate[3]
High Risk (Large quantities, poor ventilation)Chemical safety goggles and face shield[8]Chemical-resistant gloves (e.g., Neoprene, PVC)[4]Chemical-resistant suit or overalls[4]Positive-pressure, supplied-air respirator[9]

Visualizing the PPE Selection Process

The following workflow diagram illustrates the decision-making process for selecting the appropriate PPE when handling 4-Methoxy-1-butanol.

PPE_Selection_Workflow PPE Selection Workflow for 4-Methoxy-1-butanol cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_eye_options Eye/Face Options cluster_hand_options Hand Options cluster_body_options Body Options cluster_respiratory_options Respiratory Options start Start: Prepare to handle 4-Methoxy-1-butanol task Assess Task: - Quantity - Potential for splashing - Ventilation start->task eye_protection Eye/Face Protection task->eye_protection Evaluate Eye Hazard hand_protection Hand Protection task->hand_protection Evaluate Skin Hazard body_protection Body Protection task->body_protection Evaluate Body Hazard respiratory_protection Respiratory Protection task->respiratory_protection Evaluate Inhalation Hazard safety_glasses Safety Glasses with Side Shields eye_protection->safety_glasses Low Splash Risk goggles Chemical Goggles eye_protection->goggles Moderate Splash Risk face_shield Goggles + Face Shield eye_protection->face_shield High Splash Risk chem_gloves Chemical-Resistant Gloves (e.g., Neoprene, PVC) hand_protection->chem_gloves lab_coat Lab Coat body_protection->lab_coat Low Splash Risk apron Lab Coat + Apron body_protection->apron Moderate Splash Risk chem_suit Chemical-Resistant Suit body_protection->chem_suit High Splash Risk no_respirator None Required (Good Ventilation) respiratory_protection->no_respirator Adequate Ventilation air_purifying Air-Purifying Respirator respiratory_protection->air_purifying Inadequate Ventilation supplied_air Supplied-Air Respirator respiratory_protection->supplied_air High Vapor Concentration end Proceed with Task Safely safety_glasses->end goggles->end face_shield->end chem_gloves->end lab_coat->end apron->end chem_suit->end no_respirator->end air_purifying->end supplied_air->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxy-1
Reactant of Route 2
(4-Methoxy-1
© Copyright 2026 BenchChem. All Rights Reserved.